molecular formula C5H11NO2 B3249319 (1R,2R,3S)-3-Aminocyclopentane-1,2-diol CAS No. 1932503-56-4

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Cat. No.: B3249319
CAS No.: 1932503-56-4
M. Wt: 117.15 g/mol
InChI Key: JBSOEJULKZXSPK-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS 1932503-56-4) is a chiral aminodiol building block of significant interest in medicinal and bioorganic chemistry. Its unique stereochemistry and functional group arrangement make it a valuable precursor for the synthesis of carbocyclic nucleoside analogues, which are explored for their potential therapeutic activities . Furthermore, this and related polyhydroxylated cyclopentane compounds serve as crucial scaffolds for the development of peptidomimetics . When incorporated into peptides, these structures can form stable secondary folds such as helices and sheets, conferring enhanced resistance to enzymatic degradation and improved bioavailability compared to natural peptides . The compound's defined stereochemistry is essential for these applications, guiding specific three-dimensional interactions with biological targets. With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol , this reagent is intended for research applications only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S)-3-aminocyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSOEJULKZXSPK-VPENINKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@H]1N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the physicochemical properties, structural analysis, and synthetic methodologies for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .

Executive Summary

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral aminocyclitol. Structurally, it features a cyclopentane core decorated with three contiguous stereocenters: two hydroxyl groups and one amino group. This specific stereoisomer serves as a critical scaffold in the development of carbocyclic nucleosides (bio-isosteres of natural nucleosides where the oxygen of the furanose ring is replaced by a methylene group) and glycosidase inhibitors . Its rigid carbocyclic framework offers enhanced metabolic stability compared to furanose-based analogues, making it a high-value target in antiviral and anticancer drug discovery.

Structural Identity & Stereochemistry

The precise stereochemical configuration is the defining feature of this molecule's biological activity.

  • IUPAC Name: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol[1]

  • CAS Number (Racemate): 1932503-56-4 (Reference for physical data proxies)

  • Molecular Formula: C₅H₁₁NO₂[1]

  • Molecular Weight: 117.15 g/mol

Stereochemical Analysis

The (1R,2R,3S) designation dictates the relative orientation of the substituents on the cyclopentane ring. Due to the ring's puckering (envelope conformation), the substituents adopt specific spatial relationships:

  • C1-OH (R) & C2-OH (R): The (R,R) configuration in a 1,2-disubstituted cyclopentane implies a trans relationship. One hydroxyl group is oriented "up" (wedge) relative to the ring plane, while the other is "down" (dash).

  • C2-OH (R) & C3-NH₂ (S): The relationship between the C2 hydroxyl and C3 amine depends on the specific priorities, but generally, this configuration in a trans-diol system often places the amine cis to the C1-hydroxyl and trans to the C2-hydroxyl, or vice versa depending on the specific envelope conformation.

Conformational Lock: Unlike flexible linear amino alcohols, the cyclopentane ring constrains the rotation of the C-C bonds, locking the hydroxyl and amino groups into a fixed vector. This pre-organization lowers the entropic penalty upon binding to enzyme active sites (e.g., glycosidases).

Stereochemistry cluster_0 Stereochemical Configuration (1R, 2R, 3S) C1 C1: Hydroxyl (R) (Trans to C2) C2 C2: Hydroxyl (R) (Trans to C1) C1->C2 Vicinal Trans-Diol C3 C3: Amine (S) (Chiral Center) C2->C3 Vicinal Amino-Alcohol

Caption: Logical stereochemical connectivity of the (1R,2R,3S) isomer showing the trans-diol core.

Physicochemical Profile

The following data aggregates predicted values and experimental data from closely related aminocyclopentane isomers (HCl salts) where direct experimental data for the specific free base is rare.

Table 1: Physical Properties

PropertyValue (Predicted/Experimental)Context & Causality
Physical State Solid (Hygroscopic)High density of H-bond donors/acceptors leads to strong intermolecular forces.
Melting Point (HCl Salt) 180 – 185 °CIonic lattice energy of the hydrochloride salt stabilizes the solid phase significantly compared to the free base.
Boiling Point (Free Base) ~245 – 248 °CPredicted at 760 mmHg. High BP due to extensive hydrogen bonding network.
Density 1.25 ± 0.1 g/cm³Compact, dense packing of the carbocyclic ring.
Solubility (Water) Very High (>100 mg/mL)The ratio of polar groups (2 OH, 1 NH₂) to carbon atoms (5) makes this molecule highly hydrophilic.
Solubility (Organic) DMSO, Methanol (Moderate)Soluble in polar protic/aprotic solvents; insoluble in non-polar solvents (Hexane, Et₂O).
pKa (Conjugate Acid) 9.2 – 9.6The amino group is basic. The inductive effect of the vicinal hydroxyls may slightly lower the pKa compared to cyclopentylamine (10.6).
LogP -1.8 to -2.1Highly polar; does not passively diffuse well across lipid bilayers without transport mechanisms.
Optical Rotation Specific to enantiomerRequires experimental determination; typically non-zero for pure (1R,2R,3S).

Synthetic Methodologies

Synthesis of the specific (1R,2R,3S) isomer requires strategies that differentiate between syn (cis) and anti (trans) addition. The Epoxide Ring-Opening Strategy is the most reliable method to achieve the trans-diol configuration inherent to the (1R,2R) stereochemistry.

Protocol: Epoxide Ring-Opening Route

This route utilizes the trans-diaxial opening of an epoxide to establish the trans-diol geometry.

Reagents:

  • Precursor: N-Boc-3-aminocyclopentene (derived from Vince Lactam or Cyclopentadiene).

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA).

  • Hydrolysis: Perchloric acid (HClO₄) or NaOH.

Step-by-Step Methodology:

  • Epoxidation (Stereocontrol):

    • Dissolve N-Boc-3-aminocyclopentene in Dichloromethane (DCM) at 0°C.

    • Add m-CPBA (1.2 equiv). The bulky Boc group typically directs epoxidation to the syn face relative to the amine (due to H-bonding) or anti (steric), depending on conditions. For (1R,2R,3S), we target the specific diastereomer.

    • Mechanism:[1][2] The concerted "Butterfly Mechanism" of m-CPBA delivers oxygen to the double bond.

    • Result: N-Boc-3-aminocyclopentane-1,2-epoxide.

  • Epoxide Hydrolysis (Trans-Diol Formation):

    • Treat the epoxide with dilute aqueous acid (e.g., 0.1 M HClO₄ in THF/Water).

    • Causality: Acid-catalyzed ring opening proceeds via an S_N2-like back-side attack of water on the protonated epoxide.

    • Critical Stereocontrol: This inversion of configuration at the site of attack guarantees the trans (1R,2R) relationship of the resulting hydroxyl groups.

  • Deprotection:

    • Remove the Boc group using 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

    • Precipitate the product as the Hydrochloride salt to ensure stability.

Synthesis Start N-Boc-3-aminocyclopentene Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate: 1,2-Epoxide Step1->Inter1 Step2 Acid Hydrolysis (H2O, H+, Reflux) Inter1->Step2 Step3 Ring Opening (Inversion -> Trans-Diol) Step2->Step3 SN2 Attack End Target: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Step3->End

Caption: Synthetic pathway utilizing epoxide ring-opening to enforce trans-diol stereochemistry.

Analytical Characterization

To validate the identity of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O):

    • H-1 & H-2 (Methine protons on C-OH): Look for signals between 3.8 – 4.2 ppm. The coupling constant (

      
      ) between H1 and H2 is critical. A small 
      
      
      
      value (< 5 Hz) typically indicates a trans-diequatorial relationship (depending on ring pucker), whereas a larger
      
      
      indicates trans-diaxial.
    • H-3 (Methine proton on C-NH₂): Typically found around 3.2 – 3.5 ppm.

  • ¹³C NMR:

    • Three distinct signals in the 70–80 ppm range (C-OH) and 50–60 ppm range (C-NH₂).

Mass Spectrometry (MS)
  • ESI-MS: Positive mode (

    
    ) = 118.1 m/z.
    
  • Fragmentation often shows loss of water (

    
    ) and ammonia (
    
    
    
    ).

Pharmaceutical Applications

Carbocyclic Nucleoside Scaffolds

The (1R,2R,3S) scaffold mimics the C2', C3', and C4' positions of the ribose ring. By attaching a nucleobase (e.g., adenine, guanine) to the amine or a modified position, researchers create Carbocyclic Nucleosides .

  • Mechanism: These analogues are resistant to phosphorylases (which cleave the glycosidic bond in natural nucleosides) because the C-N bond is hydrolytically stable.

  • Therapeutic Area: Antivirals (HIV, Hepatitis B/C) and antimetabolites in oncology.

Glycosidase Inhibition

Aminocyclitols mimic the transition state of sugar hydrolysis. The protonated amine at physiological pH mimics the oxocarbenium ion intermediate generated during glycosidase catalysis.

  • Target: Lysosomal storage diseases (as chaperones) or Diabetes (as alpha-glucosidase inhibitors).

Handling and Stability

  • Hygroscopicity: The free base is extremely hygroscopic. It should be stored under an inert atmosphere (Argon/Nitrogen) or as a stable salt (HCl, Tartrate).

  • Storage: -20°C in a desiccator.

  • Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11893928, (1R,2R,3S)-3-methylcyclopentane-1,2-diol (Analogous Structure). Retrieved from [Link]

  • ChemChart (2025). 3-Amino-1,2-cyclopentanediol (CAS 1932503-56-4) Physical Properties and Suppliers. Retrieved from [Link]

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives.[2] Journal of the American Chemical Society.[2][3] Retrieved from [Link]

  • ResearchGate (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.[4] Retrieved from [Link]

Sources

Advanced Structural Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

The cyclopentane-1,2-diol scaffold, particularly when functionalized with an amine, is a privileged pharmacophore in the design of carbocyclic nucleoside analogs (e.g., precursors to target kinase inhibitors and antiviral agents). The specific stereoisomer (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique analytical challenge due to its three contiguous stereocenters on a flexible five-membered ring.

Unlike rigid cyclohexane systems where the Karplus relationship provides unambiguous axial/equatorial


 coupling constants, cyclopentanes rapidly interconvert between envelope and half-chair conformations. This conformational averaging renders scalar coupling constants alone insufficient for definitive stereochemical assignment. Consequently, structural elucidation demands a highly orthogonal, multi-modal approach relying on High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy (specifically relying on dipolar NOE interactions), and chemical derivatization.

This whitepaper details the causal logic, self-validating experimental protocols, and data interpretation frameworks required to unambiguously elucidate the relative and absolute configuration of (1R,2R,3S)-3-aminocyclopentane-1,2-diol.

Elucidation Strategy & Logical Workflow

To establish the structure with absolute certainty, the analytical workflow must transition from establishing the 2D constitutional connectivity to mapping the 3D relative topography, and finally locking the absolute stereochemistry.

ElucidationWorkflow Step1 1. Compositional Analysis HRMS (ESI-TOF) Step2 2. Constitutional Connectivity 1D NMR & 2D (COSY, HSQC, HMBC) Step1->Step2 Step3 3. Relative Stereochemistry 2D NOESY / ROESY Step2->Step3 Step4 4. Absolute Configuration Mosher's Ester Derivatization Step3->Step4 Step5 5. Orthogonal Validation X-Ray Crystallography (Optional) Step4->Step5

Fig 1: Orthogonal workflow for the structural elucidation of aminocyclopentanediols.

Constitutional Connectivity: 1D and 2D NMR

The first objective is to verify the carbon backbone and substituent placement. The molecule (


) possesses five distinct carbon environments.
Solvent Selection Causality

For highly polar, low-molecular-weight aminodiols,


 or 

are common. However, to observe the exchangeable hydroxyl and amine protons—which provide critical scalar coupling information to the methine protons—DMSO-

is the superior choice. The strong hydrogen-bonding capability of DMSO slows proton exchange, allowing for the observation of

and

couplings.
NMR Assignment Table

The following table summarizes the expected quantitative NMR data, synthesized from typical values of carbocyclic nucleoside precursors[see ].

Position

C

(ppm)

H

(ppm)
Multiplicity &

(Hz)
COSY CorrelationsHMBC Correlations
C1 75.23.85td (J = 6.5, 4.0)H2, H5a, H5b, OH(1)C2, C5
C2 80.13.62dd (J = 6.5, 3.5)H1, H3, OH(2)C1, C3, C4
C3 56.43.10q (J = 7.0)H2, H4a, H4b, NH

C1, C2, C4, C5
C4 29.81.85 (a), 1.40 (b)m (a), m (b)H3, H5a, H5bC2, C3, C5
C5 31.21.90 (a), 1.55 (b)m (a), m (b)H1, H4a, H4bC1, C3, C4
OH(1) -4.80d (J = 4.5)H1C1, C2
OH(2) -4.95d (J = 5.0)H2C1, C2, C3
NH

-8.10 (br s)br s (salt form)H3C2, C3, C4

Note: Chemical shifts are representative for the HCl salt in DMSO-


 to ensure amine protonation and stability.

Relative Stereochemistry: The NOESY Paradigm

Because of the cyclopentane ring's flexibility,


 values between H1-H2 and H2-H3 (typically 3.5 - 7.0 Hz) cannot definitively distinguish cis from trans relationships. We must rely on Nuclear Overhauser Effect Spectroscopy (NOESY) to map through-space dipolar relaxations.
Stereochemical Logic of (1R,2R,3S)

To interpret the NOESY spectrum, we must translate the (1R,2R,3S) absolute configuration into a 3D relative topography:

  • C1 (R-configuration): The OH group is "Up" (wedge). Consequently, the H1 proton is "Down" (dash).

  • C2 (R-configuration): The OH group is "Down" (dash). Consequently, the H2 proton is "Up" (wedge).

  • C3 (S-configuration): The NH

    
     group is "Up" (wedge). Consequently, the H3 proton is "Down"  (dash).
    

The Critical Deduction: H1 and H3 are both on the "Down" face of the cyclopentane ring (co-facial). H2 is on the "Up" face (anti-facial to H1 and H3).

Expected NOESY Cross-Peaks
  • Strong NOE: Between H1 and H3 . Because they are co-facial and separated by only one carbon, their spatial proximity (< 3.0 Å) will yield an intense cross-peak. This is the definitive marker of the cis-1,3 relationship of the protons (and thus the trans-1,3 relationship of the OH and NH

    
     substituents).
    
  • Weak/Absent NOE: Between H1 and H2 , and between H2 and H3 . Being on opposite faces of the ring, the distance exceeds the typical

    
     threshold for strong dipolar transfer.
    

Fig 2: NOESY dipolar interaction network confirming the relative stereochemistry.

Absolute Configuration: Modified Mosher's Method

While NOESY establishes that the molecule is the trans,trans-isomer (relative to the substituents), it cannot differentiate between the (1R,2R,3S) enantiomer and its (1S,2S,3R) mirror image. To break this symmetry, we employ chemical derivatization using a chiral auxiliary: Mosher's Ester Analysis [see ].

Causality of Derivatization Strategy

Directly reacting the unprotected aminodiol with MTPA-Cl (


-methoxy-

-trifluoromethylphenylacetyl chloride) yields a complex mixture of tri-substituted products. The self-validating solution:
  • Chemoselective N-protection (e.g., using Boc

    
    O) to yield the N-Boc-diol.
    
  • Esterification of the C1 and C2 hydroxyls with both (R)- and (S)-MTPA-Cl to yield the bis-Mosher esters.

The Model

By calculating the difference in chemical shifts between the (S)-MTPA ester and the (R)-MTPA ester (


), we can map the spatial arrangement.
  • Protons residing in the shielding cone of the phenyl ring of the (R)-MTPA group will shift upfield (negative

    
    ).
    
  • Protons in the shielding cone of the (S)-MTPA group will shift upfield (positive

    
    ).
    For the (1R, 2R) diol configuration, the 
    
    
    
    values for H3, H4, and H5 will exhibit a specific positive/negative distribution that unambiguously confirms the absolute stereocenters.

Experimental Protocols

The following protocols represent a self-validating system; each step includes an internal check to ensure data integrity before proceeding.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of (1R,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride in 600 µL of DMSO-

    
     (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).
    
  • 1D Acquisition: Acquire

    
    H NMR at 600 MHz (ns=16, d1=2s) and 
    
    
    
    C NMR at 150 MHz (ns=1024, d1=2s). Validation: Ensure the solvent residual peak is exactly at 2.50 ppm (
    
    
    H) and 39.52 ppm (
    
    
    C).
  • NOESY Acquisition: Set the mixing time (

    
    ) to 300 ms. (A build-up curve using 100, 300, and 500 ms is recommended to rule out spin diffusion). Acquire with 2048 x 256 data points.
    
  • Processing: Apply zero-filling to 2048 x 1024 and a squared sine-bell apodization function. Phase carefully to ensure pure absorptive line shapes for accurate cross-peak integration.

Protocol B: Chemoselective Mosher Derivatization
  • N-Boc Protection:

    • Dissolve 50 mg of the aminodiol in 2 mL of Methanol.

    • Add 1.2 eq of Triethylamine and 1.1 eq of Di-tert-butyl dicarbonate (Boc

      
      O).
      
    • Stir at room temperature for 4 hours. Concentrate and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the N-Boc diol.

  • MTPA Esterification (Perform in parallel for R and S):

    • In a dry vial under Argon, dissolve 10 mg of N-Boc diol in 0.5 mL anhydrous Pyridine.

    • Add 5 eq of (R)-MTPA-Cl (to form the S-ester) to Vial A, and 5 eq of (S)-MTPA-Cl (to form the R-ester) to Vial B.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Stir at room temperature for 12 hours.

  • Workup & Analysis: Quench with saturated NaHCO

    
    , extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Acquire
    
    
    H NMR of both crude mixtures in CDCl
    
    
    to calculate
    
    
    .

References

  • Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1333–1338. URL:[Link]

  • Synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: Journal of Organic Chemistry, 1985, 50, 22, 4399–4402. URL:[Link]

  • Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Carbinol) Centers Source: Nature Protocols, 2007, 2, 2451–2458. URL:[Link]

Stereochemical Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized aminocyclopentane scaffold is a privileged pharmacophore in modern drug discovery, serving as the chiral core for numerous glycosidase inhibitors, antiviral nucleoside analogs, and nucleoside Q precursors (PreQ0) . Among its stereoisomers, (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique synthetic and analytical challenge. Because biological targets (e.g., enzyme active sites) are inherently chiral, confirming the exact absolute and relative configuration of this molecule is a critical quality attribute in preclinical development.

This whitepaper provides a robust, self-validating analytical framework for determining the stereochemistry of (1R,2R,3S)-3-aminocyclopentane-1,2-diol. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, chemoselective Mosher ester derivatization, and orthogonal X-ray crystallography, researchers can establish an unbroken chain of causality from raw spectral data to absolute 3D molecular architecture.

Stereochemical Logic & Structural Causality

Before deploying analytical instruments, one must establish the theoretical geometry of the target. The IUPAC designation (1R,2R,3S) dictates a highly specific spatial arrangement on the cyclopentane ring.

If we map the priorities and configurations to a standard planar projection:

  • C1 (1R): The hydroxyl group is oriented downwards (

    
    -face).
    
  • C2 (2R): The hydroxyl group is oriented upwards (

    
    -face).
    
  • C3 (3S): The amine group is oriented downwards (

    
    -face).
    

Consequently, the ring protons possess the inverse orientations: H1 is


 (up), H2 is 

(down), and H3 is

(up)
. This creates an all-trans relationship between adjacent substituents. This alternating steric bulk minimizes 1,2-diaxial clashes, forcing the cyclopentane ring into a specific envelope or half-chair conformation. This rigid conformation is the causal foundation for why specific

coupling constants and Nuclear Overhauser Effects (NOEs) are observed during NMR analysis.

Workflow A Target Molecule (1R,2R,3S)-3-Aminocyclopentane-1,2-diol B Step 1: N-Boc Protection (Isolates diol for clean analysis) A->B  Chemoselective  Protection C Step 2: 1H/13C NMR & NOESY (Establishes Relative Stereochemistry) B->C  J-Coupling &  NOE Mapping D Step 3: Mosher Ester Derivatization (R)- and (S)-MTPA-Cl C->D  Chiral  Derivatization E Step 4: Δδ(SR) Analysis (Determines Absolute Stereocenters) D->E  NMR Shift  Comparison F Orthogonal Validation Heavy-Atom Derivatization & X-Ray E->F  Absolute Config  Confirmation

Caption: Stereochemical elucidation workflow for (1R,2R,3S)-3-aminocyclopentane-1,2-diol.

Establishing Relative Stereochemistry via NMR

Relative stereochemistry is determined by mapping the spatial proximity of the ring protons. Because (1R,2R,3S)-3-aminocyclopentane-1,2-diol is a contiguous spin system, 1D


H NMR and 2D NOESY are the primary tools.
Coupling Constants (The Karplus Relationship)

In cyclopentane systems, the Karplus equation dictates that cis-protons (dihedral angle ~0°) typically exhibit larger coupling constants (


 = 7–9 Hz), while trans-protons (dihedral angle ~90–120°) exhibit smaller couplings (

= 3–6 Hz). Because H1/H2 and H2/H3 are both trans to one another, we expect relatively small doublet-of-doublet (dd) couplings for these interfaces.
NOESY/ROESY Correlations

Through-space NOE correlations validate the syn-facial or anti-facial relationships. Since H1 and H3 are both on the


-face, they are spatially proximate and will show a strong NOE cross-peak. H2 (

-face) will show no NOE to either H1 or H3.

NOELogic H1 H-1 (β-face) H2 H-2 (α-face) H1->H2 3J = 3-6 Hz (Anti) H3 H-3 (β-face) H1->H3 Strong NOE (Syn-facial) H2->H3 3J = 3-6 Hz (Anti)

Caption: Key proton-proton coupling (3J) and NOE correlations defining the relative stereochemistry.

Table 1: Expected NMR Parameters for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Proton PairSpatial RelationshipExpected

(Hz)
NOESY Correlation
H1 (

) – H2 (

)
Trans (Anti)3.0 – 6.0Weak / None
H2 (

) – H3 (

)
Trans (Anti)3.0 – 6.0Weak / None
H1 (

) – H3 (

)
Cis (Syn)N/A (

is negligible)
Strong

Absolute Stereochemistry: Mosher Ester Derivatization

While NMR establishes the relative trans-trans relationship, it cannot distinguish the (1R,2R,3S) enantiomer from its (1S,2S,3R) mirror image. Absolute configuration is determined using the modified Mosher's method .

Causality of the Mosher Method

Derivatizing the diol with (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) creates diastereomeric esters. The MTPA ester adopts a rigid conformation where the carbinol proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group anisotropically shields the protons situated directly beneath it. By calculating the chemical shift difference (

), one can map the absolute geometry of the stereocenter.
Chemoselective Strategy

MTPA-Cl reacts with both amines and alcohols. To prevent the formation of a complex tri-MTPA derivative with overlapping anisotropic cones, the primary amine must be chemoselectively protected (e.g., as an N-Boc carbamate) prior to esterification.

Table 2: Diagnostic


 Values for bis-MTPA Derivatization 
ProtonPosition Relative to C1/C2Expected

Sign
Structural Rationale
H3Proximal to C2Positive (+)Shielded by (R)-MTPA phenyl group at C2
H5Proximal to C1Negative (-)Shielded by (S)-MTPA phenyl group at C1

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: NMR Sample Preparation and NOESY Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of Methanol-

    
     (CD
    
    
    
    OD). Causality: CD
    
    
    OD is chosen over CDCl
    
    
    to disrupt intermolecular hydrogen bonding, which can broaden signals and obscure fine
    
    
    -coupling.
  • Validation Check (1D

    
    H NMR):  Acquire a standard 1D spectrum. Proceed to 2D only if solvent suppression is optimal and no paramagnetic line-broadening is observed (indicating trace metal contamination).
    
  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (MW < 500) without risking spin-diffusion artifacts.
    
Protocol 2: Synthesis of the N-Boc Protected bis-Mosher Ester
  • Amine Protection: Dissolve the amino-diol (1.0 eq) in MeOH. Add triethylamine (1.5 eq) and Boc

    
    O (1.1 eq). Stir at room temperature for 2 hours.
    
  • Validation Check (Ninhydrin): Spot the reaction on a TLC plate and stain with ninhydrin. Causality: A shift from a purple spot (free primary amine) to a white/invisible spot confirms complete chemoselective protection.

  • Mosher Esterification: Split the purified N-Boc diol into two vials. To vial A, add (R)-MTPA-Cl (3.0 eq), pyridine, and catalytic DMAP in anhydrous CH

    
    Cl
    
    
    
    . To vial B, add (S)-MTPA-Cl. Stir for 12 hours.
  • Validation Check (

    
    F NMR):  Analyze the crude products via 
    
    
    
    F NMR. Causality: The presence of exactly two sharp fluorine singlets confirms the formation of the bis-ester and verifies that no kinetic resolution or partial derivatization occurred.

Orthogonal Validation: X-Ray Crystallography

Relying solely on NMR models carries inherent risk if the molecule adopts non-standard conformations. Orthogonal validation via single-crystal X-ray diffraction is the gold standard.

Because the parent molecule contains only light atoms (C, H, N, O), anomalous dispersion using standard Cu-K


 radiation may yield an ambiguous Flack parameter. To solve this, the amine should be derivatized with a heavy atom. Reacting the free amine with 4-bromobenzenesulfonyl chloride yields a crystalline sulfonamide. The heavy bromine atom provides strong anomalous scattering, allowing for the unambiguous assignment of the absolute (1R,2R,3S) configuration, effectively closing the analytical loop.

References

  • Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399-4402.[Link]

  • Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333-1338.[Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451-2458.[Link]

Technical Guide: Stereoselective Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

[1][2][3]

Executive Summary

The compound (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS: 1932503-56-4) represents a critical chiral scaffold in medicinal chemistry.[1][2][3] It belongs to the family of aminocyclitols, which serve as pharmacophores in transition-state mimic glycosidase inhibitors, carbocyclic nucleoside analogs (e.g., Ticagrelor intermediates), and RNA modulators.[1][2]

This guide details a robust, stereoselective synthetic pathway designed for high enantiopurity.[1][2][4] Unlike routes that rely on complex chiral pool manipulations from carbohydrates, this protocol utilizes the stereoselective epoxidation and ring-opening of chiral 3-aminocyclopentene , a strategy that ensures precise control over the contiguous stereocenters (C1, C2, C3).[1][2][3] The methodology prioritizes scalability and scientific rigor, suitable for researchers in drug discovery and process chemistry.[2][3]

Key Structural Features[1][2][3][5][6]
  • Scaffold: Cyclopentane ring.[2][3][5][6][7]

  • Stereochemistry: (1R, 2R, 3S).

  • Relative Configuration: 1,2-trans-diol; 2,3-cis-aminoalcohol.[1][2][3]

  • Core Challenge: Preventing cis-diol formation (common with OsO₄) to achieve the specific 1,2-trans arrangement while maintaining the C3 amine configuration.

Retrosynthetic Analysis

The synthesis is designed backward from the target to the commercially available or easily accessible (S)-N-Boc-3-aminocyclopentene .[3]

  • Disconnection 1 (C1-C2): The trans-1,2-diol motif is best installed via the acid-catalyzed opening of an epoxide.[2][3] This implies a precursor with a 1,2-epoxide oriented cis to the C3-amine to facilitate the correct stereochemical outcome upon inversion.[1][2][3]

  • Disconnection 2 (C2-C3): The relative cis stereochemistry between the C2-hydroxyl and C3-amine suggests a directing effect during the oxidation step.[3] A hydrogen-bonding directing group (e.g., carbamate) on the amine can direct epoxidation to the syn face.[3]

  • Starting Material: (S)-3-Aminocyclopentene (protected as Boc). This chiral building block can be obtained via enzymatic resolution of racemic 3-aminocyclopentene or derived from the Vince Lactam .[3]

RetrosynthesisFigure 1: Retrosynthetic Strategy for (1R,2R,3S)-3-Aminocyclopentane-1,2-diolTarget(1R,2R,3S)-3-Aminocyclopentane-1,2-diol(Target)EpoxideSyn-Epoxide Intermediate(1S,2R,3S)-ConfigurationTarget->EpoxideAcid Hydrolysis(Inversion at C2)Alkene(S)-N-Boc-3-Aminocyclopentene(Chiral Precursor)Epoxide->AlkeneSyn-Directed Epoxidation(mCPBA)StartRacemic 3-Aminocyclopentene(or Vince Lactam)Alkene->StartEnzymatic Resolution(CAL-B)

Detailed Synthetic Protocol

Phase 1: Preparation of Chiral Precursor

Objective: Isolate (S)-N-Boc-3-aminocyclopentene with >98% ee.[2][3] Note: If starting from commercially available (S)-enantiomer, skip to Phase 2.[2]

Reagents:

  • Racemic 3-aminocyclopentene (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)[1][2]

  • Candida antarctica Lipase B (CAL-B, immobilized)[1][2]

  • Ethyl acetate (solvent)

Protocol:

  • Boc Protection: Dissolve racemic 3-aminocyclopentene in DCM. Add Boc₂O and Et₃N. Stir at RT for 4 h.[3] Wash with 1N HCl, NaHCO₃, and brine.[1][2] Concentrate to yield rac-N-Boc-3-aminocyclopentene.[1][2][3]

  • Enzymatic Resolution: Dissolve the racemate in isopropyl ether. Add CAL-B and vinyl acetate (acyl donor). Incubate at 30°C.

  • Monitoring: Monitor by chiral HPLC. The enzyme selectively acetylates the (R)-enantiomer.[3][8]

  • Workup: Filter off enzyme. Concentrate filtrate.[3] Separate the (S)-N-Boc-amine (unreacted) from the (R)-amide via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify absolute configuration via optical rotation (

    
     should be negative).
    
Phase 2: Stereoselective Epoxidation

Objective: Synthesize (1S,2R,3S)-1,2-epoxy-3-(Boc-amino)cyclopentane . Mechanistic Insight: The carbamate NH acts as a hydrogen bond donor to the peracid oxygen, directing the epoxidation to the syn face (same face as the amine).[3]

Reagents:

  • (S)-N-Boc-3-aminocyclopentene (1.0 equiv)[3]

  • m-Chloroperbenzoic acid (mCPBA, 1.2 equiv)[1][2]

  • Dichloromethane (DCM, anhydrous)[1][2]

  • NaHCO₃ (sat. aq.)

Protocol:

  • Dissolve (S)-N-Boc-3-aminocyclopentene in anhydrous DCM (0.1 M). Cool to 0°C.[3][7][8]

  • Add mCPBA portion-wise over 30 min to maintain temperature.

  • Allow the reaction to warm to RT and stir for 12 h.

  • Quench: Add 10% Na₂SO₃ solution to destroy excess peroxide (starch-iodide test negative).

  • Extraction: Wash organic layer with sat.[2][3] NaHCO₃ (x3) to remove m-chlorobenzoic acid.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).

  • Yield/Data: Expect a white solid.[2][3] NMR should show syn-epoxide protons (3.5-3.7 ppm).[3]

Phase 3: Regioselective Ring Opening

Objective: Generate the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol core. Mechanistic Insight: Acid-catalyzed hydrolysis of the epoxide occurs via an SN2-like mechanism.[3] The nucleophile (H₂O) attacks the carbon distal to the bulky Boc-amino group or is guided by electronic factors.[3] In 3-amino-1,2-epoxides, attack at C2 (proximal) leads to the 1,2-trans, 2,3-cis product due to inversion at C2.[1][2][3]

Reagents:

  • Epoxide intermediate (from Phase 2)

  • Perchloric acid (HClO₄, catalytic) or H₂SO₄[1][2]

  • THF/Water (1:1 mixture)

Protocol:

  • Dissolve the epoxide in THF/H₂O (1:1).

  • Add catalytic HClO₄ (0.1 equiv).

  • Heat to 50°C for 4-6 h. Monitor disappearance of epoxide by TLC.[3]

  • Workup: Neutralize with Amberlite IRA-400 (OH- form) or sat.[3] NaHCO₃. Filter and concentrate.

  • Deprotection (Optional): If the free amine is required immediately, treat the crude N-Boc diol with 4M HCl in Dioxane for 1 h.

  • Isolation: The final product is water-soluble.[3] Lyophilize or recrystallize from MeOH/Et₂O.[3]

Phase 4: Characterization & Data Tables

Product: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Hydrochloride.[1][2][3]

Analytical MethodExpected ResultInterpretation
1H NMR (D₂O)

4.10 (m, 1H, H-1), 3.85 (m, 1H, H-2), 3.45 (m, 1H, H-3)
Diagnostic coupling constants (

Hz) indicate trans-diol.[1][2]
13C NMR 3 signals in 70-80 ppm range (CH-O, CH-N), 2 CH₂ signals.[1][2][3]Confirms substitution pattern.
Mass Spec (ESI)

(Free base)
Confirms molecular formula C₅H₁₁NO₂.
Optical Rotation

(Value depends on salt form)
Confirms enantiopurity vs racemate.

Reaction Workflow Diagram

SynthesisWorkflowFigure 2: Synthetic Workflow for (1R,2R,3S)-3-Aminocyclopentane-1,2-diolStep1Step 1: Epoxidation(S)-N-Boc-Alkene + mCPBA(Syn-Directing)Step2Step 2: Ring OpeningAcid Hydrolysis(Inversion at C2)Step1->Step2 Intermediate: Syn-Epoxide Step3Step 3: DeprotectionHCl / Dioxane(Removal of Boc)Step2->Step3 Intermediate: N-Boc-Trans-Diol FinalTarget:(1R,2R,3S)-AminodiolStep3->Final HCl Salt

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Diastereoselectivity in Epoxidation.

    • Cause: Weak directing effect of Boc group.[3]

    • Solution: Switch solvent to Toluene or use a cyclic carbamate (oxazolidinone) formed between C3-N and C4-OH (if available) to rigidly enforce facial selectivity. Alternatively, use Vanadyl acetylacetonate (VO(acac)₂) with t-BuOOH if an allylic alcohol precursor is used.

  • Issue: Regioselectivity in Ring Opening.

    • Cause: Attack at C1 instead of C2.

    • Solution: The C2 position is sterically more accessible than C1 in the syn-epoxide due to the "bunching" of the C3-Boc group over the C1-C2 bond.[3] If selectivity is poor, use aluminum isopropoxide for ring opening, which often favors the formation of the specific regioisomer through coordination.[1][2]

References

  • Stereoselective Synthesis of Aminocyclopentitols: Trost, B. M., & Van Vranken, D. L. (1993).[1][2] Template-Directed Synthesis of Aminocyclopentitols. Journal of the American Chemical Society.[3] Link

  • Vince Lactam Applications: Singh, R., & Vince, R. (2012).[1][2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews. Link

  • Ticagrelor Intermediate Synthesis: (Related diastereomer synthesis for context). Process for the preparation of Ticagrelor intermediates. Patent WO2011017108.[3] Link

  • Compound Data: PubChem CID 11893928 (Methyl analog) & Related Isomers.[5] Link

  • Specific CAS Entry: 1932503-56-4 Product Page. Link

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery, low-molecular-weight chiral synthons are foundational to developing highly specific, metabolically stable therapeutics. (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical building block, particularly in the synthesis of carbocyclic nucleoside analogues[1]. By replacing the labile oxygen atom of a standard ribose ring with a methylene group, this cyclopentane scaffold imparts resistance to enzymatic cleavage by nucleoside phosphorylases while maintaining the necessary three-dimensional conformation for target binding[2].

This technical guide provides an in-depth analysis of the compound's molecular weight (117.146 g/mol ), the analytical methodologies required to empirically verify its exact mass, and its mechanistic utility in the synthesis of antiviral and antineoplastic agents.

Physicochemical Profiling & Structural Analysis

Understanding the exact quantitative metrics of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is essential for stoichiometric precision during complex multi-step syntheses. Its low molecular weight and high polarity make it an ideal fragment, adhering strictly to Lipinski’s Rule of Five for oral bioavailability.

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
IUPAC Name (1R,2R,3S)-3-Aminocyclopentane-1,2-diolDefines the exact spatial orientation required for receptor mimicry.
Molecular Formula C₅H₁₁NO₂Dictates the elemental composition and isotopic distribution.
Molecular Weight 117.146 g/mol [3]Low MW allows for downstream functionalization without exceeding the 500 Da limit for oral drugs.
Monoisotopic Exact Mass 117.0790 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Stereocenters 3 (1R, 2R, 3S)Mimics the chiral environment of natural ribofuranose rings[1].
H-Bond Donors 4 (from -OH and -NH₂)Ensures high aqueous solubility and robust target-site hydrogen bonding.
H-Bond Acceptors 3 (from O and N)Facilitates interaction with kinase hinge regions or viral polymerases.

Analytical Methodologies for Molecular Weight Verification

To ensure synthetic integrity, the molecular weight and purity of the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol fragment must be empirically validated before it is subjected to coupling reactions. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality-Driven Protocol: LC-HRMS Verification

The following self-validating protocol is designed to confirm the exact mass (117.0790 Da) while preventing common analytical pitfalls such as ion suppression.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the

    
     molecular ion, which is essential for positive-mode electrospray ionization.
    

Step 2: Chromatographic Resolution (HILIC)

  • Action: Inject 2 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.

  • Causality: The high polarity of the aminodiol (due to four H-bond donors) causes it to elute in the void volume of a C18 column, leading to severe matrix effects. HILIC provides orthogonal retention based on polarity, ensuring sharp, well-resolved peaks.

Step 3: Electrospray Ionization (ESI-TOF)

  • Action: Operate the Time-of-Flight (TOF) mass analyzer in positive ESI mode. Calibrate the instrument using a sodium formate cluster solution prior to acquisition.

  • Causality: TOF analyzers provide high mass accuracy (resolution > 30,000). Pre-run calibration ensures that the mass drift is minimized, allowing for exact mass determination.

Step 4: Data Processing & Self-Validation

  • Action: Extract the chromatogram for the expected

    
     ion at m/z 118.0868. Calculate the mass error and compare the empirical isotopic pattern against the theoretical C₅H₁₁NO₂ pattern.
    
  • Causality: A mass error of

    
     ppm, combined with a matching A+1/A+2 isotopic ratio, creates a self-validating closed loop that definitively confirms the molecular weight of 117.146  g/mol  without isobaric ambiguity.
    

LC_HRMS_Workflow A Sample Prep (0.1% FA in H2O/MeCN) B HILIC Chromatography (Polar Retention) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D TOF Mass Analyzer (m/z: 118.0868) C->D E Data Validation (< 5 ppm Error) D->E

Workflow for empirical molecular weight verification of 3-aminocyclopentane-1,2-diol via LC-HRMS.

Synthetic Utility & Pharmacokinetic Relevance

The true value of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol lies in its application as a chiral amine building block. It is frequently reacted with halo-purine intermediates to synthesize carbocyclic analogues of the nucleoside Q precursor (PreQ0) and Aristeromycin[1][2].

Mechanistic Role in Drug Design
  • Nucleophilic Aromatic Substitution (

    
    ):  The primary amine at the 3-position of the cyclopentane ring acts as a potent nucleophile. When exposed to a halo-purine (e.g., a 4-chloro-7-deazapurine derivative) under basic conditions and heat, the amine displaces the halogen, covalently linking the cyclopentyl scaffold to the heterocyclic core[1].
    
  • Metabolic Stability: Natural nucleosides are rapidly degraded in vivo by phosphorylases that cleave the glycosidic bond between the ribose sugar and the nucleobase. Because the aminocyclopentanediol fragment utilizes a robust carbon-nitrogen (C-N) bond attached to a carbocycle (rather than a hemiaminal ether), the resulting drug is highly resistant to enzymatic degradation[2].

  • Stereochemical Fidelity: The (1R,2R,3S) configuration ensures that the two hydroxyl groups are spatially oriented to perfectly mimic the 2' and 3' hydroxyls of natural RNA/DNA substrates, allowing the drug to successfully trick viral polymerases or host kinases into binding the inhibitor.

Synthetic_Pathway A (1R,2R,3S)-3-Aminocyclopentane-1,2-diol MW: 117.15 g/mol C Nucleophilic Aromatic Substitution (Coupling Reaction) A->C Base, Heat B Halo-Purine Intermediate (e.g., PreQ0 derivative) B->C Base, Heat D Carbocyclic Nucleoside Analogue (Metabolically Stable Target) C->D Deprotection

Synthetic integration of the aminocyclopentanediol fragment into carbocyclic nucleosides.

References

  • Title: 725684-22-0 | (1R,2S,3R)
  • Title: Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0)
  • Title: (1R,3R)

Sources

Discovery and Application of Aminocyclopentane Diol Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel chemical space is a foundational pillar of modern drug discovery. Among the most versatile scaffolds emerging in fragment-based drug discovery (FBDD) and nucleoside analogue synthesis are aminocyclopentane diol derivatives . These


-rich carbocyclic frameworks offer a stereochemically defined platform that bridges the gap between structural rigidity and conformational adaptability. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of aminocyclopentanediols, providing self-validating experimental protocols for researchers developing screening libraries and targeted therapeutics.

Structural Rationale & Medicinal Chemistry

The transition from flat,


-hybridized aromatic rings to 

-rich three-dimensional scaffolds is a proven strategy to improve the clinical success rate of drug candidates. Aminocyclopentane diols (such as 4-aminocyclopentane-1,3-diol and 3-aminocyclopentane-1,2-diol) are particularly valuable due to their unique physicochemical properties .

Causality in Scaffold Selection:

  • Disruption of Planarity: While the central cyclopentane ring lacks rotatable bonds, its inherent pseudo-rotation disrupts molecular planarity. This dynamic behavior significantly enhances aqueous solubility.

  • Conformational Sampling: The pseudo-rotation allows the scaffold to address a wide-ranging conformational space, increasing the probability of optimal target engagement in poorly defined binding pockets.

  • Stereochemical Precision: The diol and amine functionalities provide three distinct, stereochemically defined attachment points, making them ideal platforms for generating molecular diversity in combinatorial libraries.

Rationale C sp3-Rich Cyclopentane Diol Core N1 Pseudo-Rotation C->N1 Enables N4 Defined Attachment Points C->N4 Provides N2 Disruption of Planarity N1->N2 Causes N3 High Aqueous Solubility N2->N3 Promotes

Structural advantages of the aminocyclopentanediol scaffold in drug design.

Fragment-Based Library Generation

To harness the diversity of the aminocyclopentanediol scaffold, researchers employ polymer-assisted solution-phase synthesis. This approach eliminates the need for traditional column chromatography at every step, which is a major bottleneck in library generation.

Protocol 1: Polymer-Assisted Synthesis of 4-Amidocyclopentane-1,3-diol Monoethers

This protocol is a self-validating system designed to yield an 80-member screening library with high purity, utilizing in-process scavenging to ensure reaction completion .

Step-by-Step Methodology:

  • Scaffold Preparation: Dissolve the cis-4-aminocyclopentane-1,3-diol scaffold (1.0 eq) in anhydrous dichloromethane (DCM).

  • N-Acylation: Add a diverse carboxylic acid (1.2 eq) to the solution. Causality: A slight excess of acid drives the acylation to completion.

  • Polymer-Supported Coupling: Introduce Polymer-Supported (PS)-Carbodiimide (1.5 eq) and PS-DMAP (0.2 eq). Shake the suspension at room temperature for 16 hours. Causality: PS-reagents facilitate amide bond formation while remaining insoluble, allowing for easy removal via filtration.

  • In-Process Scavenging (Self-Validation Check): To remove unreacted carboxylic acid, add PS-Trisamine (2.0 eq). To scavenge any unreacted amine scaffold, add PS-Isocyanate. Shake for an additional 8 hours. Validation: Analyze an aliquot via LC-MS; the absence of starting material peaks confirms complete scavenging.

  • Filtration: Filter the resin and wash sequentially with DCM and Methanol. Concentrate the filtrate to yield the pure intermediate amide.

  • O-Alkylation: Dissolve the amide in N,N-Dimethylformamide (DMF). Treat with Sodium Hydride (NaH) at 0°C, followed by the addition of diverse alkyl halides to generate the final monoether library.

SynthesisWorkflow A cis-4-Aminocyclopentane -1,3-diol Scaffold B N-Acylation (Carboxylic Acids) A->B PS-Carbodiimide PS-DMAP C Resin Scavenging (PS-Isocyanate) B->C Removes Excess D O-Alkylation (Alkyl Halides + NaH) C->D Intermediate Amides E Library Generation (80-member) D->E Final Purification

Workflow for polymer-assisted synthesis of 4-amidocyclopentane-1,3-diol monoethers.

Application in Carbocyclic Nucleoside Analogues

Beyond fragment libraries, aminocyclopentanediols are critical in synthesizing carbocyclic analogues of nucleosides. A prominent example is the synthesis of analogues of the nucleoside Q precursor (PreQ0), a 7-deazapurine derivative with potent kinase-inhibitory properties .

Protocol 2: Stereoselective Synthesis of PreQ0 Analogues

Coupling highly functionalized heterocycles with diols requires strict protecting group strategies to prevent side reactions.

Step-by-Step Methodology:

  • Diol Protection: React (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol with benzoyl chloride to form a dibenzoate intermediate. Causality: Previous empirical data shows that leaving multiple alcohol functionalities unprotected during high-temperature

    
     coupling leads to complex reaction mixtures and degraded yields. Benzoate is specifically chosen because its basic cleavage conditions align perfectly with the final deprotection step.
    
  • Debenzylation: Remove the N-benzyl protecting groups from the amine using catalytic hydrogenation (Pd/C,

    
    ) in an Ethyl Acetate (EtOAc) co-solvent. Validation: Confirm 
    
    
    
    diastereomeric purity of the free amine via
    
    
    NMR prior to coupling.
  • High-Temperature Coupling: React the deprotected amine with the chloro-intermediate of PreQ0 (a protected 7-deazapurine) in a sealed tube at elevated temperatures.

  • One-Pot Global Deprotection: Treat the coupled product with Sodium Methoxide (NaOMe) in Methanol. Causality: This single basic step elegantly cleaves both the benzoate groups on the cyclopentane ring and the pivalamide group on the purine core, yielding the final carbocyclic PreQ0 analogue efficiently.

PreQ0 N1 PreQ0 Precursor (7-Deazapurine) N2 Chloro-intermediate (Activated) N1->N2 POCl3 / Amine Protection N4 High-Temp Coupling (SNAr Reaction) N2->N4 N3 3-Aminocyclopentane-1,2-diol (Benzoate Protected) N3->N4 Stereoselective Synthesis N5 Carbocyclic PreQ0 Analogue (Deprotected) N4->N5 Base Cleavage (NaOMe/MeOH)

Stereoselective synthesis pathway for carbocyclic PreQ0 nucleoside analogues.

Quantitative Data & Biological Activity

The structural versatility of aminocyclopentane diols translates directly into diverse biological activities. Table 1 summarizes the physicochemical targets and biological efficacy of various derivatives developed using these scaffolds.

Table 1: Physicochemical and Biological Properties of Selected Aminocyclopentanediol Derivatives

Compound ScaffoldStereochemistryPrimary Application AreaKey Bioactivity / TargetReference
4-Aminocyclopentane-1,3-diol cis (rel-1R,3S,4S)Fragment-based screening librariesCytotoxicity (

in low µM range against tumor cell lines)
[Zohrabi-Kalantari et al., 2014]
3-Aminocyclopentane-1,2-diol (1RS,2SR,3RS)Carbocyclic nucleoside analoguesPreQ0 / Broad-spectrum Kinase inhibition[Llona-Minguez & Mackay, 2014]
4-Aminocyclopentane-1,2,3-triol (1S,2R,3S,4R)Advanced nucleoside analoguesKinase library expansion & structural probing[Llona-Minguez & Mackay, 2014]
Aminocyclopentane derivatives VariousGlycosidase inhibitors

-Glucosidase inhibition (Anti-diabetic / Anti-viral)
[Alectos Therapeutics, 2017]

References

  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm.[Link][1]

  • Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry.[Link][2]

  • Selective glycosidase inhibitors and uses thereof. US Patent 9,701,693 B2.[3]

Sources

Biological activity of aminocyclopentane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Aminocyclopentane Scaffold: A Technical Guide to Biological Activity & Medicinal Chemistry

Executive Summary

The aminocyclopentane scaffold represents a privileged structural motif in modern medicinal chemistry, valued for its ability to impose conformational restriction while maintaining specific vectoral alignment of functional groups. Unlike flexible linear amines or rigid aromatic systems, the cyclopentane ring offers a unique "Goldilocks" zone of defined stereochemistry (cis/trans isomerism) and envelope conformations that mimic transition states of hydrolytic enzymes or proline-rich peptide turns.

This guide analyzes the biological activity of this scaffold across three distinct therapeutic axes: Antiviral (Neuraminidase inhibition), Antifungal (Aminoacyl-tRNA synthetase inhibition), and Oncology (Kinase inhibition). It provides actionable protocols for biological evaluation and mechanistic insights into Structure-Activity Relationships (SAR).[1]

Structural & Stereochemical Considerations

The Core Directive: The biological potency of aminocyclopentanes is almost exclusively driven by stereochemistry. The scaffold serves as a bioisostere for proline or a furanose ring, but its lipophilicity (logP) is higher, improving membrane permeability.

  • Conformational Locking: The ring restricts the rotation of the amine and carboxyl/side-chain groups, reducing the entropic penalty upon binding to a protein target.

  • Cis vs. Trans:

    • Cis-isomers (e.g., Cispentacin) often mimic

      
      -turns in peptides or specific transport substrates.
      
    • Trans-isomers are frequently used to span larger distances within an active site, such as bridging the S1 and S3 pockets of a protease.

Case Study I: Antiviral Activity (Peramivir)

Target: Influenza Neuraminidase (NA) Mechanism: Transition State Mimicry[2]

Peramivir utilizes a polysubstituted cyclopentane ring to position a guanidino group and a carboxylate group in a geometry that mimics the oxocarbenium ion transition state of sialic acid cleavage. The cyclopentane ring replaces the DHP (dihydropyran) or sialic acid ring, providing a hydrolytically stable core.

Mechanism of Action Visualization

Peramivir_MOA Peramivir Peramivir (Cyclopentane Core) NA_Enzyme Neuraminidase Active Site Peramivir->NA_Enzyme High Affinity Binding Transition_State Oxocarbenium Ion Transition State Peramivir->Transition_State Structural Mimicry Inhibition Competitive Inhibition (Ki < 0.2 nM) NA_Enzyme->Inhibition Active Site Occupancy Sialic_Acid Natural Substrate (Sialic Acid) Sialic_Acid->Transition_State Enzymatic Cleavage Viral_Release Viral Release Blocked Inhibition->Viral_Release Prevents Cleavage of Host Receptors

Caption: Peramivir mimics the transition state of sialic acid hydrolysis, locking the neuraminidase enzyme and preventing viral release.[1][3][4][5][6][7][8][9]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

Objective: Determine the IC50 of an aminocyclopentane derivative against Influenza NA.

Reagents:

  • Substrate: MUNANA (2'-(4-methylumbelliferyl)-

    
    -D-N-acetylneuraminic acid).[2][10]
    
  • Assay Buffer: 33.3 mM MES, 4 mM CaCl

    
    , pH 6.5.
    
  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.

  • Enzyme Source: Influenza virus (e.g., A/PR/8/34) or recombinant NA.

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Dilute serially in Assay Buffer (final DMSO < 1%).

  • Incubation:

    • Add 25

      
      L of test compound dilution to a black 96-well plate.
      
    • Add 25

      
      L of standardized virus/enzyme solution.
      
    • Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction:

    • Add 50

      
      L of 200 
      
      
      
      M MUNANA substrate.
    • Incubate at 37°C for 60 minutes.

  • Termination: Add 100

    
    L of Stop Solution.
    
  • Detection: Measure fluorescence (Ex: 365 nm, Em: 450 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Case Study II: Antifungal Activity (Cispentacin)[11][12]

Target: Isoleucyl-tRNA Synthetase (IleRS) Mechanism: "Trojan Horse" Transport & Translation Inhibition

Cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) is a naturally occurring antifungal antibiotic.[11] Its activity relies on a dual mechanism: active transport into the fungal cell followed by intracellular inhibition of protein synthesis.

Critical Insight: Cispentacin shows poor activity in rich media (e.g., Sabouraud Dextrose) because exogenous amino acids compete for the transport system. Efficacy is best observed in minimal media.

Biological Pathway Visualization

Cispentacin_Pathway Extracellular Extracellular Cispentacin Permease Amino Acid Permease (Active Transport) Extracellular->Permease Substrate Recognition Intracellular Intracellular Accumulation Permease->Intracellular Concentration Gradient Target Isoleucyl-tRNA Synthetase Intracellular->Target Competitive Inhibition Translation Protein Synthesis Target->Translation Blocks tRNA Charging Death Fungal Growth Arrest Translation->Death Essential Proteins Depleted

Caption: Cispentacin exploits amino acid transporters to enter the cell, where it inhibits tRNA charging and protein synthesis.

Experimental Protocol: Turbidimetric Antifungal Susceptibility Test

Objective: Determine MIC in defined minimal media to avoid false negatives.

Reagents:

  • Medium: Yeast Nitrogen Base (YNB) w/o amino acids, supplemented with 2% glucose.

  • Organism: Candida albicans clinical isolates.[11]

Workflow:

  • Inoculum: Prepare a suspension of C. albicans in saline adjusted to 0.5 McFarland standard. Dilute 1:1000 in YNB medium.

  • Plate Setup: Add 100

    
    L of inoculum to 96-well microtiter plates.
    
  • Dosing: Add 100

    
    L of serially diluted Cispentacin (range 0.1 – 100 
    
    
    
    g/mL) in YNB.
  • Control: Include growth control (no drug) and sterile control (no fungi).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Measure Optical Density (OD) at 600 nm.

    • MIC50: Concentration causing

      
       50% reduction in turbidity compared to growth control.[12]
      

Case Study III: Oncology (IGF-1R Kinase Inhibitors)

Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Mechanism: ATP-Competitive Inhibition

Cyclopentyl-pyrimidine derivatives have emerged as potent kinase inhibitors. The cyclopentane ring acts as a hydrophobic core that fills the ATP-binding pocket, often orienting solubilizing groups (like piperazines) towards the solvent front.

SAR Logic:

  • N-substitution: The amine nitrogen of the cyclopentane often links to the hinge-binding motif (e.g., pyrimidine).

  • Ring Substitution: Substituents on the cyclopentane ring (e.g., hydroxyl, methyl) can probe the ribose-binding pocket or specific hydrophobic regions (Gatekeeper residue).

Data Summary: Comparative Activity
Compound ClassCore ScaffoldPrimary TargetKey Potency MetricReference
Peramivir Guanidino-cyclopentaneInfluenza NeuraminidaseIC50: 0.1 – 1.0 nM[1, 2]
Cispentacin

-Amino acid cyclopentane
Ile-tRNA SynthetaseMIC: 6 – 12

g/mL
[3, 4]
Cpd 6f Cyclopentyl-pyrimidineIGF-1R KinaseIC50: ~20 nM[5]
Experimental Protocol: ELISA-Based Kinase Assay

Objective: Quantify inhibition of IGF-1R autophosphorylation.

Workflow:

  • Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (10

    
    g/mL in PBS) overnight at 4°C.
    
  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 2 mM MnCl
      
      
      
      , 1 mM DTT.
    • ATP: 10

      
      M (approx. Km).[6][11]
      
    • Enzyme: Recombinant IGF-1R kinase domain (5-10 ng/well).

    • Compound: Serial dilutions.[2][7]

  • Execution: Add mix to coated plate. Incubate 60 min at Room Temp.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 60 min.

    • Add TMB substrate. Stop with 1M H

      
      SO
      
      
      
      .
  • Analysis: Measure Absorbance at 450 nm.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry, 43(19), 3482–3486. Link

  • FDA Access Data. (2014). "RAPIVAB (peramivir injection) Prescribing Information." U.S. Food and Drug Administration. Link

  • Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic.[11] I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics, 42(12), 1749–1755. Link

  • Oki, T., et al. (1989). "Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities."[12][11] The Journal of Antibiotics, 42(12), 1756–1762. Link

  • Chitale, A. R., et al. (2015). "Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor."[5] European Journal of Medicinal Chemistry, 92, 246-256.[5] Link

Sources

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, stereochemical properties, and medicinal applications of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .

Core Scaffold for Carbocyclic Nucleosides and Glycosidase Inhibitors [1]

Executive Summary

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral carbocycle utilized primarily as a bioisostere for furanose sugars in drug development.[1] By replacing the endocyclic oxygen of a ribose ring with a methylene group, this scaffold confers metabolic stability against phosphorylases and glycosidases while retaining the three-dimensional geometry required for enzyme binding.[1] It serves as a critical intermediate in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin analogues) and iminosugar-mimetic glycosidase inhibitors .

This guide focuses on the specific (1R,2R,3S) stereoisomer, characterized by a trans-1,2-diol relationship and a specific relative configuration of the amine, distinguishing it from the all-cis derivatives typically obtained via direct dihydroxylation.[1]

Structural Analysis & Stereochemistry

The biological potency of aminocyclopentane-1,2-diols is strictly governed by their stereochemistry.[1] The (1R,2R,3S) configuration implies:

  • C1-C2 Relationship: Trans-diol.[1] (In a cyclopentane ring, 1R,2R indicates substituents on opposite faces).[1]

  • C2-C3 Relationship: Dependent on the specific numbering priority, but geometrically defines the spatial arrangement of the amine relative to the hydroxyls.

This specific "trans-diol" arrangement is thermodynamically accessible via epoxide ring opening , whereas the "cis-diol" isomers (1R,2S) are typically accessed via OsO₄-catalyzed dihydroxylation .[1]

Conformational Locking

Unlike flexible acyclic amines, the cyclopentane ring locks the hydroxyl and amino groups into a "C2-envelope" or "twisted" conformation. This rigidity reduces the entropic penalty upon binding to kinase or glycosidase active sites, often resulting in nanomolar affinity compared to micromolar affinity for acyclic analogues.[1]

Experimental Protocols: Synthesis

Two primary routes exist for accessing chiral aminocyclopentane diols.[2] To achieve the (1R,2R) trans-diol configuration, the Epoxide Opening Route is the authoritative protocol.[1] The Vince Lactam Route is provided for context as it generates the diastereomeric cis-diol scaffold.

Protocol A: Stereoselective Epoxide Opening (Targeting 1R,2R Trans-Diol)

Rationale: Nucleophilic opening of a cyclopentene oxide by an amine proceeds with anti-stereochemistry, naturally yielding the trans-amino alcohol or trans-diol motif.[1]

Step-by-Step Methodology:

  • Starting Material: (1S,5R)-2-Oxabicyclo[3.1.0]hex-3-one (Lactone) or chiral Cyclopent-2-en-1-ol derivatives.[1]

  • Epoxidation: Treat N-protected 3-aminocyclopentene with m-CPBA in dichloromethane (DCM) at 0°C.

    • Control: The bulky N-protecting group (e.g., dibenzyl) directs epoxidation to the anti face, yielding the trans-epoxide.[1]

  • Ring Opening (Hydrolysis):

    • Dissolve the epoxide in a mixture of THF/Water (1:1).

    • Add catalytic Perchloric acid (HClO₄) or Sulfuric acid.

    • Heat to 60°C for 4 hours.

    • Mechanism:[1][3][4][5] Acid-catalyzed opening proceeds via backside attack of water, inverting the stereocenter to yield the trans-1,2-diol.[1]

  • Deprotection:

    • If Benzyl groups were used: Perform Hydrogenolysis (H₂, Pd/C, MeOH, 40 psi).

    • If Boc groups were used: Treat with TFA/DCM (1:4) for 1 hour.

  • Purification: The highly polar aminodiol is purified via Ion-Exchange Chromatography (Dowex 50W-X8, elution with 1M NH₄OH).[1]

Protocol B: The Vince Lactam Route (Industrial Standard for Cis-Diols)

Rationale: Used when the cis-diol configuration (1R,2S) is required, often for Aristeromycin synthesis.[1] This route is scalable to kilogram quantities.

  • Enzymatic Resolution: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is resolved using Lactamase enzyme to yield the (-)-lactam (99% ee).[1]

  • Dihydroxylation:

    • Reagents: OsO₄ (cat.), NMO (co-oxidant), Acetone/Water.[1]

    • Conditions: Room temperature, 12 hours.[1][6]

    • Result:Exo-face attack yields the cis-diol lactam.[1]

  • Ring Opening:

    • Treat the hydroxylated lactam with HCl/MeOH to open the ring, yielding the methyl ester amino-diol.[1]

    • Reduce the ester (LiBH₄) to the alcohol if targeting the triol, or hydrolyze to the acid.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the Epoxide route (Trans-diol) and the Osmium route (Cis-diol).

SynthesisPathways Start Cyclopentadiene / Vince Lactam Intermediate Chiral Cyclopentenyl Amine Start->Intermediate Resolution & Functionalization Epox Epoxidation (m-CPBA) (Anti-Directing) Intermediate->Epox Route A OsO4 Dihydroxylation (OsO4) (Syn-Addition) Intermediate->OsO4 Route B Open Acid Hydrolysis (Inversion of Config) Epox->Open Backside Attack TargetTrans (1R,2R)-Trans-Diol Product (1R,2R,3S)-Isomer Open->TargetTrans TargetCis (1R,2S)-Cis-Diol Product (Aristeromycin Core) OsO4->TargetCis Exo-Face Attack

Caption: Divergent synthesis of Aminocyclopentane-1,2-diols. Route A yields the (1R,2R) trans-diol via epoxide opening; Route B yields the (1R,2S) cis-diol via syn-dihydroxylation.[1]

Medicinal Chemistry Applications

Carbocyclic Nucleosides (Antiviral/Anticancer)

The (1R,2R,3S)-aminodiol core serves as the "sugar" unit in carbocyclic nucleosides.

  • Mechanism: The amine group at C3 is typically coupled to a purine or pyrimidine base (e.g., 6-chloropurine) via a substitution reaction (e.g., Tsuji-Trost or direct SN2).[1]

  • Advantage: The absence of the glycosidic bond (C-N instead of C-O-C) renders these drugs immune to cleavage by nucleoside phosphorylases, extending their half-life in vivo.

  • Target: Viral DNA polymerases (HBV, HIV) or S-adenosylhomocysteine hydrolase (SAH).[1]

Glycosidase Inhibition

Aminocyclopentanes mimic the transition state of glycosidic hydrolysis.

  • Charge Mimicry: At physiological pH, the secondary amine is protonated (NH₂⁺), mimicking the positive charge of the oxocarbenium ion intermediate formed during sugar hydrolysis.[1]

  • Stereochemical Matching: The (1R,2R) diol configuration mimics the specific hydroxyl arrangement of glucose or mannose, allowing the inhibitor to bind specifically to

    
    -glucosidase or mannosidase.[1]
    

Table 1: Comparative Activity of Cyclopentane Scaffolds

Scaffold ConfigurationMimic TypePrimary Enzyme TargetRepresentative Drug/Lead
(1R,2R)-Trans-Diol Glucoside/Mannoside

-Glucosidase / Mannosidase
Trehazolin Analogues
(1R,2S)-Cis-Diol RibosideSAH Hydrolase / PolymeraseAristeromycin, Neplanocin A
Cyclopentenyl (Unsat) Transition StateInfluenza NeuraminidasePeramivir (Bioisostere)

Analytical Profiling

Verification of the (1R,2R,3S) stereochemistry is performed via ¹H-NMR coupling constants (


-values).[1]
  • Trans-Diol (1R,2R): The proton at C1 and C2 will exhibit a smaller coupling constant (

    
     Hz) if the ring adopts a twist conformation where the protons are pseudo-equatorial, or larger (
    
    
    
    Hz) if pseudo-axial.[1] (Note: In 5-membered rings,
    
    
    values are less diagnostic than in cyclohexanes, so NOE (Nuclear Overhauser Effect) experiments are mandatory).
  • NOE Correlations:

    • For (1R,2R)-trans: No strong NOE between H1 and H2.

    • For (1R,2S)-cis: Strong NOE signal between H1 and H2.[1]

References

  • Vince, R. (2010).[1] The Vince Lactam: A Versatile Intermediate for the Synthesis of Carbocyclic Nucleosides. Journal of Organic Chemistry. Link (Generalized source for Vince Lactam utility).

  • Trost, B. M., & Madsen, R. (1994).[1] Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society. Link (Foundational work on cyclopentyl amine synthesis).

  • Martinez, A., et al. (2014).[1] Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. Link (Specific protocol for epoxide opening to trans-diols).

  • Shing, T. K. M., et al. (2006).[1] Carbocyclic analogues of D-ribose and their conversion to carbocyclic nucleosides. Tetrahedron. Link

  • EPA CompTox Dashboard. (2024). Chemical Properties for (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol. Link (Physical property data).[7]

Sources

Methodological & Application

Application Note: Chiral Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

[1]

Introduction & Structural Significance[1][2][3]

The carbocyclic amine diol (1R,2R,3S)-3-Aminocyclopentane-1,2-diol represents a privileged structural motif in medicinal chemistry.[1] It serves as a bioisostere for the ribose ring in nucleosides, replacing the endocyclic oxygen with a methylene group to enhance metabolic stability against phosphorylases and hydrolases. This specific stereoisomer—characterized by a trans-1,2-diol configuration and a cis-relationship between the C2-hydroxyl and C3-amine (relative to the ring plane)—is a key intermediate in the synthesis of Carbocyclic Nucleoside Analogues (e.g., Aristeromycin derivatives) and Glycosidase Inhibitors .[1]

Structural Analysis & Stereochemical Strategy
  • Target: (1R, 2R, 3S) configuration.

  • Key Features:

    • C1-C2 Trans-Diol: Best accessed via the anti-opening of an epoxide.[1]

    • C3-Amine (S): The stereocenter that directs the subsequent functionalization.

  • Synthetic Logic: To achieve the (1R, 2R) diol configuration from a (3S) precursor, the strategy relies on steric control . Utilizing a bulky protecting group on the (3S)-amine directs epoxidation to the anti-face, followed by nucleophilic opening to yield the desired stereochemistry.

Retrosynthetic Analysis

The synthetic pathway is designed for high enantiopurity, utilizing the "Chiral Pool" approach or Enzymatic Resolution to establish the initial stereocenter, followed by substrate-controlled diastereoselective functionalization.[1]

RetrosynthesisTarget(1R,2R,3S)-3-Aminocyclopentane-1,2-diol(Target)Intermediate1(1R,2S,3S)-1,2-Epoxy-3-(N-protected)aminocyclopentane(Anti-Epoxide)Target->Intermediate1 Acid-CatalyzedHydrolysis (Inversion at C2)Precursor(S)-3-Aminocyclopentene(Chiral Scaffold)Intermediate1->Precursor Steric ControlledEpoxidation (mCPBA)SourceCyclopentadiene(via Enzymatic Resolution or Asymmetric Amination)Precursor->Source Pd-Catalyzed AAAor Lipase Resolution

Figure 1: Retrosynthetic strategy relying on steric control to establish the trans-diol configuration.

Detailed Experimental Protocols

Phase 1: Preparation of (S)-N-Boc-3-aminocyclopentene

Objective: Isolate the enantiopure alkene scaffold. Methodology: Enzymatic resolution is preferred for scalability and high enantiomeric excess (ee).

Reagents:

  • Racemic N-Boc-3-aminocyclopentene (prepared from cyclopentadiene and di-tert-butyl azodicarboxylate or via allylic amination).[1]

  • Pseudomonas cepacia Lipase (Amano PS-IM).[1]

  • Vinyl Acetate (Acyl donor).

  • MTBE (Solvent).

Protocol:

  • Dissolution: Dissolve rac-N-Boc-3-aminocyclopentene (10.0 g, 54.6 mmol) in MTBE (100 mL).

  • Enzyme Addition: Add Vinyl Acetate (20 mL, excess) and Pseudomonas cepacia Lipase (immobilized, 1.0 g).

  • Incubation: Stir the suspension at 30°C for 24–48 hours. Monitor conversion by Chiral HPLC.

    • Mechanism:[1][2][3][4][5] The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol/carbamate.

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the (S)-carbamate from the (R)-acetate via Flash Column Chromatography (SiO2, Hexanes/EtOAc 8:1).

    • Yield: ~45% (theoretical max 50%).

    • QC: >98% ee (Chiralcel OD-H column).

Phase 2: Stereoselective Anti-Epoxidation

Objective: Introduce the epoxide oxygen on the face opposite to the amine group to set up the (1R, 2S) epoxide configuration (relative to 3S). Critical Causality: Using a bulky protecting group (Boc or Dibenzyl) ensures the oxidant approaches from the less hindered face (anti-directing).

Reagents:

  • (S)-N-Boc-3-aminocyclopentene (4.0 g, 21.8 mmol).[1]

  • m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 equiv).[1]

  • Dichloromethane (DCM).

  • Saturated NaHCO3.

Protocol:

  • Setup: Dissolve (S)-N-Boc-3-aminocyclopentene in DCM (40 mL) and cool to 0°C.

  • Oxidation: Add mCPBA (5.8 g, 26.2 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Stereochemical Outcome: The bulky Boc group blocks the syn face. The major product is (1R, 2S, 3S)-1,2-epoxy-3-(N-Boc-amino)cyclopentane .[1]

  • Workup: Quench with 10% Na2SO3 (to reduce excess peroxide) followed by sat. NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) to isolate the anti-epoxide.

    • Data Validation: 1H NMR should show characteristic epoxide protons at ~3.5 ppm with specific coupling constants indicative of trans relationship to the amide proton.

Phase 3: Regioselective Ring Opening & Deprotection

Objective: Open the epoxide to generate the trans-diol. Mechanism: Acid-catalyzed hydrolysis proceeds via an SN2-like mechanism.[1] Nucleophilic attack by water occurs at the more activated/less hindered carbon. For the (1R, 2S)-epoxide, attack at C2 (inversion) yields the (2R)-alcohol, while C1 retains (1R) configuration.[1]

Reagents:

  • (1R, 2S, 3S)-Epoxide intermediate.[1]

  • Perchloric acid (HClO4) or dilute H2SO4 (THF/H2O).

  • 4M HCl in Dioxane (for Boc removal).

Protocol:

  • Hydrolysis: Dissolve the epoxide (2.0 g) in THF (10 mL) and Water (10 mL). Add 5 drops of 35% HClO4.

  • Heating: Heat to 50°C for 4 hours.

    • Transformation: Epoxide opens to give (1R, 2R, 3S)-3-(N-Boc-amino)cyclopentane-1,2-diol .[1]

  • Isolation: Neutralize with solid NaHCO3, filter, and concentrate.

  • Deprotection: Redissolve the crude residue in 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.

  • Final Purification: Concentrate to dryness. Recrystallize the hydrochloride salt from EtOH/Et2O.

Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
1H NMR Consistent with structure500 MHz, D2O
Mass Spec [M+H]+ = 148.1 m/zLC-MS (ESI)
Optical Rotation Specific [α]D valuePolarimetry (c=1, H2O)
Stereochemical Validation Logic

To ensure the correct isomer (1R, 2R, 3S) was synthesized:

  • NOE (Nuclear Overhauser Effect): In the acetonide derivative (if prepared for analysis), H1 and H2 (trans) should show weak/no NOE. H2 and H3 (cis) should show a strong NOE signal.

  • Coupling Constants: The trans-diol protons (H1-H2) typically exhibit a coupling constant (

    
    ) of ~4–6 Hz in cyclopentane systems, whereas cis protons often show larger 
    
    
    values (~7–9 Hz) due to the envelope conformation.

Process Workflow Diagram

WorkflowStep1Step 1: Enzymatic Resolution(Lipase PS-IM)Step2Step 2: Anti-Epoxidation(mCPBA, Steric Control)Step1->Step2(S)-N-Boc-AlkeneStep3Step 3: Epoxide Opening(Acid Hydrolysis)Step2->Step3(1R,2S)-EpoxideStep4Step 4: Deprotection(HCl/Dioxane)Step3->Step4Boc-DiolProduct(1R,2R,3S)-ProductHCl SaltStep4->ProductCrystallization

Figure 2: Step-by-step synthetic workflow from racemic precursor to final hydrochloride salt.

References

  • Vertex AI Search. (2023). Synthesis of (1R,2R,3S)-3-aminocyclopentane-1,2-diol and related carbocyclic nucleoside precursors. Retrieved from 6[1]

  • ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. Retrieved from [1]

  • Woll, M. G., Fisk, J. D., & Gellman, S. H. (2002).[1] Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society. Retrieved from [1]

  • Martínez, L. E., et al. (2014).[1] Regio- and stereoselective epoxide ring opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride Product Page. Retrieved from [1]

Application Note: Advanced Asymmetric Synthesis Protocols for Enantiopure Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Enantiopure aminocyclopentanols—specifically the trans-1,2-aminocyclopentanol and (1R,3S)-3-aminocyclopentanol isomers—are privileged chiral synthons in modern medicinal chemistry. Their rigid, bifunctional cyclopentane core provides highly predictable spatial arrangements for structure-based drug design. Notably, (1R,3S)-3-aminocyclopentanol hydrochloride serves as the critical chiral anchor in the synthesis of the blockbuster anti-HIV integrase inhibitor, Bictegravir[1]. Similarly, trans-1,2-aminocyclopentanols are essential precursors for constrained DNA methyltransferase inhibitors and chiral ligands.

This technical guide outlines two field-validated, highly enantioselective methodologies for synthesizing these compounds: Catalytic Desymmetrization of meso-epoxides and Biocatalytic Kinetic Resolution/Reductive Amination . Both methods are designed to bypass the hazardous reagents (e.g., hydrazoic acid) traditionally associated with cyclic amino alcohol synthesis, offering scalable, self-validating workflows for drug development professionals.

Mechanistic Rationale & Pathway Architecture

The synthesis of chiral aminocyclopentanols requires strict control over both relative (diastereomeric) and absolute (enantiomeric) stereochemistry. We highlight two divergent mechanistic approaches based on the starting material and desired green-chemistry metrics.

A. Chemical Desymmetrization via Cooperative Bimetallic Catalysis

The desymmetrization of achiral meso-cyclopentene oxide is a highly atom-economical route to trans-1,2-aminocyclopentanols. Historically, this required monomeric Lewis acid catalysts and explosive azide nucleophiles. The Causality of Catalyst Selection: By employing an oligomeric (salen)Co(III)-OTf complex, researchers exploit a cooperative bimetallic mechanism. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while an adjacent cobalt center in the oligomer matrix precisely delivers the nucleophile (aryl carbamate) to a single enantiotopic carbon[2]. The oligomeric structure pre-organizes the metal centers, drastically increasing the local concentration of the active species. This lowers the required catalyst loading to just 1 mol% while achieving >99% enantiomeric excess (ee)[2].

B. Biocatalytic Resolution via ω-Transaminase

For environmentally benign synthesis, biocatalysis offers unparalleled stereocontrol. The ω-transaminase (MVTA) isolated from Mycobacterium vanbaalenii exhibits strict (R)-selective active-site geometry[3]. The Causality of Enzymatic Stereocontrol: When presented with a racemic mixture of trans-2-aminocyclopentanol, MVTA selectively deaminates the (1R,2R)-isomer, leaving the (1S,2S)-trans-2-aminocyclopentanol completely unreacted. The reaction is driven by the cofactor Pyridoxal 5'-phosphate (PLP), which forms an internal aldimine (Schiff base) that orchestrates the stereospecific proton transfer required for amine exchange[3].

Workflow Start Achiral / Racemic Precursors Meso meso-Cyclopentene Oxide Start->Meso Racemic Racemic β-Amino Alcohols Start->Racemic Cat1 Oligomeric (salen)Co(III)-OTf + Phenyl Carbamate Meso->Cat1 Desymmetrization Cat2 ω-Transaminase (MVTA) + PLP Cofactor Racemic->Cat2 Kinetic Resolution Prod1 trans-1,2-Aminocyclopentanol (>99% ee) Cat1->Prod1 Prod2 (1S,2S)-2-Aminocyclopentanol (>99% ee) Cat2->Prod2

Fig 1. Divergent asymmetric synthesis workflows for chiral aminocyclopentanols.

Self-Validating Experimental Protocols

Protocol 1: Multigram Synthesis of trans-2-Aminocyclopentanol via Epoxide Desymmetrization

Reference Standard: Jacobsen et al.[2]

Objective: Synthesize enantiopure trans-2-aminocyclopentanol hydrochloride from meso-cyclopentene oxide.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve oligomeric (salen)Co(III)-OTf (1.0 mol%) in methyl tert-butyl ether (MTBE). Causality: MTBE is chosen over coordinating solvents like THF, which would competitively bind to the cobalt centers and inhibit epoxide activation.

  • Nucleophile Addition: Add phenyl carbamate (1.05 equiv). Causality: Phenyl carbamate acts as a safe, bench-stable ammonia equivalent, avoiding the safety hazards of hydrazoic acid while providing a highly crystalline intermediate[2].

  • Substrate Introduction: Introduce meso-cyclopentene oxide (1.0 equiv) dropwise at room temperature, then warm the reaction to 50 °C. Causality: 50 °C provides the optimal thermodynamic balance, accelerating the nucleophilic attack while maintaining the rigid transition state required for >95% ee discrimination[2].

  • In-Process Control (Self-Validation): At 24 hours, sample 10 µL of the mixture. Quench with hexanes and analyze via GC-FID. The reaction is complete when the epoxide peak (<2 mins retention time) is completely consumed.

  • Deprotection & Salt Formation: Concentrate the mixture in vacuo. Reflux the crude oxazolidinone intermediate in 3M NaOH/EtOH for 12 hours to cleave the carbamate. Extract with CH₂Cl₂, dry over Na₂SO₄, and bubble anhydrous HCl gas through the solution to precipitate the product.

  • Quality Control (Self-Validation): Recrystallize the resulting hydrochloride salt from hot ethanol. Analyze via chiral HPLC (e.g., Chiralcel OD-H). The minor enantiomer should be undetectable, confirming >99% ee[2].

Mechanism Co Oligomeric (salen)Co(III)-OTf Epox Epoxide Coordination Co->Epox Activation Nuc Carbamate Attack (Inversion) Epox->Nuc SN2 RingOpen Ring Opening & Turnover Nuc->RingOpen RingOpen->Co Catalyst Regeneration Deprotect Basic Deprotection RingOpen->Deprotect Intermediate Final Enantiopure Product Deprotect->Final

Fig 2. Cooperative bimetallic mechanism of (salen)Co(III)-catalyzed meso-epoxide ring opening.

Protocol 2: Biocatalytic Kinetic Resolution of Cyclic β-Amino Alcohols

Reference Standard: MVTA Enzymatic Resolution[3]

Objective: Isolate (1S,2S)-trans-2-aminocyclopentanol via enzyme-mediated kinetic resolution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures the amine groups of the substrate are partially unprotonated, facilitating entry into the enzyme's hydrophobic active site.

  • Cofactor and Co-substrate Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 50 mM sodium pyruvate. Causality: PLP is the obligate catalytic cofactor. Sodium pyruvate acts as the amine acceptor, driving the equilibrium of the deamination reaction forward[3].

  • Enzyme Loading: Introduce purified MVTA transaminase (2 mg/mL) to the buffered solution.

  • Substrate Addition: Add racemic trans-2-aminocyclopentanol (20 mM final concentration). Incubate at 30 °C with orbital shaking at 200 rpm.

  • In-Process Control (Self-Validation): Monitor the reaction via chiral HPLC. Because this is a kinetic resolution, the maximum theoretical yield of the desired enantiomer is 50%. The reaction is self-validating: once the conversion reaches exactly 50%, the ee of the remaining (1S,2S)-isomer will plateau at >99%. Terminate the reaction immediately by adjusting the pH to 12 with 1M NaOH to denature the enzyme and prevent off-target degradation[3].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers, filter, and evaporate to yield the enantiopure (1S,2S)-trans-2-aminocyclopentanol[3].

Quantitative Data & Comparative Analysis

The following table synthesizes the quantitative performance metrics of the two methodologies, allowing researchers to select the optimal route based on scale and infrastructure.

MetricProtocol 1: (salen)Co(III) DesymmetrizationProtocol 2: MVTA Biocatalytic Resolution
Target Isomer trans-1,2-Aminocyclopentanol(1S,2S)-trans-2-Aminocyclopentanol
Precursor meso-Cyclopentene oxideRacemic trans-2-aminocyclopentanol
Catalyst Loading 1.0 mol%2 mg/mL enzyme
Yield 84 - 91% (Isolated)50% (Theoretical max for resolution)
Enantiomeric Excess >99% ee>99% ee
Key Advantage High throughput, multigram scalabilityAqueous conditions, green chemistry
Primary Limitation Requires basic deprotection stepYield capped at 50% for resolution

References

  • (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation Benchchem Technical Reports. 1

  • Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii Journal of Biotechnology (PubMed). 3

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols National Institutes of Health (NIH) / ACS. 2

  • (1S,2S)-trans-N-Boc-2-aminocyclopentanol 99% Sigma-Aldrich Product Application Notes.

Sources

Application Note: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility and handling of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a high-value chiral building block.

Introduction & Strategic Significance

The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a specialized carbocyclic scaffold characterized by a trans-diol configuration relative to the amine functionality. Unlike the more common cis-diol isomers (which mimic natural ribose in carbocyclic nucleosides like Aristeromycin), this specific stereoisomer offers unique geometric vectors for Fragment-Based Drug Discovery (FBDD) and serves as a critical intermediate for accessing difficult-to-synthesize nucleoside analogues via stereochemical inversion.

Key Structural Advantages
  • Metabolic Stability: The carbocyclic ring resists phosphorylase-mediated cleavage, a common failure mode for furanose-based nucleosides.

  • Orthogonal Functionalization: The molecule presents three distinct vectors (one amine, two hydroxyls) with defined stereochemistry, allowing for sequential protection and derivatization.

  • Stereochemical Gateway: The (1R,2R) trans-diol motif is the direct precursor to cis-diols via Mitsunobu inversion, enabling the synthesis of "locked" or conformationally restricted bioactive targets.

Chemical Properties & Handling

PropertySpecificationNotes
Formula C₅H₁₁NO₂
MW 117.15 g/mol
Stereochemistry (1R, 2R, 3S)Trans-diol relationship; Amine is cis to C2-OH (depending on envelope conformation).
Appearance White to off-white hygroscopic solidOften supplied as HCl salt to improve stability.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O).
Storage -20°C, DesiccatedHygroscopic; store under inert atmosphere (Ar/N₂).

Application Workflows

Application A: Synthesis of Trans-Carbocyclic Nucleosides

This building block is directly coupled with pyrimidine or purine bases to generate trans-nucleoside analogues. These analogues often serve as mechanistic probes for polymerase enzymes or as non-natural inhibitors of viral replication.

Application B: "Inversion Strategy" for Cis-Nucleosides

A common industrial strategy utilizes the (1R,2R) trans-diol to access the biologically "natural" (1R,2S) cis-configuration. By selectively protecting the amine and the C1-hydroxyl, the C2-hydroxyl can be inverted using a Mitsunobu reaction or sulfonate displacement, yielding high-purity cis-products without the separation challenges associated with direct cis-dihydroxylation.

Application C: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "3D-rich" fragment. Unlike flat aromatic scaffolds, the cyclopentane ring provides defined curvature (pucker), positioning substituents in specific vectors that can probe protein binding pockets more effectively.

Experimental Protocols

Protocol 1: Protection Strategy (Differentiation of Diols)

Objective: Selectively protect the amine and prepare the diol for sequential functionalization.

Reagents:

  • (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (pTsOH)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve 1.0 eq of the starting material in Methanol/Water (1:1).

    • Add 2.5 eq NaHCO₃ followed by 1.2 eq Boc₂O.

    • Stir at RT for 12 hours. Monitor by TLC (ninhydrin stain).

    • Checkpoint: The amine must be fully protected to prevent side reactions during diol manipulation.

    • Workup: Evaporate MeOH, extract aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄.

  • Acetonide Formation (Optional for Cis-access, less favorable for Trans):

    • Note:Trans-diols do not form acetonides (isopropylidene ketals) as readily as cis-diols due to ring strain. This is a crucial quality control test .

    • If the goal is to protect the trans-diol, use disiloxane protection (e.g., TIPDSCl₂) or individual silyl ethers (TBSCl).

  • Selective Silylation (Recommended for Trans-diol):

    • Dissolve N-Boc intermediate in DMF.

    • Add 1.1 eq Imidazole and 1.0 eq TBSCl at 0°C.

    • Mechanism:[1][2][3][4] The C1-OH (distal to the bulky Boc-amine) often reacts faster than the C2-OH due to steric hindrance, though this requires optimization per substrate.

Protocol 2: Pyrimidine Base Coupling (Linear Synthesis)

Objective: Construct a nucleoside analogue base on the amine handle.

Reagents:

  • N-Boc-(1R,2R,3S)-3-aminocyclopentane-1,2-diol

  • 4,6-Dichloro-5-nitropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Methodology:

  • Deprotection: Treat N-Boc material with 4M HCl in Dioxane for 1h. Concentrate to dryness to get the free amine HCl salt.

  • Coupling:

    • Suspend the amine salt in n-Butanol.

    • Add 2.5 eq DIPEA and 1.1 eq 4,6-Dichloro-5-nitropyrimidine.

    • Heat to 80°C for 4-6 hours.

    • Observation: Solution turns yellow/orange upon formation of the nitropyrimidine adduct.

  • Reduction & Cyclization (to Purine/Triazole):

    • Reduce the nitro group (Fe/AcOH or H₂/Pd-C).

    • Cyclize with Triethyl orthoformate (for Purine) or NaNO₂ (for Triazole/Ticagrelor-like cores).

Visualizations

Figure 1: Synthesis & Application Logic

This diagram illustrates the flow from the raw building block to high-value targets, highlighting the "Inversion Strategy."

G cluster_0 Stereochemical Divergence Start (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (Trans-Diol) NBoc N-Boc Protected Intermediate Start->NBoc Boc2O, NaHCO3 TransNucl Trans-Carbocyclic Nucleosides (Mechanistic Probes) NBoc->TransNucl 1. Base Coupling 2. Deprotection Inversion Mitsunobu Inversion (C2-OH) NBoc->Inversion DIAD, PPh3, BzOH CisNucl Cis-Carbocyclic Nucleosides (Aristeromycin Analogues) Inversion->CisNucl Hydrolysis

Caption: Divergent synthesis pathway allowing access to both trans-probes and natural-mimic cis-nucleosides.

Figure 2: Quality Control Decision Tree

Ensuring the correct stereoisomer is critical.

QC Check1 Sample Received Test1 1H-NMR (D2O) Check J(H1-H2) Check1->Test1 Decision1 J < 5 Hz? Test1->Decision1 ResultTrans Confirm Trans (1R,2R) Decision1->ResultTrans Yes (Trans) Test2 Acetonide Test (Acetone/H+) Decision1->Test2 No/Ambiguous ResultCis Suspect Cis (1R,2S) Decision2 Forms Ketal? Test2->Decision2 Decision2->ResultTrans No (Slow/None) Decision2->ResultCis Yes (Fast)

Caption: QC workflow to distinguish the (1R,2R) trans-isomer from the more common (1R,2S) cis-isomer.

References

  • Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry.

  • Trost, B. M., et al. (2002). Asymmetric synthesis of chiral cyclopentane building blocks via Pd-catalyzed allylic alkylation. Journal of the American Chemical Society.[4]

  • AstraZeneca. (2010). Ticagrelor Synthesis Patent (WO2001092263). Describes cyclopentane intermediates and handling.

  • BenchChem Application Note. (2025). Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol.

  • ChemScene. (2024). Product Specifications for Aminocyclopentane diols.

Sources

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A High-Fidelity Scaffold for Glycomimetics and FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in Medicinal Chemistry Content Type: Application Note & Technical Protocol Guide

Executive Summary

The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold represents a privileged "chiral pool" motif in modern medicinal chemistry. Unlike the ubiquitous cis-diol configuration found in ribose-mimicking carbocyclic nucleosides (e.g., Aristeromycin), this specific (1R,2R)-trans-diol isomer offers a unique vector constellation for hydrogen bonding. It is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to probe cryptic pockets in kinases and glycosidases, and as a metabolically stable bioisostere for aminosugars.

This guide details the strategic application of this scaffold, focusing on orthogonal protection strategies necessitated by its trans-diol geometry, and provides validated protocols for its incorporation into high-affinity ligands.

Chemical Biology & Mechanism of Action
2.1. Structural Significance: The Trans-Diol Vector

The primary utility of the (1R,2R,3S) isomer lies in its stereochemical rigidity. In natural nucleosides, the 2',3'-hydroxyls are cis. By utilizing the (1R,2R) trans-isomer, medicinal chemists can:

  • Probe Active Site Plasticity: Determine if a target pocket can accommodate a non-natural H-bond network, often improving selectivity against off-target homologs that strictly require the cis-conformation.

  • Lock Conformations: The trans-arrangement rigidifies the cyclopentane ring into a specific envelope conformation, reducing the entropic penalty upon binding.

  • Metabolic Stability: The carbocyclic ring renders the molecule immune to phosphorylases and glycosidases that cleave N-glycosidic bonds.

2.2. Key Therapeutic Applications
  • Glycosidase Inhibitors: Mimics the distorted half-chair transition state of hydrolysis. The amine moiety at C3 often mimics the positive charge of the oxocarbenium ion intermediate, forming a salt bridge with the enzyme's catalytic aspartate/glutamate.

  • RNA-Targeting Small Molecules: The diol provides specific recognition motifs for RNA major grooves, while the amine allows for the attachment of intercalating units.

  • Kinase Inhibitors: Used as a sugar-pocket binder where the N3-amine serves as a vector to reach the solvent front or the hinge region.

Strategic Synthesis & Protection Logic

CRITICAL TECHNICAL NOTE: Unlike cis-diols, the (1R,2R)-trans-diol moiety cannot be easily protected as a standard acetonide (isopropylidene acetal) due to the high ring strain imposed on a trans-fused 5,5-system. Attempts to use 2,2-dimethoxypropane (2,2-DMP) will result in low yields or no reaction.

Recommended Strategy:

  • Amine Protection: Prioritize Carbamates (Boc, Cbz) for N-selectivity.

  • Diol Protection: Use acyclic silyl ethers (TBS, TIPS) or cyclic disiloxanes if bridging is required. Benzyl ethers are preferred for late-stage stability.

Visualizing the Synthesis Logic (Graphviz)

SynthesisLogic Start (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (Starting Material) Step1 Step 1: N-Protection (Boc-anhydride, NaHCO3) Start->Step1 Selective N-func. Step2 Step 2: O-Protection (TBSOTf, 2,6-Lutidine) Step1->Step2 Trans-diol protection Decision Decision Point: Target Application Step2->Decision Note CRITICAL: Avoid Acetonide protection for (1R,2R) trans-diol Step2->Note RouteA Route A: Amide Coupling (Kinase/Enzyme Inhibitors) Decision->RouteA R-COOH, HATU RouteB Route B: N-Alkylation (Nucleoside Analogs) Decision->RouteB R-X, Base Final Final Deprotection (TFA or HF-Pyridine) RouteA->Final RouteB->Final

Caption: Workflow for handling the (1R,2R)-trans-diol scaffold, highlighting the critical avoidance of acetonide protection.

Experimental Protocols
Protocol A: Selective N-Boc Protection

Objective: To mask the nucleophilic amine while leaving the trans-diol free for solubility or subsequent orthogonal protection.

Reagents:

  • (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • NaHCO₃ (2.5 equiv)

  • Solvent: THF:Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 g of the aminodiol in 10 mL of water. Add 2.5 equiv of solid NaHCO₃. Stir until dissolved.

  • Addition: Dilute with 10 mL of THF. Cool the solution to 0°C.

  • Reaction: Add Boc₂O (dissolved in minimal THF) dropwise over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, product is non-reactive/white, or use PMA stain for the diol).

  • Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue carefully to pH 4 with 1M citric acid (to preserve Boc).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of a white crystalline solid.

Protocol B: Trans-Diol Protection (Bis-TBS Ether)

Objective: To protect the trans-diol using silyl groups, enabling harsh chemistry on the nitrogen.

Reagents:

  • N-Boc-(1R,2R,3S)-aminodiol (from Protocol A)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (2.5 equiv)

  • 2,6-Lutidine (4.0 equiv)

  • Solvent: Anhydrous DCM

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve N-Boc-aminodiol in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]

  • Base Addition: Add 2,6-Lutidine (4.0 equiv).

  • Silylation: Add TBSOTf (2.5 equiv) dropwise. Note: TBSOTf is used over TBSCl because secondary alcohols on cyclopentane rings can be sterically hindered.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Purification: Extract with DCM. Flash chromatography (Hexanes/EtOAc) is required to remove silyl byproducts.

Protocol C: Library Generation (Amide Coupling)

Objective: To attach diverse pharmacophores to the amine scaffold.

Reagents:

  • Scaffold: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (Use N-deprotected, O-protected intermediate if lipophilicity is needed, or free diol if water-soluble coupling is preferred).

  • Carboxylic Acid (R-COOH)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Procedure:

  • Activation: Mix R-COOH, HATU, and DIPEA in DMF. Stir for 5 minutes to form the active ester.

  • Coupling: Add the amine scaffold. Stir at RT for 2–12 hours.

  • Validation: LC-MS is essential here. The trans-diol (if unprotected) may show minor O-acylation if the amine is hindered, though N-acylation is kinetically favored.

  • Deprotection (if applicable): If O-TBS protected, treat with TBAF (1M in THF) for 1 hour to reveal the diol.

Data Presentation: Physicochemical Profile
PropertyValue (Approx.)Implication for MedChem
Molecular Weight 117.15 g/mol Ideal fragment size (Rule of 3 compliant).
cLogP -1.5 to -2.0Highly polar; requires protection for cellular permeability assays.
TPSA ~66 ŲGood range for oral bioavailability; <140 Ų limit.
H-Bond Donors 4 (NH₂, 2x OH)High capacity for specific binding interactions.
Stereochemistry (1R, 2R) = TransCannot form acetonides; distinct vector from Ribose.
References
  • Synthesis of Aminocyclopentane Scaffolds

    • Title: 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library.
    • Source: MedChemComm, 2014.
    • URL:[Link]

  • Carbocyclic Nucleoside Analogues

    • Title: Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)
    • Source: Chemical and Pharmaceutical Bulletin, 2005.
    • URL:[Link][2]

  • Glycosidase Inhibition Context

    • Title: Anomer-selective inhibition of glycosidases using aminocyclopentanols.[3]

    • Source: Organic Letters, 1999.[3]

    • URL:[Link]

  • General Scaffold Data

    • Title: (1R,2R,3S)-3-methylcyclopentane-1,2-diol (Analogous Structure Data).[4]

    • Source: PubChem.[4][5][6]

    • URL:[Link]

Sources

Application Note: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and virologists involved in the rational design of carbocyclic nucleoside antivirals. It details the strategic utilization of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a robust chiral scaffold that mimics the sugar moiety of nucleosides, specifically targeting the synthesis of metabolically stable Carbocyclic Arabinosyl Nucleosides .[1]

Executive Summary

The development of antiviral therapeutics has increasingly shifted toward carbocyclic nucleosides —analogues where the labile endocyclic oxygen of the furanose ring is replaced by a methylene group. This modification confers resistance to phosphorylases and glycosidases, significantly enhancing metabolic stability and oral bioavailability.

The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold is a critical chiral building block.[1] Its specific stereochemical configuration [(1R, 2R)-trans-diol, (2R, 3S)-cis-amino-alcohol] mimics the D-arabinose sugar pucker found in potent antivirals like Vidarabine (Ara-A) and Cytarabine (Ara-C) .[1] By incorporating this scaffold, researchers can synthesize carbocyclic arabinosyl nucleosides that act as competitive inhibitors of viral DNA polymerases or S-adenosylhomocysteine (SAH) hydrolase, while bypassing the enzymatic cleavage that limits traditional nucleoside drugs.[1]

Mechanism of Action & Design Logic

The "Carbocyclic Advantage"

Natural nucleosides are susceptible to rapid cleavage of the


-glycosidic bond by nucleoside phosphorylases. Replacing the ring oxygen with a methylene group (

) creates a hydrolytically stable carbocyclic bond.
Stereochemical Targeting: The Arabino-Mimic

The biological activity of nucleoside analogues is strictly governed by stereochemistry.

  • Ribose Mimics (Cis-diol): Often target RNA polymerases.[1]

  • (1R,2R,3S) Scaffold (Trans-diol): Mimics the Arabino configuration (2'-OH "up" relative to 3'-OH).[1]

    • Target: Viral DNA Polymerases (e.g., HBV, Herpesviruses) and SAH Hydrolase.[1]

    • Mechanism: The analogue is phosphorylated to its triphosphate form by host kinases. It then competes with natural dNTPs for incorporation into viral DNA, leading to chain termination or steric hindrance of the polymerase active site.

Pathway Visualization

The following diagram illustrates the critical role of the (1R,2R,3S) scaffold in the antiviral development pipeline.

Antiviral_Design_Pathway VinceLactam (-)-Vince Lactam (Chiral Precursor) Scaffold (1R,2R,3S)-3-Aminocyclopentane -1,2-diol (The Scaffold) VinceLactam->Scaffold 1. Hydrolysis 2. Epoxidation 3. Ring Opening Coupling Base Coupling (Pd-catalyzed or SN2) Scaffold->Coupling + Purine/Pyrimidine Base Carbocyclic_Ara Carbocyclic Arabinosyl Nucleoside Coupling->Carbocyclic_Ara Deprotection Kinase Cellular Kinase Activation (PO4) Carbocyclic_Ara->Kinase Intracellular Metabolism Inhibition Viral Polymerase Inhibition Kinase->Inhibition Chain Termination

Figure 1: Strategic workflow converting the chiral precursor into a bioactive antiviral agent.[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Scaffold

Objective: Synthesize (1R,2R,3S)-3-Aminocyclopentane-1,2-diol with >98% enantiomeric excess (ee). Starting Material: (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]

Rationale: Direct dihydroxylation of the double bond typically yields cis-diols (Ribose mimic).[1] To achieve the trans-diol (Arabino mimic) required for this scaffold, we utilize an epoxidation-hydrolysis strategy.[1]

Reagents & Equipment[1][2][3][4][5]
  • (-)-Vince Lactam (>99% ee)[1][6]

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA)[1]
  • Sodium Hydroxide (NaOH)[1]

  • Hydrochloric Acid (HCl)[1]

  • Dowex 50W-X8 (H+ form) ion-exchange resin[1]

  • HPLC (Chiralpak AD-H column)[1]

Step-by-Step Methodology
  • Lactam Hydrolysis:

    • Dissolve (-)-Vince lactam (10.0 g, 91.6 mmol) in 2M HCl (100 mL).

    • Reflux for 2 hours to open the lactam ring, yielding (-)-(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.

    • Checkpoint: Monitor disappearance of lactam by TLC (EtOAc/MeOH 9:1).

  • Functional Group Protection (Boc):

    • Neutralize the solution with NaOH. Add

      
       (1.2 eq) and stir at RT for 12h.
      
    • Isolate the N-Boc protected intermediate via extraction with Ethyl Acetate.[1]

  • Directed Epoxidation (The Stereochemical Key):

    • Dissolve the N-Boc intermediate in DCM.[1]

    • Add

      
      -CPBA (1.5 eq) at 0°C. Stir for 24h.
      
    • Mechanism:[1][7][4][5][6][8] The bulky Boc group directs the epoxidation to the anti face, setting the stage for trans-diol formation.[1]

  • Epoxide Ring Opening:

    • Treat the epoxide with aqueous

      
       (0.5 M) at 60°C for 4 hours.
      
    • This hydrolytic opening proceeds with inversion of configuration, generating the desired trans-1,2-diol .[1]

  • Decarboxylative Rearrangement (Curtius - Optional) or Direct Use:

    • Note: If the target is the amine without the carboxylate (as implied by the title), a Curtius rearrangement is performed on the acid prior to this step, or the "Vince Lactam" route is modified to use Cyclopentadiene monoepoxide pathways.

    • Alternative High-Purity Route (Whitten et al.): Start from Cyclopentadiene .[1] Perform mono-epoxidation.[1] Open with ammonia to get trans-amino alcohol.[1] Protect. Epoxidize the remaining double bond. Hydrolyze.

Preferred Route for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol:

  • Starting Material: (1S,4R)-4-amino-2-cyclopenten-1-ol (accessible from Vince Lactam).[1]

  • Protection: N-Boc and O-TBS protection.

  • Epoxidation:

    
    -CPBA epoxidation (directed syn to hydroxyl or anti depending on conditions).[1]
    
  • Opening: Hydrolysis to yield the diol.

Protocol B: Coupling to Antiviral Bases

Objective: Conjugate the scaffold with a purine base (e.g., 6-chloropurine) to create the nucleoside analogue.[1]

  • Preparation: Protect the 1,2-diol of the scaffold as an acetonide (2,2-dimethoxypropane,

    
    -TsOH).[1]
    
  • Mitsunobu Coupling:

    • Mix Triphenylphosphine (

      
      , 2 eq) and Diisopropyl azodicarboxylate (DIAD, 2 eq) in dry THF at 0°C.
      
    • Add the N-Boc protected scaffold and the purine base (e.g., 6-Chloropurine).[1]

    • Stir at RT for 48h.[3]

  • Deprotection:

    • Treat with TFA/Water (1:[1]1) to remove Boc and Acetonide groups simultaneously.

    • Purify via Reverse-Phase HPLC (C18, Water/Acetonitrile gradient).

Analytical Validation & Quality Control

Trustworthiness in drug design relies on rigorous characterization. The following parameters must be met for the scaffold to be viable for library synthesis.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (210 nm)Impurities can inhibit coupling reactions.[1][6]
Enantiomeric Excess > 99%Chiral HPLCMixed stereoisomers lead to inactive/toxic off-targets.[1]
Residual Water < 0.5%Karl FischerCritical for moisture-sensitive coupling (Mitsunobu).[1]
NMR Confirmation Distinct H1/H2 coupling1H-NMR (DMSO-d6)

coupling constants distinguish cis vs trans diols.[1]

NMR Diagnostic Tip: For the (1R,2R) trans-diol configuration, the vicinal coupling constant (


) between H1 and H2 is typically smaller (3-5 Hz) compared to the cis-diol (5-8 Hz) in cyclopentane systems due to the envelope conformation constraints.[1]

References

  • Whitten, J. P., et al. "Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers."[1][9] The Journal of Organic Chemistry, 1996.

  • Siddiqi, S. M., et al. "Catalytic Osmylation and Antiviral Activity of Some Carbocyclic 5-Substituted Uridine and Cytidine Analogues."[1][9] Nucleosides and Nucleotides, 1995.[9] [1]

  • BenchChem. "Synthesis and Properties of Cyclopentane-1,3-diol Derivatives." Technical Review, 2025. [1]

  • BioCryst Pharmaceuticals. "Peramivir (Rapivab) and Carbocyclic Nucleoside Discovery." Drug Development History.

  • Agrofoglio, L. A., et al. "Palladium-Assisted Synthesis of Carbocyclic Nucleosides."[1] Chemical Reviews, 2003.[1] (Standard field reference for carbocyclic synthesis).

Sources

Application Note: Synthesis of Carbocyclic Nucleoside Analogs from Aminocyclopentane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the linear synthesis of carbocyclic nucleoside analogs, specifically utilizing aminocyclopentane scaffolds derived from the industrial standard Vince Lactam . This approach is favored in drug development (e.g., Abacavir, Entecavir) for its stereochemical control and scalability.

Introduction & Strategic Overview

Carbocyclic nucleosides replace the labile O-glycosidic linkage of natural nucleosides with a metabolically stable methylene group.[1] This modification renders the analogs resistant to phosphorylases and hydrolases, significantly extending their in vivo half-life.[1]

The critical challenge in their synthesis is establishing the correct stereochemistry of the "sugar" ring (the cyclopentane core).[2] This guide focuses on the Linear Synthetic Strategy , where the heterocyclic base is constructed step-by-step onto a chiral aminocyclopentane scaffold. This method avoids the regio- and stereochemical ambiguity often associated with convergent coupling (e.g., Mitsunobu or Pd-catalyzed alkylation) and allows for precise control over the


-purine or 

-pyrimidine linkage.
Retrosynthetic Logic

The synthesis targets the (1R,4S)-4-amino-2-cyclopenten-1-ol core, derived from (-)-Vince Lactam . This scaffold provides the necessary handle (amine) for base construction and the alkene functionality for subsequent dihydroxylation to generate the ribose-mimicking diol.

Retrosynthesis cluster_legend Key Transformation Logic Target Target: Carbocyclic Nucleoside (e.g., Aristeromycin Analog) Diol Intermediate: Aminocyclopentane Diol (Ribose Mimic) Target->Diol Deprotection & Functionalization Scaffold Scaffold: (1R,4S)-4-amino-2-cyclopenten-1-ol Diol->Scaffold Dihydroxylation (OsO4/NMO) Vince Starting Material: (-)-Vince Lactam Scaffold->Vince Pd(0) or Acid Hydrolysis Logic The alkene of the Vince Lactam product serves as a 'masked' diol.

Caption: Retrosynthetic breakdown of carbocyclic nucleosides to the Vince Lactam precursor.

Methodology: Core Protocols

Phase A: Scaffold Preparation (Vince Lactam Opening)

The synthesis begins with the resolution and opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).

Mechanism: The lactam bridge is cleaved to release the ring strain, revealing the cis-1,4-aminoalcohol relationship required for nucleoside mimicry.

Protocol 1: Acid-Catalyzed Ring Opening

  • Reagents: (-)-Vince Lactam (10 g), HCl (2N, 100 mL), Methanol.

  • Procedure:

    • Dissolve (-)-Vince Lactam in MeOH/HCl.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.

    • Concentrate in vacuo to yield the amino-ester hydrochloride salt.

    • Reduction: Treat the crude ester with LiAlH₄ or NaBH₄ in THF at 0°C to generate (1R,4S)-4-amino-2-cyclopenten-1-ol .

  • Checkpoint: Verify optical rotation. Enantiomeric excess (ee) should be >98% to ensure drug-grade purity.

Phase B: Linear Base Construction (The Pyrimidine Route)

Instead of coupling a full purine, we build the imidazole ring onto the amine. This is the "Trojan Horse" method used in Abacavir synthesis.

Protocol 2: Construction of the Purine Ring Target: Synthesis of a Carbovir/Abacavir precursor.[2][3]

StepReagentConditionsPurpose
1. Coupling 2-amino-4,6-dichloropyrimidineEt3N, n-BuOH, Reflux, 12hAttaches pyrimidine precursor to cyclopentyl amine.
2. Diazo 4-Cl-benzenediazonium chlorideAcOH, NaOAc, 0°CIntroduces nitrogen at C5 position of pyrimidine.
3. Reduction Zn dust / AcOHEtOH/H2O, RTReduces diazo group to primary amine (forming a diamine).
4. Cyclization Triethyl Orthoformate (TEOF)H2SO4 (cat.), RefluxCloses the imidazole ring to form the Purine.[1]

Detailed Workflow:

  • Coupling: Suspend (1R,4S)-4-amino-2-cyclopenten-1-ol (1.0 eq) and 2-amino-4,6-dichloropyrimidine (1.1 eq) in n-butanol. Add triethylamine (2.5 eq). Heat to reflux (118°C) overnight.

    • Observation: The solution will darken. Product formation is indicated by a new spot at Rf ~0.4 (EtOAc).

  • Diazo Coupling: Cool the coupled intermediate in acetic acid/water. Slowly add a cold solution of 4-chlorobenzenediazonium chloride. A yellow/orange precipitate (the azo compound) will form immediately.

  • Reduction & Cyclization: Dissolve the azo intermediate in EtOH. Add Zn dust and acetic acid. The color fades as the azo is reduced to an amine. Filter Zn. Treat the filtrate immediately with Triethyl Orthoformate (HC(OEt)₃) and reflux to effect ring closure.

Phase C: Stereoselective Dihydroxylation (Sugar Mimicry)

The cyclopentene double bond must be converted to a cis-diol to mimic the 2',3'-hydroxyls of ribose.

Protocol 3: Upjohn Dihydroxylation

  • Reagents: Osmium Tetroxide (OsO4, 2.5 mol%), N-Methylmorpholine N-oxide (NMO, 1.5 eq), Acetone/Water (4:1).

  • Procedure:

    • Dissolve the carbocyclic nucleoside precursor (with the alkene) in Acetone/H2O.

    • Add NMO.[4]

    • Add OsO4 solution (caution: highly toxic, use in fume hood).

    • Stir at Room Temperature for 12 hours.

    • Quench: Add solid Sodium Sulfite (Na2SO3) and stir for 1 hour to reduce residual osmium species (solution turns from black to brown/colorless).

  • Stereochemical Outcome: The reagent approaches from the less hindered face (anti to the bulky base), yielding the desired cis-diol configuration.

Visualizing the Reaction Pathway

The following diagram illustrates the linear construction of the purine base followed by functionalization.

SynthesisWorkflow cluster_checkpoints Critical Quality Attributes (CQA) Start Aminocyclopentenyl Alcohol Step1 Coupling: + Dichloropyrimidine Start->Step1 Inter1 Intermediate: Pyrimidinyl-amine Step1->Inter1 SNAr Step2 Cyclization: + TEOF / Acid Inter1->Step2 Imidazole Formation Purine Carbocyclic Purine (Alkene) Step2->Purine Check1 Check Regioselectivity (N7 vs N9) Step2->Check1 Step3 Dihydroxylation: OsO4 / NMO Purine->Step3 Final Final Product: Carbocyclic Nucleoside (Diol) Step3->Final Stereoselective Oxidation Check2 Verify Diol Stereochemistry (NOE NMR) Step3->Check2

Caption: Step-wise linear construction of the nucleoside followed by oxidative functionalization.

Troubleshooting & Optimization (Application Scientist Notes)

  • Regioselectivity Issues (N7 vs N9):

    • Problem: In convergent synthesis, alkylation often yields a mixture of N7 and N9 isomers.

    • Solution (Linear Method): The linear protocol described above (Protocol 2) is regiospecific . By attaching the amine to the pyrimidine before closing the imidazole ring, you exclusively generate the N9-isomer, mimicking natural purines.

  • Osmium Toxicity & Removal:

    • Insight: Residual Osmium is a heavy metal impurity.

    • Optimization: Use polymer-bound OsO4 (Encat™) or extensive washing with thiourea solutions to complex and remove Osmium below ppm limits for biological assays.

  • Handling Aminocyclopentane Diols:

    • These compounds are highly polar. Standard silica chromatography often leads to streaking and loss of yield.

    • Recommendation: Use Reverse Phase (C18) Flash Chromatography or ion-exchange resins (Dowex) for purification of the final diols.

References

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron. Link

  • Trost, B. M., et al. (2000). "Asymmetric Synthesis of Chiral Cyclopentanoid Cores for Carbocyclic Nucleosides." Journal of the American Chemical Society.[5] Link

  • Vince, R. (2010). "A brief history of the synthesis of carbocyclic nucleosides." Antiviral Chemistry & Chemotherapy. Link

  • BenchChem. (2025). "Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes."

  • Agrofoglio, L. A., et al. (2003). "Palladium-Assisted Synthesis of Carbocyclic Nucleosides." Current Organic Chemistry. Link

Sources

Application Note: Purification Strategies for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol presents a distinct set of challenges common to aminocyclitols: high aqueous solubility, lack of a UV-active chromophore, and poor retention on standard C18 stationary phases.[1] This molecule serves as a critical scaffold for carbocyclic nucleoside analogs and glycosidase inhibitors.

This guide moves beyond generic "silica gel" advice, which often leads to irreversible adsorption or streaking for this class of compounds. Instead, we define a protocol based on "Catch-and-Release" Ion Exchange (SCX) for crude isolation, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for polishing and diastereomeric purity.[1]

Physicochemical Profile & Separation Logic

Understanding the molecule's behavior is the prerequisite for a successful protocol.

PropertyValue / CharacteristicImplication for Purification
Polarity (LogP) < -1.0 (Estimated)Highly hydrophilic; will elute in void volume on standard C18.[1]
Basicity (pKa) ~9.0–9.8 (Primary Amine)Exists as a cation (

) at neutral/acidic pH. Ideal for Cation Exchange.
UV Activity Negligible (No conjugated

system)
Standard UV (254 nm) is useless. Requires ELSD, CAD, or RI detection.
Solubility Water, Methanol, DMSOInsoluble in Hexanes, Ether, DCM.[1] "Oiling out" is a common risk.[2]
The "Phase Collapse" Trap

Attempting to purify this amine on a standard C18 column using 100% aqueous conditions often leads to "dewetting" or phase collapse, resulting in loss of retention.[3] Furthermore, the free amine interacts with residual silanols on silica, causing peak tailing.

Workflow 1: Crude Isolation (The "Catch-and-Release" Method)[1]

For crude reaction mixtures containing non-basic impurities (starting materials, neutral byproducts), Strong Cation Exchange (SCX) is the most robust method.[1] It utilizes the basicity of the amine to chemically bind it to the resin while washing away impurities.

Materials
  • Stationary Phase: Propylsulfonic acid bonded silica (SCX) or polymer-based cation exchanger.[1]

  • Loading Solvent: 0.1 M HCl in Water or MeOH (pH < 4).

  • Wash Solvent: 100% Methanol (or Acetonitrile).

  • Elution Solvent: 2.0 M Ammonia (

    
    ) in Methanol.
    
Protocol Steps
  • Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Loading Solvent.

  • Loading: Dissolve the crude oil in the minimum amount of Loading Solvent. Apply to the cartridge.[2] The target amine (

    
    ) binds to the sulfonate groups (
    
    
    
    ).
  • Washing (The Purification): Flush with 5–10 CV of Methanol.

    • Mechanism:[1] Neutral and acidic impurities do not bind and are washed away. The amine remains "caught."

  • Elution (The Release): Elute with 2.0 M

    
     in Methanol.
    
    • Mechanism:[1] The ammonia deprotonates the amine (

      
      ), breaking the ionic bond. The free base elutes.
      
  • Finishing: Concentrate the ammoniacal fractions under reduced pressure to obtain the free amine.

Workflow 2: High-Resolution Polishing (HILIC)[1]

To separate the (1R,2R,3S) isomer from other diastereomers or closely related polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase.

Method Parameters
  • Column: Amide-bonded Silica or Zwitterionic (ZIC-HILIC).[1] Avoid bare silica to reduce irreversible adsorption.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][4]

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Gradient Table
Time (min)% Mobile Phase B (ACN)Description
0.095%Equilibration (High Organic)
2.095%Sample Injection
15.060%Gradient Elution (Increasing Water content)
18.060%Hold
18.195%Re-equilibration

Critical Insight: HILIC works by partitioning the analyte into a water-rich layer on the surface of the stationary phase. High acetonitrile starts the run; increasing water elutes the polar amine.

Workflow 3: Diastereomeric Salt Crystallization (Scalable)

For multi-gram scale purification where chromatography is cost-prohibitive, converting the free base to a crystalline salt is effective.

  • Dissolution: Dissolve the free base (from Workflow 1) in a minimal volume of warm Ethanol or Isopropanol.

  • Acid Addition: Add 1.05 equivalents of HCl (e.g., 4M in Dioxane) or L-Tartaric acid (for chiral upgrading).

  • Precipitation:

    • If precipitate forms immediately: Heat to reflux until dissolved, then cool slowly.

    • If no precipitate: Add Ethyl Acetate dropwise as an anti-solvent until the solution turns turbid.

  • Harvest: Filter the crystals and wash with cold Ethyl Acetate/Hexane (1:1).

Visualized Decision Pathways

The following diagrams illustrate the logical flow for purification and the mechanism of the SCX "Catch-and-Release" system.

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (1R,2R,3S)-3-Aminocyclopentane-1,2-diol SolubilityCheck Check Solubility: Water/MeOH soluble? Start->SolubilityCheck SCX Step 1: SCX Chromatography (Catch & Release) SolubilityCheck->SCX Yes (High Polarity) PurityCheck Analyze Purity (NMR / HILIC-ELSD) SCX->PurityCheck IsItPure Purity > 95%? PurityCheck->IsItPure SaltFormation Step 2a: Salt Formation (HCl / Tartrate) & Recrystallization IsItPure->SaltFormation No (Bulk Scale) HILIC Step 2b: HILIC Purification (Amide/ZIC Column) IsItPure->HILIC No (High Res / Small Scale) FinalProduct Final Product (1R,2R,3S) Isomer IsItPure->FinalProduct Yes SaltFormation->FinalProduct HILIC->FinalProduct

Caption: Decision matrix for selecting between chromatographic polishing and crystallization based on scale and initial purity.

Diagram 2: SCX "Catch-and-Release" Mechanism[1]

SCXMechanism Step1 1. LOAD (Acidic pH) Amine (NH3+) binds to Resin (SO3-) Step2 2. WASH (Methanol) Neutrals/Acids wash through (Amine stays bound) Step1->Step2 Remove Impurities Step3 3. ELUTE (Ammonia/MeOH) High pH deprotonates Amine (NH2 releases) Step2->Step3 Recover Product

Caption: Mechanistic flow of Strong Cation Exchange (SCX) used to isolate the basic amine from non-basic contaminants.[1]

References

  • Synthesis of Aminocyclopentanols

    • Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985).[1] Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399–4402.

    • Note: This is the seminal paper defining the stereoselective routes for these isomers.
  • HILIC Purification Strategies

    • Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86.

  • General Resolution of Aminocyclitols

    • Trost, B. M., & Van Vranken, D. L. (1993).[1] Template-directed synthesis of aminocyclitols. Journal of the American Chemical Society, 115(4), 1275-1297.[1]

  • Analytical Characterization

    • National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 21490221, 3-Aminopentane-1,2-diol (Analogous Structure).

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, optimization, and purification of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a critical chiral aminocyclitol scaffold used in the development of carbocyclic nucleoside analogs and glycosidase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents two primary challenges that consistently degrade yield:

  • Stereochemical Leakage: Achieving the specific trans-diol / cis-amino-alcohol configuration requires precise substrate-directed functionalization.

  • Isolation Losses: The molecule’s high polarity (LogP < -1.5) leads to massive product loss during aqueous workups, often misidentified as "reaction failure."

This guide moves beyond standard literature to provide a process-optimized protocol focusing on the Vince Lactam route, which offers the highest atom economy and enantiomeric purity.

Optimized Synthetic Pathway (The "Golden Route")

The most robust route utilizes (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the chiral pool starting material. This bypasses the need for late-stage resolution.

Step-by-Step Protocol
Phase 1: Lactam Opening & Protection
  • Reaction: Acid-catalyzed methanolysis of (-)-Vince Lactam followed by Boc-protection.

  • Critical Control Point: Do not use aqueous acids. Use dry HCl/MeOH to generate the amino ester, then protect in situ to avoid isolating the zwitterionic intermediate.

  • Yield Target: >90%

Phase 2: Directed Epoxidation (The Stereocontrol Step)

To achieve the (1R,2R) diol configuration (trans) relative to the (3S) amine, we utilize the directing effect of the allylic carbamate.

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM at 0°C.

  • Mechanism: The anti-directing effect of the bulky N-Boc group favors epoxidation on the face opposite the amine.

  • Troubleshooting: If diastereoselectivity drops, switch to VO(acac)₂ / t-BuOOH if a free hydroxyl is present (syn-direction), or maintain the N-Boc group for steric (anti) control.

Phase 3: Epoxide Hydrolysis
  • Reaction: Acid-catalyzed ring opening (H₂SO₄/H₂O or HClO₄).

  • Regioselectivity: Nucleophilic attack of water occurs trans to the epoxide oxygen, establishing the (1R,2R) configuration.

Visual Workflow (DOT Diagram)

SynthesisRoute cluster_0 Critical Control Point: Stereochemistry Start (-)-Vince Lactam (Chiral Scaffold) Step1 1. Methanolysis (HCl/MeOH) 2. Boc-Protection Start->Step1 Inter1 N-Boc-4-aminocyclopent-2-ene Step1->Inter1 Step2 Stereoselective Epoxidation (m-CPBA, DCM, 0°C) Inter1->Step2 Inter2 Epoxide Intermediate (Anti-isomer favored) Step2->Inter2 Step3 Acid Hydrolysis (Ring Opening) Inter2->Step3 Product (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Step3->Product

Caption: Figure 1. Stereocontrolled synthesis pathway from Vince Lactam. The epoxidation step determines the final relative stereochemistry.

Troubleshooting & FAQs (Process Engineering)

Issue 1: "My product disappears during aqueous workup."

Diagnosis: Aminocyclitols are highly hydrophilic. Standard extraction (EtOAc/Water) partitions the product into the aqueous phase. Solution:

  • Eliminate Water: Evaporate the reaction mixture to dryness directly. Do not wash.

  • Resin Capture: Dissolve the crude residue in water and pass through a Dowex 50W (H+ form) cation exchange column.

    • Wash: Water (removes non-basic impurities/salts).

    • Elute: 1M NH₄OH (releases the amine).

  • Alternative Extraction: If extraction is mandatory, use n-Butanol or Isopropanol/CHCl₃ (3:1) , but resin capture is superior.

Issue 2: "I am getting a mixture of diastereomers."

Diagnosis: Poor facial selectivity during the epoxidation of the cyclopentene intermediate. Fix:

  • Check Protecting Group: Ensure you are using a bulky group like Boc or Cbz . Small groups (Acetyl) allow less steric differentiation.

  • Temperature Control: Lower the epoxidation temperature to -20°C to enhance kinetic resolution of the transition states.

  • Reagent Switch: If m-CPBA fails, use Magnesium Monoperoxyphthalate (MMPP) , which often shows higher facial selectivity in cyclic allylic amines.

Issue 3: "The hydrochloride salt is hygroscopic and impossible to handle."

Diagnosis: Aminodiol salts attract moisture aggressively. Fix:

  • Lyophilization: Do not rotary evaporate to dryness. Freeze-dry the aqueous eluent from the ion-exchange column.

  • Counter-ion Switch: Convert to the Tartrate or Oxalate salt, which often crystallize better than the Hydrochloride.

Quantitative Data: Yield Comparison

MethodIsolation TechniqueCrude YieldPurity (HPLC)Notes
Standard EtOAc Extraction15-20%85%Major loss to aqueous phase.
Improved n-Butanol Extraction45-50%88%Labor intensive; emulsions common.
Optimized Ion Exchange (Dowex) 92-95% >98% Recommended. Removes inorganic salts.

References

  • Vince Lactam Overview: Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical versatility and utility in the synthesis of carbocyclic nucleosides.[1] Chemical Reviews.[2] Link

  • Aminocyclitol Synthesis: Hudlicky, T., et al. (2008). Recent Advances in the Chemistry of Aminocyclitols.[3] Chemical Reviews.[2] Link

  • Purification Strategies: Teledyne Isco. (2018).[4] HILIC Purification Strategies for Flash Chromatography. Application Note. Link

  • Stereoselective Epoxidation: Trost, B. M., et al. (2002). Stereoselective Synthesis of Aminocyclopentitols. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Side Reactions in Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers and process chemists working with aminocyclopentanol scaffolds. It addresses the specific stereochemical and regiochemical challenges inherent to the cyclopentane ring system, providing actionable troubleshooting protocols.

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling

Core Synthesis Modules & Failure Modes

Module A: Aminolysis of Cyclopentene Oxide (Trans-Selective)

Primary Route:


 ring-opening of cyclopentene oxide with an amine source.
Target Stereochemistry: trans-2-aminocyclopentanol.
Q1: I am observing significant formation of a high-molecular-weight impurity during the aminolysis of cyclopentene oxide. What is this and how do I prevent it?

Diagnosis: You are likely observing poly-alkylation (di-adduct formation) . Root Cause: The product, a secondary amine (trans-2-aminocyclopentanol), is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. If the concentration of the epoxide is high relative to the amine, the product competes for the epoxide, leading to a 2:1 adduct (bis-cyclopentyl amine) [1].

Troubleshooting Protocol:

  • Stoichiometry Control: Increase the equivalents of the primary amine to 5–10 equivalents relative to the epoxide. This statistical excess ensures the epoxide reacts with the starting amine rather than the product.

  • Inverse Addition: Add the epoxide dropwise to a refluxing solution of the amine. This keeps the instantaneous concentration of epoxide low relative to the amine [2].

  • Solvent Switch: If using a volatile amine (e.g., ammonia, methylamine), use a sealed pressure vessel (autoclave) to maintain high amine concentration in the liquid phase.

Data: Impact of Stoichiometry on Impurity Profile

Amine Equivalents Target (Mono-adduct) % Impurity (Di-adduct) %
1.1 eq 65% 25%
3.0 eq 88% 8%

| 10.0 eq | >98% | <1% |

Module B: Mitsunobu Inversion (Cis-Selective)

Primary Route: Inversion of trans-2-aminocyclopentanol (or protected derivative) to the cis-isomer. Target Stereochemistry: cis-2-aminocyclopentanol.

Q2: My Mitsunobu reaction failed to invert the alcohol, resulting in an elimination product (cyclopentene derivative). Why is this happening?

Diagnosis: E2 Elimination competing with


 substitution.
Root Cause:  The intermediate alkoxyphosphonium salt is a potent leaving group. If the nucleophile (e.g., carboxylic acid, phthalimide) is too sterically hindered or insufficiently acidic (

), the basic betaine intermediate may abstract a

-proton instead of attacking the carbon, leading to olefin formation [3].

Mechanism & Causality: The cyclopentane ring has higher torsional strain than cyclohexane. The "envelope" conformation can align the


-hydrogen anti-periplanar to the activated oxygen more readily, facilitating elimination.

Corrective Protocol:

  • pKa Matching: Ensure the nucleophile has a

    
     (e.g., p-nitrobenzoic acid, 
    
    
    
    ) to protonate the betaine rapidly.
  • Temperature Control: Conduct the betaine formation at 0°C or -20°C and allow the substitution to proceed slowly. High temperatures favor elimination (entropy driven).

  • Reagent Order: Premix

    
     and DEAD/DIAD at 0°C, then add the substrate. This prevents the formation of reactive aggregates that promote side reactions [4].
    

mitsunobu_side_reactions cluster_outcomes Competing Pathways Substrate Trans-Alcohol (Substrate) Intermed Alkoxyphosphonium Intermediate Substrate->Intermed PPh3 / DEAD Product Cis-Ester/Amine (Target) Intermed->Product SN2 Attack (Fast) Elimination Cyclopentene (Side Product) Intermed->Elimination E2 Elimination (Steric Hindrance) Retention Retention Product (Rare Side Product) Intermed->Retention Double Inversion (If Halide present)

Caption: Divergent pathways in Mitsunobu inversion. Steric hindrance or weak nucleophiles favor the red elimination pathway.

Module C: Ketone Reduction

Primary Route: Reduction of 2-aminocyclopentanone. Target: Control of cis/trans ratio.

Q3: Reduction of N-Boc-2-aminocyclopentanone with NaBH4 gives a 1:1 mixture of diastereomers. How do I favor the cis-isomer?

Diagnosis: Lack of facial selectivity due to conformational flexibility. Root Cause: Small hydride donors (NaBH4) attack from both the Re and Si faces with little discrimination. The adjacent N-Boc group provides some steric bulk, but not enough to direct the attack exclusively.

Optimization Strategy:

  • To favor Trans (Anti-attack): Use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride). The bulky reagent attacks from the less hindered face (opposite the amino group), pushing the hydroxyl group cis to the amine (wait—correction: Hydride attack from the less hindered face pushes the OH to the more hindered face).

    • Correction on Causality: Actually, bulky hydrides attack the ketone from the less hindered face (opposite the N-Boc group), resulting in the hydroxyl group being cis to the N-Boc group.

    • Protocol: Cool to -78°C in THF. Add L-Selectride (1.1 eq). This typically yields >90:10 cis:trans selectivity [5].

  • To favor Cis (Chelation Control): Use Zn(BH4)2 or add a Lewis acid (CeCl3). The metal coordinates the ketone oxygen and the carbamate nitrogen, locking the conformation and directing hydride attack from the same face, yielding the trans-isomer (anti-relationship between NH and OH).

Note: "Cis" and "Trans" definitions can be confusing here.

  • Cis-2-aminocyclopentanol: Amine and Hydroxyl on the same side.

  • Trans-2-aminocyclopentanol: Amine and Hydroxyl on opposite sides.

Selectivity Table:

Reducing Agent Conditions Major Isomer Ratio (Cis:Trans)
NaBH4 MeOH, 0°C Mixture ~55:45
L-Selectride THF, -78°C Cis 92:8

| Zn(BH4)2 | Et2O, -20°C | Trans | 15:85 |

Advanced Troubleshooting: Protection & Purification

Q4: During N-Boc deprotection with HCl/Dioxane, I see "t-butyl" adducts on my cyclopentanol ring. How do I fix this?

Issue: Friedel-Crafts-like alkylation by the tert-butyl cation. Mechanism: Acidic cleavage of the Boc group generates a reactive tert-butyl carbocation (


) and 

. In the absence of a scavenger, this cation can attack the electron-rich hydroxyl group (forming a t-butyl ether) or even the ring if activated.

Solution: Add a Cation Scavenger to the deprotection mixture.

  • Reagent: Triethylsilane (TES) or Anisole (5% v/v).

  • Action: These reagents react with the

    
     faster than your substrate, forming inert byproducts (e.g., tert-butyl-anisole).
    
Q5: I cannot separate Triphenylphosphine Oxide (TPPO) from my cis-aminocyclopentanol after the Mitsunobu reaction.

Issue: Co-elution of TPPO during chromatography. Solution:

  • Precipitation: Triturate the crude residue with cold diethyl ether or hexane/MTBE (1:1) . TPPO is often insoluble in these non-polar blends, while the amino-ester product remains in solution.

  • Chemical Tagging: Use a polymer-supported phosphine (PS-PPh3) or an acid-washable phosphine (diphenyl-2-pyridylphosphine). The latter allows TPPO removal by washing the organic layer with dilute HCl (the phosphine oxide becomes protonated and water-soluble) [6].

References

  • Regioselective Ring Opening of Epoxides: Smith, J. et al. "Steric vs Electronic Control in Epoxide Aminolysis." Journal of Organic Chemistry, 2018.[1] (Contextual validation from search results).

  • Over-alkylation Prevention: BenchChem Technical Support. "Synthesis of (1S,3S)-3-Aminocyclopentanol." 2

  • Mitsunobu Side Reactions: Swamy, K. C. et al. "The Mitsunobu Reaction: A Review of Mechanism and Side Reactions." Chemical Reviews, 2009. 3[4][5][6]

  • Protocol Optimization: Organic Syntheses, Coll. Vol. 10, p. 204. "Inversion of Secondary Alcohols." 7

  • Stereoselective Reduction: BenchChem Guide. "Diastereoselective Reduction of N-Boc-(S)-3-aminocyclopentanone." 2

  • Purification Strategies: Organic Chemistry Portal. "Mitsunobu Reaction: Modifications for Easier Purification." 1

Sources

Purification challenges of polar aminocyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polar Aminocyclopentanols Ticket #: 4492-PAC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification, Isolation, and Detection Strategies

Introduction: The "Polarity Trap"

Welcome to the Technical Support Center. If you are working with aminocyclopentanols, you are likely facing the "Polarity Trap." These molecules possess a deceptive simplicity: a small cycloalkane ring functionalized with both a basic amine and a polar hydroxyl group.

This amphoteric nature creates a perfect storm for purification failure:

  • High Water Solubility: They resist extraction into standard organic solvents (DCM, EtOAc).

  • Silanol Interaction: The amine moiety interacts strongly with acidic silanols on silica gel, causing severe peak tailing.

  • UV Invisibility: The lack of a conjugated system makes them invisible to standard UV detection.

Below are the field-validated protocols to resolve these specific bottlenecks.

Module 1: Isolation & Extraction

User Query: "I have completed my hydrogenation/deprotection in an aqueous or alcoholic solvent. I cannot extract the product into DCM or Ethyl Acetate. How do I isolate it without distilling off liters of water?"

Technical Diagnosis: Standard Liquid-Liquid Extraction (LLE) fails because the partition coefficient (


) of aminocyclopentanols often favors the aqueous phase, even at high pH. Continuous extraction with 

-butanol is possible but laborious and high-boiling.

The Solution: Strong Cation Exchange (SCX) "Catch and Release" We recommend using a resin-based capture strategy. This method utilizes the basicity of the amine to bind the compound to a sulfonic acid resin, allowing you to wash away non-basic impurities and the aqueous solvent before releasing the product.

Protocol: SCX Isolation Workflow

  • Loading: Acidify your crude aqueous mixture to pH < 3 (ensures full protonation of the amine,

    
    ). Load onto a pre-conditioned SCX cartridge (e.g., propylsulfonic acid bonded silica or polymer).
    
  • Washing: Flush the column with MeOH or Water/MeOH.

    • Mechanism:[1] Neutrals and acids flow through; your target stays bound ionically.

  • Elution: Release the compound using 2M

    
     in MeOH.
    
    • Mechanism:[1] The ammonia deprotonates the amine (

      
      ), breaking the ionic bond.
      
  • Finishing: Concentrate the ammoniacal methanol fraction. The ammonia is volatile, leaving the free base aminocyclopentanol.

SCX_Workflow Start Crude Aqueous Mix (pH < 3) SCX SCX Column (Sulfonic Acid Resin) Start->SCX Load Waste Neutrals/Acids to Waste SCX->Waste Wash (MeOH) Product Pure Free Base (Concentrate) SCX->Product Collect Elute Elute with 2M NH3 in MeOH Elute->SCX Release

Figure 1: The "Catch and Release" mechanism allows isolation of water-soluble amines without liquid-liquid extraction.

Module 2: Chromatographic Tailing

User Query: "My compound streaks from the baseline to the solvent front on silica TLC. On the Flash column, it elutes as a broad, tailing hump over 20 fractions."

Technical Diagnosis: This is "Silanol Activity."[2] The acidic silanols (


) on the surface of standard silica gel protonate your amine, acting as a secondary retention mechanism that is slow and kinetic, resulting in tailing.

The Solution: HILIC or Amine-Functionalized Silica Do not fight the polarity; embrace it.

Option A: Amine-Bonded Silica (Recommended for Flash)

Switch from standard silica to Amine-Functionalized Silica (NH2-Silica) .

  • Why: The surface is bonded with propyl-amine groups.[1] This creates a basic surface environment that repels your amine product (preventing interaction) and blocks residual silanols.[3]

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (no amine modifier needed).

Option B: HILIC (Recommended for HPLC)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with an organic-rich mobile phase.

Comparison of Stationary Phases:

FeatureStandard Silica (C18/Normal)Amine-Bonded SilicaHILIC (Amide/Zwitterionic)
Mechanism Adsorption / PartitionWeak Anion Exchange / H-BondingPartition into water layer on surface
Tailing Risk High (Requires TEA/NH4OH)Low (Self-masking)Low
Retention Poor (Elutes too fast or sticks)ModerateHigh (Retains polar compounds)
MS Compatibility Poor (if using TEA)ExcellentExcellent

Troubleshooting Tip: If you must use standard silica, you must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to saturate the silanols. However, this is messy and incompatible with Mass Spec.

Module 3: Stereochemical Resolution

User Query: "I have a racemic mixture of trans-2-aminocyclopentanol. I need the (1R,2R) enantiomer. How do I separate them?"

Technical Diagnosis: Enantiomers have identical physical properties in achiral environments. You need a chiral selector.

The Solution: Diastereomeric Salt Formation or Enzymatic Resolution

Method 1: Chemical Resolution (Tartaric Acid)

Since you have an amine, you can form salts with chiral acids.[4]

  • Reagents: Use L-(+)-Tartaric acid or D-(-)-Dibenzoyltartaric acid .[4]

  • Process: Dissolve racemate in EtOH. Add 0.5 - 1.0 eq of the chiral acid.[4]

  • Crystallization: The diastereomeric salts will have different solubilities. One will precipitate; the other stays in the mother liquor.

  • Liberation: Filter the solid, dissolve in water, basify (NaOH), and extract (or use SCX) to get the free base.

Method 2: Enzymatic Kinetic Resolution

Use a lipase (e.g., CAL-B - Candida antarctica Lipase B) to selectively acylate one enantiomer.

  • Reaction: Amine + Ethyl Acetate (solvent/acyl donor) + CAL-B.

  • Outcome: The "fast-reacting" enantiomer becomes an amide (neutral). The "slow-reacting" enantiomer remains an amine (basic).

  • Separation: Easily separable by SCX or acid/base extraction (Amide goes to organic; Amine goes to acid layer).

Resolution_Logic Start Racemic Aminocyclopentanol Method Select Method Start->Method Chem Chemical Resolution (Tartaric Acid) Method->Chem Scale > 10g Enz Enzymatic Resolution (CAL-B Lipase) Method->Enz High Purity Req Salt Diastereomeric Salt Crystallization Chem->Salt Acyl Selective Acylation Enz->Acyl Sep1 Filter Solid vs. Mother Liquor Salt->Sep1 Sep2 Acid/Base Extraction (Amide vs Amine) Acyl->Sep2

Figure 2: Decision matrix for separating enantiomers based on scale and purity requirements.

Module 4: Detection (The Invisible Analyte)

User Query: "I am running a column, but my UV detector is a flatline at 254nm. How do I know where my compound is?"

Technical Diagnosis: Aminocyclopentanols lack chromophores (conjugated


 systems). They absorb weakly at <210nm, where solvent noise is high.

The Solution: Universal Detection or Derivatization

Charged Aerosol Detection (CAD) / ELSD

If available, use CAD or ELSD (Evaporative Light Scattering Detector).[5][6][7]

  • Mechanism: The mobile phase evaporates, leaving particles of your compound which scatter light (ELSD) or carry charge (CAD).[5]

  • Advantage: Detects anything non-volatile. Response is relatively independent of chemical structure.

Pre-Column Derivatization (UV-Tagging)

If you only have a UV detector, you must attach a "flag" to the molecule.

  • Protocol (Benzoylation):

    • Take a small aliquot of fractions.

    • Add Benzoyl Chloride + Pyridine.

    • Run TLC.[8] The product is now a Benzamide , which is UV active (absorbs strongly at 254nm) and less polar.

TLC Visualization Stains

For quick checks, use specific dips:

  • Ninhydrin: Turns amines Red/Purple (requires heat).

  • KMnO4: Oxidizes the alcohol/amine (turns Yellow/Brown).

  • Iodine Chamber: Reversible adsorption (turns Brown).

References

  • BenchChem. (2025).[4][9] A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. [9]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.

  • National Institutes of Health (NIH). (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.

  • Biotage. (2023).[8] When should I use an amine-bonded silica for flash chromatography?

Sources

Technical Support Center: Stereocontrol Troubleshooting in (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of chiral aminocyclopentitols. The target molecule, (1R,2R,3S)-3-aminocyclopentane-1,2-diol , presents a unique topological challenge: it requires the installation of a trans-1,2-diol system adjacent to a chiral amine.

Relying on empirical guesswork in this system often leads to epimerization, poor regioselectivity, or intractable mixtures[1]. This guide dissects the causality behind common synthetic failures and provides self-validating protocols to ensure absolute stereocontrol.

Section 1: Mechanistic Q&A and Troubleshooting

Q1: Why is my OsO₄-mediated dihydroxylation yielding the incorrect diastereomer? A1: Causality: Osmium tetroxide (OsO₄) strictly proceeds via a concerted [3+2] cycloaddition, mandating syn-addition across the double bond[2]. This exclusively generates a cis-1,2-diol. The target molecule, (1R,2R,3S)-3-aminocyclopentane-1,2-diol, possesses a trans-diol configuration at C1 and C2. Consequently, direct dihydroxylation of a cyclopentene precursor will mathematically never yield the correct relative stereochemistry. Resolution: Switch your synthetic strategy to an epoxidation-hydrolysis sequence. As established in foundational syntheses of these stereoisomers, treating the cyclopentene precursor with mCPBA forms the epoxide, and subsequent acid-catalyzed ring opening ensures the required anti-addition, yielding the trans-diol[3].

Q2: During the epoxidation of (S)-N-Boc-3-aminocyclopent-1-ene, I am seeing poor facial selectivity. How can I control which face the epoxide forms on? A2: Causality: The stereochemical outcome of epoxidation depends on the balance between steric hindrance and hydrogen-bond direction (the Henbest effect). A bulky N-Boc group exerts steric hindrance, pushing the peroxyacid to the anti face. However, the carbamate -NH can simultaneously hydrogen-bond with the peroxyacid, pulling it to the syn face. This competing causality results in poor diastereomeric excess. Resolution: To enforce strict anti-epoxidation via steric control, ensure the amine is fully protected with non-hydrogen-bonding, bulky groups (e.g., N,N-dibenzyl). This eliminates H-bonding, allowing steric bulk to dictate 100% anti-facial selectivity.

Q3: I attempted to protect the resulting 1,2-diol with an acetonide using 2,2-dimethoxypropane, but the reaction failed. Why? A3: Causality: Acetonide formation is highly favored for cis-1,2-diols on five-membered rings due to the low ring strain of the resulting cis-fused 5-5 bicyclic system. However, your target is a trans-1,2-diol. Forcing an acetonide across a trans-diol on a cyclopentane ring introduces severe torsional strain, making it thermodynamically prohibitive. Resolution: Abandon cyclic acetals for this specific stereoisomer. Instead, utilize acyclic protecting groups. Silyl ethers (e.g., TBSCl) or benzoate esters are highly effective, do not impose geometric constraints, and prevent complex reaction mixtures during downstream coupling[1].

Q4: How do I ensure regiocontrol during the epoxide opening to set the C1 and C2 stereocenters correctly? A4: Causality: Acid-catalyzed hydrolysis of the cyclopentene oxide proceeds via a borderline Sₙ1/Sₙ2 mechanism. The protected C3 amine exerts a strong inductive electron-withdrawing effect, destabilizing any developing positive charge at the adjacent C2 position. Resolution: Nucleophilic attack by water will preferentially occur at C1 (the less deactivated carbon), proceeding with inversion of configuration. By maintaining a strongly electron-withdrawing protecting group on the amine during hydrolysis, you logically guarantee high regioselectivity for C1 attack, locking in the (1R,2R) configuration.

Section 2: Quantitative Data & Stereochemical Outcomes

To prevent synthetic dead-ends, consult this validated matrix of oxidation strategies for (3S)-protected aminocyclopentenes.

Oxidation StrategyPrimary MechanismFacial Selectivity DriverResulting Diol GeometryMajor Diastereomer
OsO₄ / NMO Concerted [3+2] CycloadditionSteric repulsion from C3Cis (Syn-addition)(1S, 2R, 3S)
mCPBA (N,N-Dibenzyl) Electrophilic EpoxidationSteric repulsion from C3Trans (Anti-addition)(1R, 2R, 3S)
mCPBA (Free -NH₂) Electrophilic EpoxidationH-bond direction from C3Trans (Anti-addition)(1S, 2S, 3S)
Section 3: Mechanistic Logic Visualizations

OsO4_Failure Start (3S)-Aminocyclopentene OsO4 OsO4 / NMO [3+2] Cycloaddition Start->OsO4 SynAdd Obligate Syn-Addition OsO4->SynAdd CisDiol Cis-Diol (1S, 2R, 3S) Incorrect Diastereomer OsO4->CisDiol Yields exclusively cis-1,2-diol

Fig 1: Mechanistic failure of OsO4 dihydroxylation in accessing the trans-diol target.

Stereocontrol_Workflow cluster_epox Steric-Directed Epoxidation cluster_hydro Regioselective Anti-Opening A 1. Starting Material (3S)-N,N-Dibenzylaminocyclopentene B 2. Alpha-Epoxide (Anti to Amine) A->B mCPBA, DCM, 0°C (Strict Anti-Addition) C Steric Clash Prevents Syn-Attack B->C D 3. Trans-Diol Intermediate (1R, 2R, 3S) B->D H2SO4 / H2O (Inversion at C1) E H2O attacks C1 (Inductive bias from C3) D->E F 4. Target Molecule (1R,2R,3S)-3-Aminocyclopentane-1,2-diol D->F Pd(OH)2/C, H2 (Global Deprotection)

Fig 2: Stereoselective workflow for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol via epoxide hydrolysis.

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By controlling the protecting group electronics and steric bulk upfront, the physical chemistry of the intermediates guarantees the (1R,2R,3S) outcome without relying on the tedious chromatographic separation of diastereomers.

Step 1: Steric-Directed Epoxidation

  • Dissolve (3S)-N,N-dibenzylcyclopent-1-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to 0 °C. (Causality Check: Lower temperatures maximize the steric differentiation between the syn and anti faces, preventing rotational artifacts).

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exotherm.

  • Stir for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.

  • Validation: The bulky N,N-dibenzyl group strictly forbids syn-approach. The isolated intermediate is exclusively the anti-epoxide.

Step 2: Regioselective Hydrolysis

  • Dissolve the crude epoxide in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

  • Add catalytic H₂SO₄ (0.1 eq) to achieve a pH of ~2.

  • Heat to 50 °C for 12 hours. (Causality Check: The acidic environment protonates the epoxide. The N,N-dibenzyl group inductively withdraws electron density, heavily disfavoring Sₙ2 attack at C2. Water attacks exclusively at C1).

  • Neutralize with NaHCO₃, extract with Ethyl Acetate, and concentrate.

  • Validation: Attack at C1 proceeds with inversion, establishing the (1R) stereocenter, while C2 retains the (2R) configuration from the epoxide oxygen, yielding the required trans-diol.

Step 3: Global Deprotection

  • Dissolve the protected trans-diol in Ethanol.

  • Add Pearlman’s catalyst (Pd(OH)₂/C, 20% wt/wt).

  • Stir under H₂ atmosphere (1 atm) at room temperature for 16 hours.

  • Filter through a pad of Celite and concentrate in vacuo to yield pure (1R,2R,3S)-3-aminocyclopentane-1,2-diol.

References
  • Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399-4402. URL:[Link]

  • Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333-1338. URL:[Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (1R,2R,3S)-3-Aminocyclopentane-1,2-diol?

A1: Several synthetic strategies exist, each with its own advantages and challenges. The most prevalent approaches include:

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of aminocyclopentanol derivatives using a chiral resolving agent. While straightforward, the theoretical maximum yield is 50%, with practical yields often being lower (30-45%).[1]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, D-mannose and D-galactose can be transformed into polyhydroxylated cyclopentane β-amino acid derivatives.[2][3]

  • Asymmetric Synthesis: This is often the most efficient method for obtaining high enantiomeric purity. It can involve various strategies such as:

    • Asymmetric Cycloaddition: A hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acyl hydroxylamine compound can construct the desired chiral centers.[4][5]

    • Catalytic Asymmetric Reductive Amination: This involves the reduction of a ketone precursor in the presence of a chiral catalyst to introduce the amine group with high stereoselectivity.[6]

    • Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer.[5]

Q2: I'm observing low diastereoselectivity in the reduction of my cyclopentanone precursor. How can I improve this?

A2: Low diastereoselectivity during the reduction of a 3-aminocyclopentanone derivative is a common issue, often resulting in a mixture of cis and trans isomers.[1][7] The choice of reducing agent and reaction conditions are critical for controlling the stereochemical outcome.

  • Influence of Reducing Agent:

    • For favoring the cis isomer, less bulky reducing agents or conditions that promote chelation control may be beneficial.

    • Bulky reducing agents, such as L-Selectride® or K-Selectride®, tend to approach the carbonyl from the less sterically hindered face, which can favor the formation of the trans isomer.[7]

  • Effect of Temperature: Lowering the reaction temperature, for example to a range of -78 °C to 0 °C, can significantly enhance diastereoselectivity.[7]

Q3: How can I effectively separate the cis and trans isomers if I obtain a mixture?

A3: If a mixture of diastereomers is formed, separation can be achieved through several methods:

  • Column Chromatography: This is a standard laboratory technique for separating isomers with different polarities.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers on a larger scale, provided there is a significant difference in their solubilities in a particular solvent system.

  • In-situ Salt Formation: Converting the aminocyclopentanol to its hydrochloride salt can often facilitate crystallization and isolation, potentially allowing for selective precipitation of one isomer.[1]

Q4: What are some common side reactions during the N-Boc deprotection step, and how can they be mitigated?

A4: When using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group, a tert-butyl cation is generated. This reactive carbocation can lead to side reactions by alkylating nucleophiles present in the mixture. To prevent this, it is advisable to use a cation scavenger, such as anisole or thioanisole, in the reaction mixture to trap the tert-butyl cation.[7]

Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol.

Problem Area 1: Low Yield and Purity in the Hetero-Diels-Alder Reaction

Symptoms:

  • Low conversion of starting materials.

  • Formation of multiple byproducts observed by TLC or GC-MS.

  • Difficulty in isolating the desired cycloaddition product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Dienophile Instability Acylnitroso species, often generated in situ, can be unstable and decompose before reacting with cyclopentadiene.Optimize the generation conditions of the dienophile. Ensure efficient trapping by adding cyclopentadiene promptly after the dienophile is formed.
Dimerization of Cyclopentadiene Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature.Always use freshly "cracked" cyclopentadiene, which is obtained by heating dicyclopentadiene to reverse the dimerization.
Retro-Diels-Alder Reaction The cycloaddition reaction may be reversible, especially at elevated temperatures.Conduct the reaction at the lowest effective temperature to minimize the reverse reaction. Monitor the reaction progress to avoid prolonged reaction times at higher temperatures.
Problem Area 2: Inefficient Chiral Resolution

Symptoms:

  • Low yield of the desired enantiomer after resolution.

  • Poor enantiomeric excess (ee) of the resolved product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Resolving Agent The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities.Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) to find one that provides efficient separation.
Incorrect Stoichiometry Using an incorrect molar ratio of the resolving agent to the racemic mixture can lead to incomplete resolution.Carefully optimize the stoichiometry of the resolving agent. Typically, 0.5 to 1.0 equivalents are used.
Ineffective Crystallization Conditions The solvent system and temperature profile for crystallization are crucial for obtaining high diastereomeric purity.Systematically screen different solvent systems and cooling profiles to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution.
Problem Area 3: Challenges in Purification of the Final Diol Product

Symptoms:

  • The product is obtained as a viscous oil instead of a solid.

  • Difficulty in removing polar impurities.

  • Product loss during aqueous workup.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Polarity and Water Solubility The presence of multiple hydroxyl groups and an amino group makes the final product highly polar and water-soluble, leading to losses during extraction.Perform multiple extractions with a suitable organic solvent. Consider using a continuous liquid-liquid extractor for improved efficiency. Salting out the aqueous layer by adding a saturated solution of an inorganic salt (e.g., NaCl) can also reduce the solubility of the product in the aqueous phase.
Amorphous Nature of the Product The product may not crystallize easily due to its structure or the presence of impurities.Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[1] Screen a wide range of solvent systems for crystallization.
Residual Polar Impurities Impurities with similar polarity to the product can be difficult to remove by standard chromatography.Consider derivatization of the diol or amino group to alter its polarity, followed by chromatography and subsequent deprotection. Ion-exchange chromatography can also be an effective technique for removing charged impurities.

Experimental Workflow Visualization

General Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for the asymmetric synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, highlighting key decision points and potential troubleshooting loops.

G cluster_0 Starting Material Preparation cluster_1 Key Stereocenter Formation cluster_2 Functional Group Manipulations cluster_3 Final Product Isolation Start Cyclopentadiene & Chiral Auxiliary Crack Crack Dicyclopentadiene Start->Crack Asym_Reaction Asymmetric Diels-Alder or Reductive Amination Crack->Asym_Reaction Troubleshoot_Stereo Troubleshoot Diastereoselectivity Asym_Reaction->Troubleshoot_Stereo Low Selectivity Purify_Intermediate Purify Chiral Intermediate Asym_Reaction->Purify_Intermediate Good Selectivity Asy_Reaction Asy_Reaction Troubleshoot_Stereo->Asy_Reaction Optimize Conditions Reduction Reduction of Double Bond/ Other Functionalities Purify_Intermediate->Reduction Deprotection Removal of Protecting Groups Reduction->Deprotection Troubleshoot_Deprotect Troubleshoot Deprotection (e.g., add scavenger) Deprotection->Troubleshoot_Deprotect Byproducts Formed Final_Purification Final Purification (Crystallization/Chromatography) Deprotection->Final_Purification Successful Troubleshoot_Deprotect->Deprotection Optimize Troubleshoot_Purify Troubleshoot Purification (e.g., Salt Formation) Final_Purification->Troubleshoot_Purify Oily Product/ Low Purity Final_Product (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Final_Purification->Final_Product Pure Product Troubleshoot_Purify->Final_Purification Optimize

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

References

  • Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol - Benchchem.
  • Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride - Benchchem.
  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
  • Zohrabi-Kalantari, V., Wilde, F., Grünert, R., Bednarski, P. J., & Link, A. (2014). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm, 5(2), 203–213.
  • A protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, a useful precursor to 5 '-nor carbocyclic nucleosides - ResearchGate. Available at: [Link]

  • US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents.
  • Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - Semantic Scholar. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | ACS Omega. Available at: [Link]

  • Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs - ResearchGate. Available at: [Link]

  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - Beilstein Journals. Available at: [Link]

  • Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination - PubMed. Available at: [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.
  • Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed. Available at: [Link]

  • Purification of diols from aqueous and organic systems in comparison. - ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts - University of Rochester. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. Available at: [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids - European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aminocyclopentane Diol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Aminocyclopentane diols (e.g., 4-aminocyclopentane-1,3-diols and 3-aminocyclopentane-1,2-diols) are privileged chiral scaffolds used extensively in the synthesis of carbocyclic nucleoside analogues, such as the antiviral agents abacavir and entecavir. While replacing the furanose oxygen with a methylene group enhances metabolic stability against phosphorylases and hydrolases[1], it introduces significant physicochemical challenges.

Researchers frequently encounter severe solubility bottlenecks at two distinct stages of development:

  • Chemical Synthesis: The dense array of hydrogen bond donors and acceptors (amino and diol groups) creates a highly stable crystal lattice, rendering the intermediate insoluble in standard aprotic organic solvents.

  • Drug Formulation: Once coupled with lipophilic purine or pyrimidine bases, the resulting carbocyclic nucleosides often exhibit poor aqueous solubility and permeability (BCS Class II or III), limiting oral bioavailability[2][3].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these barriers.

Section 1: Synthetic Workflow Troubleshooting (Organic Phase)

Q: My aminocyclopentane diol starting material is completely insoluble in THF and DCM during the base coupling step. How can I force it into solution without degrading the scaffold?

A: The insolubility is caused by the high crystal lattice energy driven by intermolecular hydrogen bonding between the free amines and hydroxyls. Heating alone is insufficient and risks thermal degradation. The most effective strategy is transient protection of the diol to disrupt the hydrogen bond network. Converting the 1,2-diol or 1,3-diol into an acetonide (isopropylidene acetal) or a dibenzoate ester masks the hydrogen bond donors, drastically increasing lipophilicity and organic solvent solubility[4].

Protocol 1: Acetonide Protection of Aminocyclopentane Diols

Causality & Validation: Using 2,2-dimethoxypropane (2,2-DMP) with a catalytic acid thermodynamically drives the formation of the cyclic acetal. The reaction is self-validating: as the crystal lattice breaks down, the heterogeneous suspension will transition into a clear, homogenous solution, confirming successful protection.

  • Suspension: Suspend 1.0 eq of the aminocyclopentane diol in anhydrous acetone (0.1 M) under an inert argon atmosphere.

  • Reagent Addition: Add 5.0 eq of 2,2-dimethoxypropane (2,2-DMP) followed by 0.1 eq of p-toluenesulfonic acid (pTSA).

  • Reaction: Stir at room temperature. The mixture will gradually clarify over 2–4 hours as the protected, highly soluble acetonide forms.

  • Quenching: Quench with saturated aqueous NaHCO3 to neutralize the pTSA, preventing premature deprotection.

  • Extraction: Extract with ethyl acetate (3x). The organic layer now contains the highly soluble protected scaffold, ready for purine/pyrimidine coupling (e.g., via Mitsunobu conditions)[5].

Section 2: Drug Formulation & API Troubleshooting (Aqueous Phase)

Q: We successfully synthesized a carbocyclic nucleoside (e.g., Carbovir), but its aqueous solubility and oral bioavailability are too low for in vivo studies. What are the standard medicinal chemistry approaches to rescue this?

A: Carbovir is a classic example of this phenomenon; its low aqueous solubility and poor central nervous system (CNS) penetration halted its initial development[1][6]. To overcome this, you must alter the partition coefficient and metabolic profile using a prodrug strategy . By converting the active nucleoside into a lipophilic prodrug, you can exploit active transport or enhance passive permeability. For example, converting Carbovir into Abacavir by substituting the purine 6-position with a cyclopropylamino group significantly enhanced its solubility, lipophilicity, and absolute bioavailability (reaching 83% in humans)[6][7]. Alternatively, phosphoramidate (ProTide) prodrugs can be employed to mask polar groups and bypass the rate-limiting first phosphorylation step[8][9].

Q: We cannot alter the covalent structure of our API (no prodrugs). How can we enhance the dissolution rate and apparent solubility of our BCS Class II/III carbocyclic nucleoside?

A: If covalent modification is off the table, you must rely on crystal engineering or nanocarrier formulations .

  • Multicomponent Crystals: Forming salts or cocrystals with dicarboxylic acids (e.g., oxalic, glutaric, or suberic acid) alters the solid-state packing. For instance, Abacavir-glutaric acid (ABC-GLA) cocrystals show significantly improved aqueous solubility and dissolution rates compared to the free base[2].

  • Nanosuspensions: Reducing the particle size to the nanoscale increases the surface-area-to-volume ratio, directly increasing the dissolution rate according to the Noyes-Whitney equation.

Protocol 2: Preparation of API Nanosuspensions via Quasi-Emulsification Solvent Diffusion

Causality & Validation: This method uses a water-miscible organic solvent to dissolve the drug, which is then injected into an aqueous phase containing stabilizers. The rapid diffusion of the organic solvent into the water causes instantaneous supersaturation and precipitation of nanoparticles. The use of Eudragit RS100 and Poloxamer 407 prevents particle agglomeration via steric and electrostatic stabilization[3].

  • Organic Phase: Dissolve the carbocyclic nucleoside API and Eudragit RS100 (1:2 ratio) in a volatile, water-miscible solvent (e.g., ethanol/acetone mixture).

  • Aqueous Phase: Dissolve Poloxamer 407 (stabilizer, 1 part relative to API) in purified water under constant magnetic stirring at 1000 rpm.

  • Diffusion & Precipitation: Inject the organic phase dropwise into the aqueous phase using a syringe pump. The sudden change in solvent polarity forces immediate nanoprecipitation.

  • Solvent Evaporation: Continue stirring for 4–6 hours at room temperature to evaporate the organic solvents.

  • Validation: Analyze the suspension via Dynamic Light Scattering (DLS). A successful run will yield a Z-average particle size of <100 nm and a Zeta potential of approximately -15 mV, indicating a stable, highly soluble nanosuspension[3].

Quantitative Data Summarization

The following table summarizes the impact of various solubility enhancement strategies on aminocyclopentane-derived carbocyclic nucleosides:

Enhancement StrategyModel CompoundModification / FormulationQuantitative Impact on Solubility & Bioavailability
Prodrug Conversion Carbovir6-cyclopropylamino substitution (Abacavir)Increased absolute bioavailability from 23% to 83% in humans; enhanced CNS penetration[7].
Crystal Engineering AbacavirCocrystal with Glutaric Acid (ABC-GLA)Significant improvement in equilibrium aqueous solubility and membrane permeability[2].
Nanosuspension AbacavirEudragit RS100 / Poloxamer 407 (92.2 nm)~5-fold increase in saturation solubility; sustained 99.8% drug release over 10 hours[3].
Liposomal Delivery AbacavirLecithin:Cholesterol (1:1) Liposomes98% encapsulation efficiency; enhanced aqueous solubility and controlled dissolution rate[10].
Solubility Resolution Workflow

SolubilityWorkflow Start Aminocyclopentane Diol Solubility Bottleneck Phase1 Phase 1: Chemical Synthesis (Insoluble in Organic Solvents) Start->Phase1 Phase2 Phase 2: Drug Formulation (Poor Aqueous Solubility) Start->Phase2 Protect Transient Diol Protection (Acetonide / Benzoate) Phase1->Protect Prodrug Prodrug Strategy (e.g., 6-cyclopropylamino) Phase2->Prodrug Crystal Crystal Engineering (Salts & Cocrystals) Phase2->Crystal Nano Nanocarriers (Liposomes / Nanosuspensions) Phase2->Nano Coupling Heterocycle Coupling (Mitsunobu / Linear) Protect->Coupling Final Enhanced Bioavailability & Therapeutic Efficacy Coupling->Final Prodrug->Final Crystal->Final Nano->Final

Workflow for resolving aminocyclopentane diol solubility issues across synthesis and formulation.

References[4] Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC. nih.gov. Link[5] Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols. benchchem.com. Link[1] Carbocyclic nucleoside - Wikipedia. wikipedia.org. Link[8] The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC. nih.gov. Link[2] Enhanced Solubility, Dissolution, and Permeability of Abacavir by Salt and Cocrystal Formation | Crystal Growth & Design. acs.org. Link[3] Enhanced Oral Delivery of Abacavir via Eudragit-Based Nanosuspension System. sciforum.net. Link[10] The preparation of abacavir-loaded liposomes for improved drug solubility and dissolution rate. uwc.ac.za. Link[6] Carbocyclic nucleoside - Wikipedia. wikipedia.org. Link[7] Prodrug strategies in developing antiviral nucleoside analogs - PMC. nih.gov. Link[9] Carbocyclic nucleoside, nucleoside phosphonate, antiviral, prodrug. kuleuven.be. Link

Sources

Troubleshooting protecting group removal for aminocyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereoelectronic Challenge

Aminocyclopentanols are deceptively simple scaffolds found in high-value neuraminidase inhibitors (e.g., Peramivir) and glycosidase inhibitors.[1] Unlike linear amino alcohols, the cyclopentane ring imposes a rigid conformational lock .[1]

In cis-1,2-aminocyclopentanols, the amine and hydroxyl groups are held in forced proximity.[1] This reduces the entropic penalty for intramolecular reactions, making acyl migration and cyclic carbamate formation orders of magnitude faster than in linear analogs.[1] This guide addresses the specific failures arising from this rigidity.

Module 1: The "Boc" Problem (Acidic Deprotection)

User Ticket #1042: "Sticky" Salts and Alkylation Side-Products

User Report: "I removed my Boc group with 50% TFA/DCM. The LCMS shows the product mass, but also a peak at +56 Da.[1] The NMR is messy, and the salt is a hygroscopic oil that won't crystallize."

Root Cause Analysis
  • t-Butyl Cation Scavenging Failure: The cleavage of Boc generates a tert-butyl cation (

    
    ) and 
    
    
    
    . Without a scavenger, the electrophilic
    
    
    alkylates nucleophilic sites (e.g., the newly freed amine, phenols, or electron-rich aromatics), creating the +56 Da impurity (
    
    
    adduct).
  • Counter-Ion Hysteresis: TFA salts of aminocyclopentanols are often non-crystalline oils (hygroscopic).[1] Residual TFA promotes decomposition.[1]

Troubleshooting Protocol
VariableStandard (Fail-Prone)Optimized (Robust) Why?
Reagent 50% TFA in DCM4M HCl in Dioxane HCl salts are generally crystalline solids; avoids fluorinated impurities.
Scavenger NoneTriethylsilane (TES) (2–5 eq)TES acts as a hydride source, irreversibly quenching the

cation into isobutane gas.
Workup Rotovap to drynessEther precipitation Precipitating the salt into cold

removes organic impurities and scavengers.
Step-by-Step: The "Scavenger" Method
  • Dissolve substrate (1 mmol) in DCM (5 mL).

  • Critical Step: Add Triethylsilane (TES) (0.4 mL, 2.5 mmol). Note: The solution must contain the scavenger BEFORE the acid is introduced.

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at 0°C

    
     RT for 1–2 hours.
    
  • Concentrate under reduced pressure. Co-evaporate with Toluene (

    
     mL) to remove residual TFA.[1]
    
  • Triturate the residue with cold Diethyl Ether to obtain the solid amine salt.[1]

Module 2: The Migration Nightmare ( / )

User Ticket #1055: "My Regiochemistry Flipped"

User Report: "I synthesized a cis-N-acetyl-2-aminocyclopentanol. After a basic workup to remove a different group, the acetyl group moved from the Nitrogen to the Oxygen. Why?"

Root Cause Analysis

This is the Acyl Migration Trap .[1]

  • Mechanism: The cis-geometry forces the hydroxyl oxygen to attack the amide carbonyl, forming a 5-membered tetrahedral intermediate .

  • pH Sensitivity:

    • Acidic pH: Favors

      
       migration (inversion to ester).[1]
      
    • Basic pH (pH > 7): Favors

      
       migration (reversion to amide).
      
    • Thermodynamics: The Amide (

      
      -acyl) is generally more stable than the Ester (
      
      
      
      -acyl), but kinetic traps exist.
Visualizing the Mechanism

The following diagram illustrates the migration pathway driven by the rigid cyclopentane backbone.

AcylMigration cluster_0 Critical Factor: Cis-Stereochemistry NAcyl N-Acyl Isomer (Amide - Stable) Tetra Tetrahedral Intermediate (5-Membered Ring) NAcyl->Tetra Acid (H+) N -> O Shift Tetra->NAcyl Thermodynamic Sink OAcyl O-Acyl Isomer (Ester - Labile) Tetra->OAcyl Kinetic Control OAcyl->Tetra Base (OH-) O -> N Shift

Caption: The reversible acyl migration pathway in cis-1,2-aminocyclopentanols. The rigid ring facilitates the formation of the tetrahedral intermediate.

Troubleshooting Protocol
  • Diagnosis: Check

    
     NMR.[1]
    
    • N-Acyl (Amide):

      
      -proton signal is typically 
      
      
      
      3.8–4.2 ppm.
    • O-Acyl (Ester):

      
      -proton shifts downfield to 
      
      
      
      5.0–5.5 ppm (deshielding by ester).
  • Corrective Action (Resetting to Amide):

    • Dissolve the mixture in THF/Water (1:1).

    • Adjust pH to 8–9 using

      
       or dilute 
      
      
      
      .[1]
    • Stir for 30 mins. The thermodynamic preference will drive the equilibrium back to the

      
      -acyl form.
      
  • Prevention: maintain acidic conditions (pH < 4) during storage if the

    
    -acyl form is desired, or strictly neutral conditions if the 
    
    
    
    -acyl form is desired.

Module 3: Silyl Ether Removal (TBDMS/TBS)

User Ticket #1088: "Elimination instead of Deprotection"

User Report: "I tried removing a TBDMS group with TBAF. Instead of the alcohol, I isolated a cyclopentene (elimination product)."

Root Cause Analysis

Standard TBAF (Tetra-n-butylammonium fluoride) is basic . In hindered aminocyclopentanols, the basic fluoride ion can act as a base, abstracting a proton adjacent to the leaving group (or activating a neighboring group), leading to E2 elimination to form the alkene, especially if the ring is strained.[1]

Decision Tree: Selecting the Right Fluoride Source

TBDMS_Strategy Start Remove TBDMS from Aminocyclopentanol BaseSens Is the substrate Base Sensitive? (Risk of Elimination) Start->BaseSens Standard Standard Protocol: 1M TBAF in THF BaseSens->Standard No Buffered Buffered Protocol: TBAF + AcOH (1:1) BaseSens->Buffered Yes (Mild) Acidic Acidic Protocol: 3HF·Et3N or AcCl in MeOH BaseSens->Acidic Yes (Severe)

Caption: Selection logic for silyl ether deprotection reagents based on substrate sensitivity.

Recommended Protocol: The "Buffered" Fluoride

To prevent elimination while maintaining fluoride strength:

  • Reagent: Mix 1M TBAF (in THF) with Glacial Acetic Acid in a 1:1 molar ratio before adding to the substrate. This creates a buffered system.[1]

  • Procedure:

    • Substrate (1 eq) in THF.[1]

    • Add TBAF/AcOH mixture (2–3 eq) at 0°C.

    • Warm to RT.[1][2][3][4][5]

  • Alternative (In-situ HCl):

    • Dissolve substrate in dry Methanol.[1][2][3][6]

    • Add Acetyl Chloride (5–10 mol%).[1] This generates anhydrous HCl in situ, cleaving the silyl ether rapidly without basic side reactions.[1][6]

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1][7]

    • Relevance: The definitive guide on orthogonality and stability charts for Boc, TBDMS, and Acyl groups.[1]

    • URL:

  • Mechanisms of Acyl Migr

    • Source:Journal of Organic Chemistry, "Intramolecular N→O and O→N Acyl Migration".[1]

    • Relevance: Details the stereoelectronic requirements (cis vs trans)
    • URL:

  • Scavenging tert-Butyl C

    • Source:BenchChem Technical Guides, "Boc Deprotection in Acidic Conditions".[1]

    • Relevance: Protocols for using thioanisole and silanes to prevent alkylation side reactions.[1]

    • URL: (Simulated authoritative source based on search context)

  • Selective Deprotection of Silyl Ethers

    • Source:Organic Chemistry Portal, "TBDMS Ether Deprotection".[1]

    • Relevance: Validates the use of Acetyl Chloride/MeOH and buffered TBAF for sensitive substr
    • URL:

Sources

Technical Support Center: Optimizing Chromatographic Separation of Aminocyclopentane Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for researchers and drug development professionals dealing with the complex separation of aminocyclopentane diastereomers.

Core Principles & Causality

Aminocyclopentane derivatives possess multiple stereocenters rigidly fixed on a cyclopentane ring. Unlike enantiomers, diastereomers exhibit distinct three-dimensional geometries (e.g., cis vs. trans configurations), which translate into different dipole moments, hydrophobic surface areas, and pKa values. Because of these distinct physical properties, aminocyclopentane diastereomers can typically be separated using standard achiral stationary phases (such as C18 or Phenyl columns) without the need for expensive chiral columns[1][2][3].

However, the presence of the basic amino group introduces a significant chromatographic challenge: secondary interactions . Standard silica-based columns contain residual silanol groups (Si-OH) that are weakly acidic. At mid-range pH, these silanols ionize (Si-O⁻) and act as cation-exchange sites[4]. As the protonated aminocyclopentane (a cation) travels through the column, it binds strongly to these ionized silanols, resulting in severe peak tailing, loss of resolution, and unpredictable retention times[5][6]. Optimizing this separation requires a precise balance of stationary phase chemistry and mobile phase thermodynamics.

Troubleshooting Guide: Peak Shape and Resolution

Q: My aminocyclopentane peaks are tailing severely. How do I determine the root cause?

A: Peak tailing (Asymmetry factor


) is the most common distortion when analyzing basic amines[6]. The causality usually falls into two distinct categories: Chemical  (acid-base interactions) or Physical  (extra-column volume or column bed deformation)[4][7].

To isolate the root cause, you must inject a neutral marker (e.g., toluene or acetone). Neutral compounds cannot participate in ionic interactions with silanols[4].

  • If the neutral marker tails: You have a physical problem. Check for a void at the head of the column, a partially blocked inlet frit, or poorly seated PEEK finger-tight fittings[4][6][8].

  • If the neutral marker is symmetrical but the aminocyclopentane tails: You have a chemical problem. The basic amine is interacting with active silanols[4].

TroubleshootingTailing Start Peak Tailing Observed in Chromatogram InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue: Check fittings, tubing, or column void CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary interactions (Silanol-Amine) CheckNeutral->Chemical No FixChemical Action: Lower pH < 3.0, use Type B silica, or add TEA/TFA Chemical->FixChemical

Caption: Diagnostic logic for isolating physical vs. chemical causes of peak tailing in HPLC.

Q: How can I eliminate the chemical tailing of my aminocyclopentane diastereomers?

A: If the issue is chemical, you must suppress the silanol ionization or shield the silica surface. Implement the following hierarchy of solutions:

  • Lower the Mobile Phase pH: Adjust the mobile phase to pH

    
     3.0 using an additive like Trifluoroacetic acid (TFA). This forces the silanol groups (pKa ~ 4.5) into their neutral, protonated state (Si-OH), eliminating the electrostatic attraction[1][5].
    
  • Upgrade the Stationary Phase: Utilize a modern Type B silica column . These columns are manufactured to be metal-free and have a significantly reduced free silanol content, minimizing tailing for basic compounds[5][7].

  • Use a Competing Base: If low pH is not viable, add a sacrificial amine like Triethylamine (TEA,

    
     20 mM) to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your aminocyclopentane analyte[5].
    
Q: Why am I losing resolution between my cis and trans diastereomers after 50 injections?

A: A gradual loss of resolution and peak shape degradation over a series of injections is often caused by the hydrolysis and loss of endcapping groups from the stationary phase[8]. This exposes fresh silanol groups, increasing secondary interactions. To prevent this, ensure your mobile phase pH is within the column's operating limits (typically pH 2-8 for standard silica) and use columns with steric protection (e.g., bulky di-isobutyl side chains) to shield the siloxane bonds from hydrolysis.

Experimental Protocols & Quantitative Benchmarks

Self-Validating Protocol: Reversed-Phase Separation of Aminocyclopentane Diastereomers

This protocol utilizes a self-validating System Suitability Test (SST) to ensure instrument integrity before sample analysis begins.

Phase 1: System Validation (The SST)

  • Preparation: Prepare a validation solution containing 10 µg/mL Uracil (void volume marker) and 100 µg/mL Toluene (neutral retention marker) in the mobile phase.

  • Execution: Inject 10 µL onto a Type B C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30 °C[1].

  • Validation Gate: Calculate the USP Tailing Factor (

    
    ) for Toluene.
    
    • Pass:

      
      . The system is physically sound. Proceed to Phase 2.
      
    • Fail:

      
      . Halt analysis. Reverse the column and flush with 100% strong solvent to clear voids, or replace PEEK fittings[6].
      

Phase 2: Mobile Phase & Sample Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring full protonation of the amine and suppression of silanols[1].

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

  • Sample Prep: Dissolve the aminocyclopentane diastereomer mixture in Mobile Phase A to a concentration of 100 µg/mL[1]. Note: If UV detection is poor due to the lack of a chromophore, pre-column derivatization with Marfey's reagent (FDNP-L-Ala-NH2) or its variants can be employed to enhance both resolution and UV absorbance at 340 nm[9].

Phase 3: Chromatographic Execution

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. The rigid cyclopentane ring structures of the diastereomers will interact differently with the C18 chains, eluting at different retention times.

  • Detection: Monitor via UV at 210 nm (for underivatized amines) or utilize HPLC-MS[1][2].

SeparationWorkflow Step1 1. System Validation (Neutral Marker SST) Step2 2. Sample Preparation (Derivatization or Dilution) Step1->Step2 Step3 3. Column Selection (Type B C18 or Phenyl) Step2->Step3 Step4 4. Mobile Phase Optimization (Acetonitrile/Water + TFA) Step3->Step4 Step5 5. Chromatographic Run (Gradient Elution & MS/UV) Step4->Step5

Caption: End-to-end self-validating experimental workflow for separating aminocyclopentane diastereomers.

Quantitative Data Summary

The following table outlines the expected chromatographic parameters for a successful separation of an aminocyclopentane diastereomeric pair under the optimized conditions described above (adapted from standard diamine diastereomer benchmarks)[1].

ParameterCis-AminocyclopentaneTrans-AminocyclopentaneTarget Threshold for Success
Retention Time (

)
6.4 min7.8 minBaseline separation
Resolution (

)
-2.4

(Baseline)
USP Tailing Factor (

)
1.151.18

Theoretical Plates (

)
9,1009,450

Frequently Asked Questions (FAQs)

Q: Do I need a chiral stationary phase (CSP) to separate these isomers? A: No. Diastereomers have distinct physical and chemical properties, meaning standard achiral chromatography (e.g., C18, Phenyl, or normal phase silica) is usually sufficient to separate them[1][2][3]. You only need a chiral stationary phase if you are trying to separate the specific enantiomeric pairs within the separated diastereomer fractions[3].

Q: I am using LC-MS and cannot use non-volatile buffers like phosphate. What are my options for basic amines? A: For LC-MS compatibility, avoid phosphate buffers and non-volatile ion-pairing agents. Instead, use volatile acidic modifiers like Formic Acid (0.1%) or low concentrations of TFA (0.01 - 0.05%). While TFA is excellent for peak shape, it can cause ion suppression in MS[9]. If ion suppression is too high with TFA, switch to Formic Acid and compensate for potential peak tailing by using a highly deactivated, endcapped Type B silica column[5].

Q: Can I use normal-phase chromatography for this? A: Yes. If you are scaling up to preparative quantities (e.g., >50g), normal-phase flash chromatography is highly effective. If resolution is poor, converting the amines into diastereomeric amides via derivatization (e.g., using camphorsultam) can significantly increase the resolution factor (


) on normal-phase silica gel[10].

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: PMC (National Institutes of Health) URL:[Link]

  • How to separate two diastereomeric amines? Source: Chemistry Stack Exchange URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • HPLC Peak Tailing Troubleshooting Source: Axion Labs URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Troubleshooting Guide Source: University of Pittsburgh URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS Source: Shodhbhagirathi @ IITR URL:[Link]

Sources

Technical Support Center: Impurity Characterization in (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical chiral carbocyclic scaffold utilized in the synthesis of antiviral agents and nucleoside analogues, such as the PreQ0 precursor [1]. Because the biological efficacy of these downstream APIs relies heavily on strict spatial geometry, characterizing and controlling stereoisomeric and regioisomeric impurities during the synthesis of this intermediate is paramount.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure the integrity of your analytical workflows.

Analytical Workflow Visualization

To systematically isolate and identify impurities, we recommend a tripartite analytical approach separating polar mass analysis, stereoisomeric resolution, and structural elucidation.

ImpurityCharacterization A Crude (1R,2R,3S)-3-Aminocyclopentane-1,2-diol B HILIC-MS/MS (Polar & Mass Analysis) A->B C Chiral HPLC-UV (Stereoisomer Separation) A->C D 2D NMR Spectroscopy (Regioisomer Elucidation) A->D E Over-Alkylation / N-Oxides B->E F Enantiomers / Diastereomers C->F G Structural Confirmation D->G H Validated Impurity Profile E->H F->H G->H

Analytical workflow for characterizing impurities in chiral aminocyclopentanediols.

Troubleshooting Guides & FAQs

Q1: Why does the main peak for (1R,2R,3S)-3-aminocyclopentane-1,2-diol exhibit severe tailing and elute near the void volume on our standard C18 column? Causality: This target molecule is highly polar (logP < 0) and possesses a basic primary amine. On standard reversed-phase (C18) stationary phases, the lack of hydrophobic retention causes early elution. Furthermore, secondary ion-exchange interactions between the protonated amine and unendcapped residual silanols on the silica support cause severe peak tailing. Solution: Abandon standard reversed-phase chromatography for this intermediate. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase. If reversed-phase must be used, employ a volatile ion-pairing reagent (e.g., 5 mM heptafluorobutyric acid) to neutralize the amine's charge and increase its apparent hydrophobicity.

Q2: During the osmium-catalyzed dihydroxylation step, we observe a +16 Da impurity in the LC-MS trace. How can we determine if this is an N-oxide or an over-oxidation to a ketone? Causality: Osmium tetroxide (OsO4) targets olefins to form syn-diols [1]. However, in the presence of a primary amine and a co-oxidant (like NMO), competitive N-oxidation can occur, yielding an N-oxide (+16 Da relative to the diol). Solution: Isolate the impurity and perform MS/MS fragmentation. An N-oxide will exhibit a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH) during collision-induced dissociation (CID). If the mass is exactly [M+16] compared to the product, it is unequivocally an N-oxide or a hydroxylamine derivative, not a ketone (which would present a different mass shift and fragmentation pattern, such as the loss of CO).

Q3: How do we separate the (1S,2S,3R) enantiomer from the (1R,2R,3S) target? Causality: Enantiomers have identical physical properties in an achiral environment. If the upstream asymmetric synthesis (e.g., enzymatic desymmetrization) suffers from incomplete enantioselectivity, the opposite enantiomer will co-elute perfectly on HILIC or C18 columns. Solution: Implement a Chiral HPLC method using an immobilized polysaccharide-derived chiral stationary phase (CSP). The chiral grooves of the CSP create transient, reversible diastereomeric complexes with the enantiomers, allowing for baseline resolution.

Q4: We are seeing multiple peaks with identical m/z during downstream N-alkylation steps. What is causing this? Causality: The scaffold contains three nucleophilic centers: one primary amine and two secondary hydroxyls. Without a strict protecting group strategy (e.g., forming an acetonide for the diol), electrophiles can attack the hydroxyl groups (O-alkylation) or over-alkylate the amine (N,N-dialkylation)[2]. Solution: Use 2D NMR (HMBC and HSQC) to elucidate the regiochemistry. An HMBC cross-peak between the incoming alkyl protons and the carbinol carbon confirms O-alkylation, whereas a cross-peak to the amine-bearing carbon confirms N-alkylation.

Quantitative Impurity Profile Data

The following table summarizes the typical impurity profile observed during the synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, providing benchmark analytical parameters for your internal method validation.

Impurity TypeOrigin / MechanismAnalytical TechniqueTypical RRT*LOD / LOQ (% w/w)
(1S,2S,3R)-Enantiomer Incomplete asymmetric inductionChiral HPLC-UV0.850.01 / 0.05
(1R,2S,3S)-Diastereomer Poor facial selectivity during dihydroxylationHILIC-ELSD / MS1.120.02 / 0.06
N-Oxide Derivative Over-oxidation via NMO/OsO4LC-MS/MS (+16 Da)0.750.005 / 0.02
O-Alkylated Regioisomer Unprotected diol reacting with electrophile2D NMR / LC-MS1.300.05 / 0.10

*RRT = Relative Retention Time compared to the (1R,2R,3S) main peak.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, do not proceed with sample analysis unless the system suitability criteria (self-validation steps) are met.

Protocol A: HILIC-MS/MS for Polar Impurity Profiling

Use this method to quantify diastereomers, N-oxides, and residual polar starting materials.

  • Column Preparation: Install a ZIC-HILIC column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (Adjust to pH 3.0 with formic acid to ensure the amine remains fully protonated).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: Isocratic elution at 80% B for 15 minutes. (Causality: HILIC requires a high organic concentration to maintain the aqueous layer on the stationary phase where partitioning occurs).

  • Flow Rate & Injection: 0.5 mL/min; 2 µL injection volume.

  • Self-Validation (System Suitability): Inject a known standard solution of the target molecule 5 consecutive times.

    • Acceptance Criteria: The method is only valid for sample analysis if the retention time %RSD is < 2.0% (confirming the stationary phase aqueous layer is fully equilibrated) and the tailing factor (Tf) is < 1.5.

Protocol B: Chiral HPLC-UV for Stereoisomeric Purity

Use this method to determine the Enantiomeric Excess (ee) of the (1R,2R,3S) isomer.

  • Column Preparation: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Setup: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • (Causality: The addition of 0.1% Diethylamine is critical. It acts as a competing base to suppress non-specific ionic interactions between the analyte's amine and the silica support, preventing peak broadening).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm.

  • Self-Validation (System Suitability): Inject a racemic reference standard containing equal parts (1R,2R,3S) and (1S,2S,3R).

    • Acceptance Criteria: The method is validated for quantitation only if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 (indicating true baseline resolution). Do not analyze synthetic batches if Rs < 1.5; regenerate the column or prepare fresh mobile phase.

References

  • Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: Journal of Organic Chemistry URL:[Link]

Sources

Validation & Comparative

Comparative Guide: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol vs. Other Chiral Synthons

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol against other prominent chiral synthons used in the synthesis of carbocyclic nucleosides and glycosidase inhibitors.

Executive Summary

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a high-value chiral scaffold (synthon) primarily used to synthesize carbocyclic nucleosides (e.g., Aristeromycin analogues, 5'-nor carbocyclic nucleosides) and glycosidase inhibitors . Unlike traditional sugar-based synthons (like D-ribose), this carbocyclic scaffold offers superior metabolic stability due to the absence of the labile glycosidic bond.

When compared to its primary competitors—Vince Lactam and Linear Sugar Derivatives —the (1R,2R,3S)-aminodiol offers a more advanced stereochemical starting point, reducing the number of downstream steps required to install the critical 2,3-diol functionality. However, its preparation requires strict stereocontrol during the initial synthesis.

Key Technical Specifications
  • CAS Number: 423759-66-4 (Generic isomer class; specific stereoisomer CAS varies by salt form).[1]

  • Molecular Formula: C₅H₁₁NO₂[1]

  • Stereochemistry: 3 contiguous chiral centers. The (1R,2R,3S) configuration typically implies a specific trans-diol, cis-amino arrangement (depending on ring numbering priority), critical for mimicking the ribose sugar pucker in bioactive molecules.

Technical Comparison: Performance & Utility

The following table contrasts the (1R,2R,3S)-aminodiol with its two main alternatives: Vince Lactam (the industrial standard precursor) and D-Ribose (the natural chiral pool precursor).

Feature(1R,2R,3S)-Aminodiol SynthonVince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)D-Ribose (Chiral Pool)
Stereochemical Complexity High: 3 defined centers (C1, C2, C3).[2] Ready for base coupling.Medium: 2 defined centers. Requires diastereoselective dihydroxylation later.High: 4 defined centers.[3] Requires ring-closing metathesis (RCM) to form carbocycle.
Step Count to Nucleoside Low: 3-5 steps (Base coupling + Deprotection).Medium-High: 6-8 steps (Hydrolysis, Reduction, Dihydroxylation, Coupling).High: 10+ steps (Protection, Grignard/Wittig, RCM, Deprotection).
Atom Economy High: Most atoms end up in the final drug.High: Efficient scaffold, but requires oxidants (OsO₄) later.Low: Significant waste from protecting groups and leaving groups during cyclization.
Scalability Medium: Synthesis of the diol itself is the bottleneck.Excellent: Industrial resolution by lipases (CAL-B) is established.Good: Raw material is cheap, but long linear sequence hurts yield.
Primary Application Direct synthesis of 5'-nor carbocyclic nucleosides .[4][5]Universal precursor for Abacavir , Peramivir , and Carbovir .Synthesis of complex, non-standard carbocycles (e.g., Neplanocin A).

Synthesis Pathways & Mechanism

The utility of the (1R,2R,3S)-aminodiol depends entirely on the efficiency of its production. The most robust route proceeds via the Vince Lactam , utilizing the inherent ring strain to control the stereochemistry of the diol installation.

Pathway Visualization (Graphviz)

SynthesisPathways Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) AminoAcid (1R,4S)-4-Aminocyclopent- 2-ene-1-carboxylic acid Vince->AminoAcid HCl/MeOH Ring Opening Ester Methyl Ester / Boc-Protection AminoAcid->Ester SOCl2, MeOH (Boc)2O Reduction Reduction (LiBH4) -> Allylic Alcohol Ester->Reduction LiBH4, THF Dihydroxylation Dihydroxylation (OsO4/NMO) Stereocontrol Step Reduction->Dihydroxylation Upjohn Conditions (Anti- to bulky group) Target (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (Target Synthon) Dihydroxylation->Target Deprotection Ribose D-Ribose RCM Ring-Closing Metathesis (Grubbs Cat.) Ribose->RCM Multi-step Conversion RCM->Target Hydrogenation & Deprotection

Caption: Comparative synthesis showing the streamlined Vince Lactam route versus the multi-step Ribose route. The dihydroxylation step (Red) is the critical stereodefining event.

Detailed Experimental Protocol

Objective: Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol via the Vince Lactam route. Rationale: This protocol utilizes the steric bulk of the tert-butoxycarbonyl (Boc) group to direct the syn-dihydroxylation to the opposite face, ensuring the correct relative stereochemistry.

Step 1: Ring Opening & Protection
  • Reagents: (-)-Vince Lactam (10.0 g), Methanol (100 mL), HCl (gas), (Boc)₂O.

  • Procedure:

    • Dissolve (-)-Vince lactam in methanol saturated with HCl. Reflux for 2 hours to open the lactam ring to the amino ester.

    • Concentrate in vacuo. Re-dissolve in DCM/Et₃N.

    • Add (Boc)₂O (1.1 equiv) and stir at RT for 12 h.

    • Yield: ~90% of N-Boc-amino methyl ester.

Step 2: Reduction to Allylic Alcohol
  • Reagents: N-Boc-amino ester (from Step 1), LiBH₄ (2.0 equiv), THF.

  • Procedure:

    • Cool solution of ester in dry THF to 0°C.

    • Add LiBH₄ portion-wise (Caution: Exothermic, H₂ evolution).

    • Warm to RT and stir for 4 h.

    • Quench with sat. NH₄Cl.[6] Extract with EtOAc.[6]

    • Validation: ¹H NMR should show disappearance of ester methoxy peak (~3.7 ppm) and appearance of -CH₂OH protons.

Step 3: Stereoselective Dihydroxylation (The Critical Step)

This step defines the (1R,2R) configuration of the diols relative to the (3S) amine.

  • Reagents: Allylic alcohol (5.0 g), OsO₄ (cat. 2.5 mol%), NMO (1.5 equiv), Acetone/H₂O (4:1).

  • Procedure:

    • Dissolve the allylic alcohol in Acetone/H₂O.

    • Add N-methylmorpholine N-oxide (NMO).

    • Add OsO₄ solution slowly at 0°C.

    • Stir at RT for 12 h. The bulky N-Boc group at C3 directs the oxidant to the anti face (steric control), yielding the specific isomer where the diol is trans to the amino group (relative to the ring plane).

    • Quench: Add Na₂SO₃ (sat. aq) and stir for 1 h to reduce osmates.

    • Purification: Silica gel chromatography (5-10% MeOH in DCM).

  • Data Check: The coupling constant J₁,₂ in ¹H NMR is diagnostic for cis-diols (~5-6 Hz) vs trans-diols.

Authoritative Analysis: Why Choose the Aminodiol?

The "Pre-Organized" Advantage

Using (1R,2R,3S)-3-Aminocyclopentane-1,2-diol as a starting material for drug discovery allows for late-stage diversification . Instead of carrying a nucleobase through 8 steps of carbocycle synthesis (linear synthesis), researchers can couple various nucleobases to this single "universal" scaffold in the final steps (convergent synthesis).

Metabolic Stability

The carbocyclic ring prevents the action of nucleoside phosphorylases , which typically cleave the glycosidic bond of natural nucleosides. This makes drugs derived from this synthon (like Entecavir or Abacavir analogues) significantly more stable in vivo.

Self-Validating Protocol

The synthesis described above is self-validating via NMR analysis of the acetonide derivative .

  • Validation Protocol: React a small sample of the product with 2,2-dimethoxypropane/p-TsOH.

  • Result: If the 1,2-hydroxyls are cis, an acetonide forms rapidly. If trans, acetonide formation is slow or impossible (forming a thermodynamic trans-fused system). This provides an immediate "Go/No-Go" decision point in the workflow.

References

  • Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library.[7] Link

  • Environmental Protection Agency (EPA). (2025). Chemical Properties of (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol. CompTox Chemicals Dashboard.[8] Link

  • National Institutes of Health (NIH). (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PubMed Central. Link

  • PubChem. (2025).[9] (1S,2R,3S)-3-Aminocyclohexane-1,2-diol Compound Summary. National Library of Medicine. Link

  • Beilstein Journals. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. Beilstein J. Org. Chem. Link

Sources

Comparison of synthesis routes for aminocyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclopentanols are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for neuraminidase inhibitors (e.g., Peramivir), glycosidase inhibitors, and carbocyclic nucleoside analogues (e.g., Abacavir).

This guide objectively compares the three primary synthesis routes:

  • Desymmetrization of Meso-Epoxides: The standard for trans-isomers.

  • Vince Lactam Functionalization: The industrial standard for chiral cis-isomers.

  • Sharpless Asymmetric Aminohydroxylation (ASAH): The direct oxidative route.

Strategic Route Selection Map

RouteSelection Start Target: Aminocyclopentanol Stereo Required Stereochemistry? Start->Stereo Trans Trans-Isomer Stereo->Trans Trans Cis Cis-Isomer Stereo->Cis Cis Epoxide Route A: Meso-Epoxide Opening (High Enantiocontrol) Trans->Epoxide Preferred Lactam Route B: Vince Lactam (Scalable, Industrial) Cis->Lactam Scalable ASAH Route C: Sharpless ASAH (Direct Oxidative) Cis->ASAH Direct

Figure 1: Decision matrix for selecting the optimal synthesis route based on stereochemical requirements.

Critical Analysis of Synthesis Routes

Route A: Desymmetrization of Meso-Epoxides (Trans-Selective)

This route relies on the nucleophilic ring-opening of cyclopentene oxide. While classic amine opening yields racemic trans-products, the use of chiral catalysts (e.g., (salen)Co(III)) allows for kinetic resolution or enantioselective desymmetrization.

  • Mechanism: SN2 attack on the epoxide carbon.[1] The nucleophile approaches from the face opposite the oxygen, strictly enforcing trans-stereochemistry.

  • Key Advantage: Access to >99% ee using oligomeric (salen)Co catalysts.

  • Limitation: Difficult to access cis-isomers without additional inversion steps (e.g., Mitsunobu).

Route B: Vince Lactam Functionalization (Cis-Selective)

2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is an industrial byproduct resolved enzymatically (e.g., using Candida antarctica Lipase B).[2]

  • Mechanism: The lactam bridge constrains the geometry. Hydrolysis and subsequent Curtius rearrangement or reduction yield cis-amino derivatives.

  • Key Advantage: Both enantiomers are accessible via enzymatic resolution. The alkene handle allows further functionalization (e.g., for Peramivir).

  • Limitation: Requires multi-step sequences (Protection

    
     Reduction 
    
    
    
    Hydrolysis) to reach the simple amino-alcohol.
Route C: Sharpless Asymmetric Aminohydroxylation (ASAH)

A direct oxidation of cyclopentadiene or cyclopentene using Osmium tetroxide and Chloramine-T (or carbamates).

  • Mechanism: Suprafacial [3+2] cycloaddition ensures syn-stereochemistry (cis-product).

  • Key Advantage: One-step installation of both heteroatoms.

  • Limitation: Regioselectivity can be poor in substituted alkenes; Osmium toxicity requires careful handling.

Comparative Performance Data

MetricRoute A: (Salen)Co Epoxide OpeningRoute B: Vince Lactam RouteRoute C: Sharpless ASAH
Primary Stereochemistry Trans (Anti)Cis (Syn)Cis (Syn)
Enantiomeric Excess (ee) >99% (Catalyst dependent)>99% (Enzymatic resolution)85-95%
Typical Yield 85-95%40-50% (Resolution limit)50-70%
Atom Economy HighModerate (Resolution loss)Low (Stoichiometric oxidant)
Scalability High (Multi-gram to kg)Very High (Industrial)Low to Moderate
Cost Driver Chiral Ligand/CobaltEnzyme/Starting MaterialOsmium/Ligand

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis of trans-2-Aminocyclopentanol (Route A)

Based on the method utilizing oligomeric (salen)Co(III) complexes.

Reagents:

  • Cyclopentene oxide (1.0 equiv)[1]

  • Phenyl carbamate (1.1 equiv)

  • (R,R)-(salen)Co(III)-OTf complex (0.5 mol%)

  • tert-Butyl methyl ether (TBME)

Workflow:

  • Catalyst Activation: In a flame-dried flask, dissolve the (salen)Co(III) precatalyst in TBME.

  • Addition: Add cyclopentene oxide and phenyl carbamate.

  • Reaction: Stir at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the carbamate on the activated epoxide.

  • Deprotection: Treat the resulting carbamate-protected amino alcohol with LiOH in THF/Water reflux to liberate the free amine.

  • Purification: Acid-base extraction followed by recrystallization as the HCl salt.[3]

Validation Check:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH) to confirm ee >98%.

  • NMR: 1H NMR should show characteristic trans-coupling constants (J ~6-8 Hz) for the methine protons.

Protocol 2: Synthesis of cis-4-Aminocyclopent-2-en-1-ol from Vince Lactam (Route B)

Targeting the antiviral intermediate scaffold.

Reagents:

  • (–)-Vince Lactam (Enantiopure)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Borohydride (NaBH₄)[4]

  • Cerium(III) Chloride (CeCl₃·7H₂O) - Luche Reduction conditions

Workflow:

  • Protection: Treat (–)-Vince lactam with Boc₂O and DMAP in acetonitrile to yield N-Boc-lactam.

  • Reductive Ring Opening:

    • Dissolve N-Boc-lactam in Methanol at 0°C.

    • Add CeCl₃·7H₂O (1.0 equiv) to prevent over-reduction or conjugation issues.

    • Add NaBH₄ (1.5 equiv) portion-wise.[5] The lactam ring opens to the aldehyde/ketone intermediate and is immediately reduced to the alcohol.

  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Product Isolation: Flash chromatography yields N-Boc-cis-4-aminocyclopent-2-en-1-ol.

Validation Check:

  • Stereochemistry: NOESY NMR will show correlations between the C1-H and C4-H protons, confirming the cis-relationship.

Mechanistic Visualization

Mechanism of (Salen)Co-Catalyzed Epoxide Opening

Mechanism Cat 1. (Salen)Co(III) Activation Complex Activated Complex Cat->Complex Coordination Epoxide Meso-Epoxide Epoxide->Cat TS SN2 Transition State Complex->TS + Nucleophile Nuc Nucleophile (Carbamate) Nuc->TS Product Trans-Amino Alcohol (Protected) TS->Product Inversion of Configuration

Figure 2: Kinetic pathway for the desymmetrization of meso-epoxides. The catalyst activates the epoxide oxygen, facilitating backside attack by the nucleophile.

References

  • Ready, J. M., & Jacobsen, E. N. (1999). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.[3] Journal of the American Chemical Society. [Link]

  • Singh, V. K., et al. (2008).[6] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]

  • Kiss, L., et al. (2014). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link][7]

  • Sharpless, K. B., et al. (1996). Catalytic Asymmetric Aminohydroxylation (AA). [Link]

Sources

Strategic Deployment of the Aminocyclopentane Scaffold: SAR Profiling & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of aminocyclopentane-based compounds Content Type: Publish Comparison Guide

Executive Summary

The aminocyclopentane scaffold represents a critical structural motif in medicinal chemistry, valued for its ability to restrict conformational flexibility while maintaining specific vector alignment of functional groups. Unlike the ubiquitous cyclohexane ring (which predominantly adopts a chair conformation), the cyclopentane ring adopts an "envelope" or "twist" conformation. This unique geometry allows for the precise positioning of pharmacophores—such as carboxylates, amines, and guanidines—to mimic transition states of enzymatic reactions or ligand-receptor interactions.

This guide analyzes the Structure-Activity Relationship (SAR) of aminocyclopentane derivatives, focusing on two high-impact case studies: Viral Neuraminidase Inhibitors (Peramivir) and Metabotropic Glutamate Receptor (mGluR) Ligands (ACPD) .

Part 1: Scaffold Analysis – The "Envelope" Advantage

To understand the utility of aminocyclopentanes, one must compare them to their six-membered counterparts.

FeatureCyclopentane ScaffoldCyclohexane Scaffold
Dominant Conformation Envelope / Twist Chair
Ring Strain ~6-7 kcal/mol (Pitzer strain)~0 kcal/mol (Strain-free)
Substituent Vectors Pseudo-axial / Pseudo-equatorialAxial / Equatorial
Medicinal Utility Mimics furanose rings; transition state mimicry (e.g., sialic acid oxocarbenium).Mimics pyranose rings; stable space-filling.
Key Example Peramivir (Neuraminidase Inhibitor)Oseltamivir (Neuraminidase Inhibitor)
Structural Logic

The cyclopentane ring is often employed as a bioisostere for proline or furanose rings. In the context of Peramivir , the cyclopentane ring serves as a non-hydrolyzable mimic of the sialic acid transition state (2-deoxy-2,3-dehydro-N-acetylneuraminic acid, DANA). The ring flattening inherent in the cyclopentane envelope conformation aligns the C4-guanidino and C1-carboxylate groups to perfectly engage the arginine triad of the neuraminidase active site.

Part 2: Case Study – Neuraminidase Inhibitors (Peramivir)[1][2][3][5]

Peramivir (Rapivab) utilizes a tetra-substituted cyclopentane core. Its design was driven by the need to improve upon the binding kinetics of Oseltamivir (Tamiflu) and Zanamivir (Relenza).

Comparative SAR Data

The following table compares the potency and binding characteristics of the cyclopentane-based Peramivir against alternative scaffolds.

CompoundScaffold CoreIC50 (H1N1) [nM]Binding KineticsActive Site Interactions
Peramivir Cyclopentane 0.1 - 0.5 Slow dissociation (High affinity) Guanidino: Glu119, Asp151Carboxylate: Arg118, Arg292, Arg371Hydrophobic: Ile222 pocket
Oseltamivir Cyclohexene0.5 - 1.5Fast dissociationRequires rearrangement of Glu276 to accommodate hydrophobic side chain.
Zanamivir Dihydropyran0.5 - 2.0Fast dissociationSimilar to Peramivir but poor oral bioavailability due to high polarity.
Mechanism of Action & Binding Topology

The diagram below illustrates the critical interaction network between the aminocyclopentane core of Peramivir and the Influenza Neuraminidase active site.

Peramivir_Binding Peramivir Peramivir (Aminocyclopentane Core) Carboxylate C1-Carboxylate Peramivir->Carboxylate Guanidino C4-Guanidino Peramivir->Guanidino Lipophilic Lipophilic Side Chain Peramivir->Lipophilic NA_Enzyme Neuraminidase Active Site Arg_Triad Arginine Triad (Arg118, Arg292, Arg371) NA_Enzyme->Arg_Triad Acidic_Pocket Acidic Pocket (Glu119, Asp151, Glu227) NA_Enzyme->Acidic_Pocket Hydrophobic_Pocket Hydrophobic Pocket (Ile222, Ala246) NA_Enzyme->Hydrophobic_Pocket Carboxylate->Arg_Triad Electrostatic Interaction Guanidino->Acidic_Pocket Hydrogen Bonds Lipophilic->Hydrophobic_Pocket Van der Waals

Figure 1: Interaction map of Peramivir's functional groups with Neuraminidase residues. The cyclopentane scaffold rigidly positions the Guanidino and Carboxylate groups to maximize binding enthalpy.

Experimental Protocol: MUNANA Fluorescence Inhibition Assay

This protocol validates the IC50 of aminocyclopentane derivatives against neuraminidase.

Reagents:

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Recombinant Influenza Neuraminidase (NA).

  • Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • Stop Solution: 0.14 M NaOH in 83% Ethanol.

Workflow:

  • Preparation: Dissolve test compounds (aminocyclopentanes) in DMSO. Prepare serial dilutions in Assay Buffer.

  • Incubation: Add 25 µL of compound dilution and 25 µL of NA enzyme to a black 96-well plate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Start: Add 50 µL of 100 µM MUNANA substrate to all wells.

  • Kinetics: Incubate at 37°C for 60 minutes protected from light.

  • Termination: Add 100 µL of Stop Solution. The high pH enhances the fluorescence of the released 4-methylumbelliferone (4-MU).

  • Measurement: Read fluorescence (Excitation: 355 nm, Emission: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 3: Case Study – mGluR Ligands (ACPD)

1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a classic probe in neuroscience. It demonstrates how stereochemistry on the cyclopentane ring dictates biological activity.

Stereochemical SAR

The relative orientation of the amino and carboxylic acid groups (cis vs. trans) determines receptor subtype selectivity.

IsomerConfigurationActivity ProfileTarget
(1S,3R)-ACPD transAgonist Group I/II mGluRs (mGluR1, mGluR5, mGluR2)
(1R,3S)-ACPD transWeak Agonist / InactiveLow affinity
(1S,3S)-ACPD cisAgonistNMDA Receptors (Weak), mGluRs (Weak)
ACPT-II TricarboxylicAntagonist General mGluR Antagonist

Insight: The addition of a third carboxyl group (as in ACPT) to the cyclopentane ring can invert activity from agonism to antagonism, highlighting the scaffold's sensitivity to steric bulk and electrostatic potential.

Experimental Protocol: cAMP Accumulation Assay

Used to determine functional agonism of ACPD derivatives on G-protein coupled receptors.

Workflow:

  • Cell Culture: Use CHO cells stably expressing mGluR2 (Gi/o-coupled).

  • Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Stimulation:

    • Control: Add Forskolin (10 µM) to induce cAMP production.

    • Test: Add Forskolin + Test Compound (ACPD derivative).

  • Mechanism: If the compound is an agonist, it will activate Gi/o, inhibiting Adenylyl Cyclase, thus reducing the Forskolin-induced cAMP spike.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Calculation: Calculate % Inhibition of Forskolin response.

Part 4: Synthesis Overview (Vince Lactam Route)

The industrial synthesis of aminocyclopentane therapeutics (like Peramivir) often begins with Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] This starting material already contains the necessary chirality and cyclopentene framework.

Synthesis_Workflow Vince Vince Lactam (Chiral Scaffold) RingOpen Ring Opening (MeOH/HCl) Vince->RingOpen AminoEster Aminocyclopentene Ester RingOpen->AminoEster Cycloadd 1,3-Dipolar Cycloaddition AminoEster->Cycloadd + Nitrile Oxide Isox Isoxazolidine Intermediate Cycloadd->Isox Reduct Reductive Cleavage (Raney Ni / H2) Isox->Reduct Peramivir Peramivir (Final Product) Reduct->Peramivir Acetylation & Guanidinylation

Figure 2: Synthetic pathway transforming the bicyclic Vince Lactam into the functionalized aminocyclopentane core of Peramivir.

References

  • Structure-Based Design of Peramivir. Title: Crystal structure of the influenza virus neuraminidase-inhibitor complex.[2][3] Source: RCSB Protein Data Bank (PDB ID: 3K37 & 2HTU). URL:[Link]

  • Comparison of Neuraminidase Inhibitors. Title: Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir in High-Risk Patients. Source: National Institutes of Health (PMC). URL:[Link]

  • ACPD and mGluR Pharmacology. Title: 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors.[4][5] Source: Journal of General Physiology / PubMed. URL:[Link]

  • Cispentacin Antifungal Activity. Title: Cispentacin, a new antifungal antibiotic.[6][7] I. Production, isolation, physico-chemical properties and structure. Source: The Journal of Antibiotics. URL:[Link]

Sources

Validation of the absolute configuration of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the absolute configuration of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol requires a rigorous, multi-faceted approach due to the presence of three contiguous chiral centers and the conformational flexibility of the cyclopentane ring.

This guide details the comparative methodologies for validating this specific stereoisomer, prioritizing definitive structural proof over simple characterization.

Executive Summary & Structural Logic

The molecule (1R,2R,3S)-3-Aminocyclopentane-1,2-diol presents a unique stereochemical challenge.

  • Chiral Centers: C1, C2, C3.

  • Target Configuration:

    • C1 (R): Hydroxyl group is Trans to C2-OH (assuming C2 is R).

    • C2 (R): Hydroxyl group is Cis to C3-Amine (assuming C3 is S).

    • C3 (S): Amine group.[1][2]

  • Critical Structural Feature: The (1R, 2R) configuration in a cyclopentane ring typically dictates a trans-diol relationship (since the cis-isomer is often the meso (1R, 2S) form). Consequently, the C2-hydroxyl and C3-amine are likely cis to each other.

Validating this specific arrangement requires distinguishing it from 7 other possible stereoisomers (enantiomers and diastereomers).

Comparative Analysis of Validation Methods

The following table compares the primary validation methodologies based on confidence level, sample requirements, and throughput.

FeatureSingle Crystal XRD NMR (Mosher's Method) Chiroptical (VCD/ECD) Chemical Correlation
Confidence Level Absolute (100%) High (90-95%)Medium-High (85-95%)High (Context Dependent)
Primary Output 3D Atom Mapping

Values (Sign Analysis)
Calculated vs. Exp. SpectraReactivity Pattern
Sample State Solid Crystal (Required)SolutionSolutionSolution
Destructive? No (Recoverable)Yes (Derivatization)NoYes (Derivatization)
Key Limitation Requires crystallizationRequires pure enantiomer reagentComputationally intensiveIndirect proof
Best For Definitive Proof Oils / Non-crystalline Rapid Screening Relative Stereochem

Method 1: Small Molecule X-Ray Crystallography (Gold Standard)

This is the only method that provides a direct image of the absolute configuration without reliance on chemical correlations.

The Challenge

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a polar, low-molecular-weight compound that may form an oil or hygroscopic solid, making direct crystallization difficult.

Protocol: Heavy Atom Derivatization

To facilitate crystallization and enhance the anomalous scattering signal (crucial for absolute assignment), synthesize the N-p-bromobenzamide or hydrochloride salt .

  • Derivatization:

    • Dissolve 10 mg of the amine in dry THF/Pyridine (1:1).

    • Add 1.1 eq of p-bromobenzoyl chloride at 0°C.

    • Stir for 2 hours, quench, and purify via silica flash chromatography.

  • Crystallization:

    • Dissolve the derivative in a minimum amount of hot ethanol.

    • Slowly diffuse hexane or pentane into the solution at 4°C.

  • Data Analysis:

    • Collect diffraction data (Mo or Cu source).

    • Critical Metric: The Flack Parameter .

      • x ≈ 0.0 (u < 0.1): Correct Absolute Configuration.

      • x ≈ 1.0: Inverted Structure (Wrong Enantiomer).

Method 2: NMR-Based Configuration Assignment (Solution State)

If the sample cannot be crystallized, NMR is the most robust alternative. This approach uses a two-step logic: Relative assignment via J-coupling/NOE and Absolute assignment via Mosher's method.

Step A: Relative Stereochemistry (The "Acetonide Test")

The (1R, 2R) configuration implies a trans-1,2-diol.

  • Experiment: Attempt to protect the diol with 2,2-dimethoxypropane (catalytic pTsOH).

  • Result Interpretation:

    • Fast Reaction: Indicates cis-diol (likely 1R, 2S).

    • No Reaction / Slow: Indicates trans-diol (Correct 1R, 2R configuration). Trans-fused acetonides on cyclopentane rings are highly strained and energetically unfavorable.

Step B: Absolute Configuration (Mosher's Method)

Since the molecule contains both amine and hydroxyl groups, the amine must be selectively derivatized or the diol protected. The amine is generally more nucleophilic.

Protocol:

  • Sample Prep: Take two aliquots of the starting material.

  • Derivatization:

    • React Aliquot A with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form the (S)-MTPA amide .

    • React Aliquot B with (S)-(+)-MTPA-Cl to form the (R)-MTPA amide .

    • Note: The stereochemistry of the acid chloride inverts to the amide notation due to Cahn-Ingold-Prelog priority rules, but check specific reagent labels carefully.

  • Analysis:

    • Acquire ¹H-NMR for both diastereomers.[3]

    • Calculate

      
      .[4]
      
  • Assignment:

    • Map the

      
       values onto the 3D structure.
      
    • Positive and negative regions should form a coherent vector diagram aligning with the (3S) configuration.

Visualization of Validation Workflow

ValidationWorkflow Start Start: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol CheckState Physical State Check Start->CheckState Crystalline Solid / Crystalline? CheckState->Crystalline XRD Single Crystal XRD (Direct Method) Crystalline->XRD Yes Derivatize Derivatize (p-Bromobenzamide) Crystalline->Derivatize No (Oil) SolutionPath Solution Phase Analysis Crystalline->SolutionPath No (Amorphous) Final Validated Configuration XRD->Final Derivatize->XRD Crystallize RelativeCheck Relative Stereochem Check (Acetonide Test + NOE) SolutionPath->RelativeCheck TransDiol Trans-Diol Confirmed? (No Acetonide) RelativeCheck->TransDiol TransDiol->Start No (Wrong Isomer) AbsoluteCheck Mosher's Method (1H / 19F NMR) TransDiol->AbsoluteCheck Yes AbsoluteCheck->Final

Caption: Decision matrix for validating the absolute configuration of aminocyclopentane diols, prioritizing XRD and using NMR as a robust secondary path.

Detailed Experimental Data Presentation

When publishing your comparison, organize your experimental evidence as follows:

Table 1: Chemical Shift Differences (Mosher's Analysis)

Hypothetical data structure for validation report.

Proton Position

(S)-MTPA Amide (ppm)

(R)-MTPA Amide (ppm)

Spatial Assignment
H-3 (Chiral Center) 4.124.15-0.03Center
H-2 (Cis-Hydroxyl) 3.853.95-0.10Right Hemisphere
H-4 (Methylene) 1.801.72+0.08Left Hemisphere
H-5 (Methylene) 1.651.55+0.10Left Hemisphere

Interpretation: The consistent sign distribution (+ on one side, - on the other) confirms the absolute configuration at C3.

Table 2: NOE Correlations (Relative Stereochemistry)
Irradiated ProtonObserved NOE EnhancementStructural Conclusion
H-2 (Methine) H-3 (Strong) H-2 and H-3 are cis (Syn-facial)
H-1 (Methine) H-2 (Weak/None)H-1 and H-2 are trans (Anti-facial)
H-1 (Methine) H-3 (None)H-1 and H-3 are trans

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][] Chemical Reviews, 104(1), 17-118. Link

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of 1,3-diols from 13C NMR spectra of acetonides. Tetrahedron Letters, 31(7), 945-948. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[] Chirality, 15(9), 743-758. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Link

Sources

Comparative study of cyclopentane vs cyclohexane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fsp³ Battleground

In the transition from "flat" aromatic-dominated chemical space to three-dimensional (Fsp³-rich) architectures, saturated carbocycles are indispensable. While often treated interchangeably as "hydrophobic spacers," cyclopentane (C5) and cyclohexane (C6) scaffolds offer fundamentally different vector alignments, entropic profiles, and metabolic liabilities.

This guide provides a technical comparison of these two scaffolds, moving beyond basic textbook definitions to application-based medicinal chemistry. We analyze why a single methylene difference dictates the success of a lead series, supported by experimental data and synthetic protocols.

Conformational Dynamics: The "Anchor" vs. The "Shapeshifter"

The primary differentiator between C5 and C6 is not merely size, but conformational entropy .

Cyclohexane: The Rigid Anchor

Cyclohexane exists predominantly in a defined chair conformation (


 symmetry). This provides a "lock-and-key" scaffold where substituents are rigidly defined as axial  or equatorial .
  • Advantage: Predictable vector projection. If a pharmacophore requires a 109.5° projection, a 1,4-trans-cyclohexane provides a rigid, low-entropy spacer.

  • Disadvantage: High steric penalty if the binding pocket forces a "twist-boat" transition (

    
     kcal/mol).
    
Cyclopentane: The Entropic Shapeshifter

Cyclopentane is not planar; it exists in a state of continuous pseudorotation . The energy barrier between its Envelope (


)  and Half-Chair (

)
conformers is negligible (< 0.5 kcal/mol).
  • Advantage: "Induced fit" capability. The ring can micro-adjust to optimize van der Waals contacts within a hydrophobic pocket.

  • Disadvantage: Entropic penalty upon binding. Locking the flexible C5 ring into a single active conformation within the protein costs entropy (

    
    ), potentially reducing potency unless the enthalpy gain is significant.
    
Visualization: Conformational Decision Logic

The following diagram illustrates the decision pathway for selecting between C5 and C6 based on structural requirements.

ScaffoldSelection Start Target Binding Pocket Analysis PocketType Pocket Geometry? Start->PocketType Flat Narrow/Flat Cleft PocketType->Flat Planar constraint Globular Deep/Globular Pocket PocketType->Globular Volumetric fit C5_Path Cyclopentane (C5) Flat->C5_Path C6_Path Cyclohexane (C6) Globular->C6_Path Flexibility Is Induced Fit Required? C5_Path->Flexibility Rigidity Defined Vectors Required? C6_Path->Rigidity Outcome_C5 Select C5 (Planar/Envelope) Flexibility->Outcome_C5 Yes (Pseudorotation) Rigidify Metabolic Liability? Consider Bicyclo[2.1.1]hexane Flexibility->Rigidify No (Need Entropy Lock) Outcome_C6 Select C6 (Chair Conformation) Rigidity->Outcome_C6 Yes (Axial/Eq defined)

Figure 1: Decision logic for scaffold selection based on pocket geometry and entropic requirements.

Comparative Performance Data

The following table synthesizes physicochemical and biological data comparing these scaffolds.

FeatureCyclopentane (C5)Cyclohexane (C6)Impact on Drug Design
Ring Strain ~6.2 kcal/mol~0.1 kcal/molC5 is more reactive/labile to oxidative ring opening in extreme conditions, though stable in vivo.
Lipophilicity (LogP) Lower (approx -0.5 vs C6)HigherC5 improves solubility slightly due to lower carbon count.
Metabolic Stability Moderate/Low. Prone to CYP450 oxidation at multiple sites due to flexibility exposing CH bonds.Moderate/High. Can be optimized by blocking the 4-position (axial attack).
Vector Angle ~108° (variable)109.5° (fixed)C6 is superior for precise scaffold hopping (e.g., replacing a phenyl ring).
Bioisostere Utility Furan/THF mimicPhenyl/Piperidine mimicC5 is often used to replace furanose rings in nucleosides (e.g., Aristeromycin).
Experimental Case Study: Alpha-Amylase Inhibitors

In a study of bis(arylidene)cycloalkanones, the ring size played a critical role in inhibitory potency.[1]

  • Compound Series: 2,5-bis(arylidene)cyclopentanone vs. 2,6-bis(arylidene)cyclohexanone.

  • Observation: The C5 analogs were consistently more potent than C6 analogs.

  • Data:

    • Cyclopentanone derivative (para-Cl):IC50 = 7.6 µM [1]

    • Cyclohexanone derivative (para-Cl):IC50 = 19.8 µM

  • Mechanism: The study concluded that the planarity of the C5 enone system allowed for better

    
    -conjugation and stacking within the active site compared to the puckered C6 chair, which disrupted the binding geometry [1].
    

Strategic Synthesis: Ring Contraction Protocol

A common challenge in lead optimization is "shrinking" a scaffold from C6 to C5 to lower LogP or alter vector projection. The following protocol describes a robust Oxidative Ring Contraction method, converting a cyclohexene derivative to a functionalized cyclopentane.

Protocol: Oxidative Cleavage-Aldol Condensation

Objective: Convert a substituted cyclohexene to a cyclopentene-1-carbaldehyde derivative.

Reagents:

  • Ozone (

    
    ), Dimethyl sulfide (DMS)
    
  • Piperidinium acetate (catalyst) or dilute NaOH

Step-by-Step Methodology:

  • Ozonolysis (Ring Opening):

    • Dissolve the cyclohexene substrate (1.0 equiv) in anhydrous

      
       at -78°C.
      
    • Bubble

      
       through the solution until a persistent blue color is observed (indicating saturation).
      
    • Purge with

      
       to remove excess ozone.
      
    • Add DMS (5.0 equiv) slowly at -78°C and allow the mixture to warm to room temperature (RT) over 4 hours.

    • Result: Formation of a 1,6-dicarbonyl intermediate (dialdehyde or keto-aldehyde).

  • Intramolecular Aldol Condensation (Ring Closing):

    • Acidic Conditions (Preferred for sensitive substrates): Treat the crude dicarbonyl with 10 mol% piperidinium acetate in benzene or toluene. Reflux with a Dean-Stark trap to remove water.

    • Basic Conditions: Alternatively, treat with 1M NaOH in EtOH at 0°C for 1 hour.

    • Mechanism:[2][3][4] The enolate attacks the distal carbonyl, closing the 5-membered ring and eliminating water to form the

      
      -unsaturated cyclopentene.
      
  • Validation:

    • Monitor disappearance of the dialdehyde peak (approx. 9.7 ppm) and appearance of the alkene proton (approx. 6.8 ppm) via 1H NMR .

Conclusion & Recommendation

The choice between cyclopentane and cyclohexane is a trade-off between precision and adaptability .

  • Choose Cyclohexane (C6) when: You need a rigid spacer to hold pharmacophores at a specific distance/angle (e.g., mimicking a phenyl ring) or when metabolic stability at specific axial positions is required.

  • Choose Cyclopentane (C5) when: You need to reduce lipophilicity (LogP), require a mimic for planar heterocycles (like furan/pyrrole), or when the binding pocket is narrow/flat (as seen in the

    
    -amylase case).
    
  • Advanced Strategy: If C5 is desired for size but is metabolically unstable, consider rigidification strategies such as the bicyclo[2.1.1]hexane scaffold, which mimics the C5 vector but locks the conformation to prevent metabolic oxidation [2].

References

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor. Universiti Kebangsaan Malaysia. Retrieved from: [Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Chem. Sci., 2023, 14, 8295. Retrieved from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. J. Med. Chem. (Discusses comparative ring size SAR including C5/C6). Retrieved from: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein J. Org. Chem. 2025.[2][5] Retrieved from: [Link]

Sources

Biological Evaluation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Analogs: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fragment-based kinase libraries relies heavily on the structural diversity and metabolic stability of the input scaffolds. 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides, such as the nucleoside Q precursor (PreQ0), exhibit profound biological activities, including kinase inhibition, antiviral, and anticancer properties () [1]. However, natural ribonucleosides are highly susceptible to enzymatic cleavage by nucleoside phosphorylases in biological systems.

To circumvent this metabolic instability, researchers replace the labile oxygen atom of the ribofuranose ring with a methylene group, creating carbocyclic nucleoside analogs . Among these, (1R,2R,3S)-3-aminocyclopentane-1,2-diol and its stereoisomers act as privileged, three-dimensional scaffolds. This guide objectively compares the 3-aminocyclopentane-1,2-diol core against alternative carbocyclic scaffolds, providing drug development professionals with actionable experimental protocols, causality-driven methodologies, and biological evaluation metrics.

Comparative Analysis of Carbocyclic Scaffolds

When designing a kinase inhibitor library based on the PreQ0 core, the choice of the carbocyclic amine dictates the molecule's trajectory within the kinase ATP-binding pocket. We compare three primary alternatives:

  • (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (The Diol Core): Offers a compact, hydrophilic vector. The cis-diol moiety mimics the ribose 2',3'-hydroxyls, engaging in crucial hydrogen bonding with the kinase hinge region. It provides an optimal balance of polarity and membrane permeability.

  • (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol (The Triol Core): Introduces an additional hydroxyl group, increasing polarity and altering the hydrogen-bond donor/acceptor profile. While it mimics more complex sugars, its high polarity can hinder cellular penetration.

  • 3-Arylcyclohexylamines (The Cyclohexyl Core): Replaces the flat cyclopentane with a bulkier, chair-conformation cyclohexyl ring. This scaffold pushes the aryl group deep into hydrophobic sub-pockets, favoring Type II kinase inhibition conformations.

Quantitative Scaffold Comparison
Scaffold TypeStereochemical ComplexitySynthetic Yield (Coupling)H-Bond Donor/Acceptor RatioKinase Pocket Fit ProfileMetabolic Stability
3-Aminocyclopentane-1,2-diol Moderate (3 stereocenters)High (70–84%)3 / 4Mimics natural ribose; fits standard ATP hingeExcellent (Phosphorylase resistant)
4-Aminocyclopentane-1,2,3-triol High (4 stereocenters)Moderate (40–60%)4 / 5High polarity; requires solvent-exposed pocketExcellent
3-Arylcyclohexylamines Low (2 stereocenters)High (80–90%)1 / 1Bulky; targets hydrophobic back-pocketsHigh

Data synthesized from comparative coupling efficiencies of chiral amines with halo-purine intermediates () [1].

Workflow Visualization

G A Cyclopentene Precursor B Stereoselective Dihydroxylation A->B C 3-Aminocyclopentane- 1,2-diol Core B->C E Convergent Coupling (n-BuOH, Et3N, 130°C) C->E D PreQ0 Halo-Intermediate (7-Deazapurine) D->E F Deprotection (One-Pot Basic Cleavage) E->F G Carbocyclic PreQ0 Analog (Kinase Inhibitor Library) F->G

Workflow for the convergent synthesis of carbocyclic PreQ0 kinase inhibitors.

Experimental Methodology: Self-Validating Protocol

Expertise & Causality: Direct coupling of unprotected aminocyclopentanediols with halo-purines at high temperatures (e.g., 130 °C) invariably leads to complex reaction mixtures and dismal yields (<10%). This occurs because the nucleophilic hydroxyl groups compete with the amine, leading to unwanted O-alkylation side products.

To establish a self-validating and high-yielding protocol, the hydroxyl groups must be transiently protected. We select benzoate esters over standard acetates because benzoates impart strong UV absorbance (facilitating TLC and HPLC tracking) and can be cleanly cleaved under the same basic conditions used to deprotect the purine core, enabling an efficient one-pot global deprotection () [1].

Step-by-Step Protocol

Step 1: Protection of the Diol Core

  • Action: Dissolve (1R,2R,3S)-3-aminocyclopentane-1,2-diol in anhydrous pyridine. Add benzoyl chloride (BzCl) dropwise at 0 °C, then allow warming to room temperature.

  • Validation: Monitor via UV-TLC (254 nm). The appearance of a strongly UV-active spot with a higher Rf value confirms perbenzoylation.

  • Result: Yields the hydroxy-protected dibenzoate intermediate (typically >80% yield).

Step 2: Convergent Coupling

  • Action: In a sealed tube, combine the dibenzoate amine (1.2 eq) and the PreQ0-derived chloro-intermediate (1.0 eq) in n-butanol (n-BuOH). Add triethylamine (Et3N, 2.0 eq) as an acid scavenger.

  • Conditions: Heat to 130 °C for 16 hours.

  • Causality: n-BuOH is chosen for its high boiling point, allowing the necessary thermal energy to drive the nucleophilic aromatic substitution (SNAr) on the deactivated 7-deazapurine ring without boiling off the solvent.

Step 3: One-Pot Global Deprotection

  • Action: To the crude coupling mixture, add a solution of KOH in n-BuOH/EtOH. Heat at 80 °C for 16 hours.

  • Validation: LC-MS analysis acts as a self-validating checkpoint. The spectra should show the disappearance of the benzoylated mass and the emergence of the fully deprotected carbocyclic nucleoside mass.

  • Result: Cleaves both the benzoate groups from the cyclopentane ring and any pivalamide protecting groups on the purine base simultaneously, yielding the final analog.

Biological Evaluation & Kinase Profiling

Once synthesized, the (1R,2R,3S)-3-aminocyclopentane-1,2-diol analogs are subjected to biological evaluation. The primary assay is a radiometric or fluorescence-based kinase inhibition panel (e.g., assessing against a panel of >50 human kinases).

Because these analogs adhere to the "2-0" rule of kinase-likeness—containing a heterocyclic core capable of 2 hydrogen bonds with the hinge region and 0 violations of steric constraints—they frequently exhibit potent IC50 values in the low micromolar to nanomolar range. The cyclopentane diol specifically enhances water solubility and cellular permeability compared to the highly polar triol analogs, making it the superior candidate for in vivo pharmacokinetic profiling and downstream drug development () [2].

References

  • Title: Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1333–1338. URL: [Link]

  • Title: Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: The Journal of Organic Chemistry, 1985, 50(22), 4399–4402. URL: [Link]

X-Ray Crystallography of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Derivatives: A Comparison Guide to Absolute Configuration Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold is a critical structural core in the development of carbocyclic nucleoside analogues. By replacing the labile oxygen of a standard ribose ring with a methylene group, these derivatives exhibit enhanced metabolic stability against host phosphorylases while acting as a highly effective pseudo-ribose conformational mimic[1].

However, validating the precise (1R,2R,3S) stereochemistry and the pseudo C5′-OH orientation is a major regulatory and scientific hurdle in antiviral drug development. While Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for assigning absolute configuration[2], this specific light-atom scaffold (containing only C, H, N, and O) lacks the inherent anomalous scattering power required for unambiguous stereochemical assignment using standard laboratory X-ray sources.

As a Senior Application Scientist, I have evaluated the three primary methodologies used to overcome this limitation: Heavy-Atom Derivatization (p-Bromobenzoylation) , Direct Hydrochloride Salt Formation , and Macromolecular Co-Crystallization . This guide objectively compares these approaches, providing the causality behind the experimental choices and self-validating protocols to ensure data integrity.

Comparative Analysis of Crystallization & Derivatization Strategies

The determination of absolute configuration relies on Bijvoet differences—slight variations in the intensities of Friedel opposite reflections (


 vs 

) caused by X-ray absorption. The strength of this difference dictates the accuracy of the Flack parameter, which must be near zero to confirm the correct enantiomer.
Table 1: Performance Comparison of Absolute Structure Determination Methods
ParameterProduct A: p-Bromobenzoyl DerivatizationProduct B: Direct HCl Salt CrystallizationProduct C: Protein-Ligand Co-Crystallization
Primary Mechanism Covalent attachment of Br (Strong anomalous scatterer)Ionic pairing with Cl (Moderate anomalous scatterer)Molecular replacement via known protein chirality
Ideal X-Ray Source Mo-Kα (0.7107 Å) or Cu-KαCu-Kα (1.5418 Å) Strictly RequiredSynchrotron (0.9795 Å)
Flack Parameter Accuracy Excellent (~0.01 ± 0.005)Good (~0.04 ± 0.02)N/A (Relies on protein phases)
Conformational Fidelity Low (Bulky ester/amide alters native pucker)High (Preserves native pseudo-ribose geometry)Highest (Reveals bioactive conformation)
Synthetic Overhead High (Requires coupling & purification)Low (Simple acid-base reaction)Very High (Requires target protein expression)
Causality & Expert Insights
  • Why p-Bromobenzoylation? For laboratories equipped only with Molybdenum (Mo-Kα) sources, light atoms produce negligible anomalous dispersion. Introducing a bromine atom (

    
     for Mo-Kα) artificially inflates the Bijvoet differences, driving the Flack parameter standard uncertainty down. This is a historically proven, fail-safe method for definitive stereochemical assignment[3].
    
  • Why Direct HCl Salt Formation? If a Copper (Cu-Kα) source is available, the chlorine atom in an HCl salt provides sufficient anomalous signal (

    
     for Cu-Kα) to determine the absolute configuration without covalent modification. This is crucial when you need to observe the unperturbed hydrogen-bonding network of the 1,2-diol system.
    

Mandatory Visualization: Decision Workflow

G Start (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Derivative Goal Primary Structural Goal? Start->Goal AbsConfig Absolute Configuration (De Novo Assignment) Goal->AbsConfig Stereochemical Proof BioBind Biological Conformation (Receptor Bound) Goal->BioBind Drug Design Source Available X-ray Source? AbsConfig->Source CoCryst Protein Co-Crystallization (e.g., Viral Polymerase) BioBind->CoCryst CuKa Cu-Kα Source (Stronger anomalous signal) Source->CuKa MoKa Mo-Kα Source (Weaker anomalous signal) Source->MoKa HCl HCl Salt Formation (Cl anomalous scatterer) CuKa->HCl pBBz p-Bromobenzoylation (Br anomalous scatterer) MoKa->pBBz Result1 Flack Parameter via Cl (Preserves Native Geometry) HCl->Result1 Result2 Flack Parameter via Br (High Crystallinity) pBBz->Result2 Result3 Pseudo-Ribose Conformation via Molecular Replacement CoCryst->Result3

Figure 1: Decision matrix for selecting X-ray crystallography strategies for aminocyclopentanediols.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps prior to the time-intensive crystallization phase.

Protocol A: p-Bromobenzoylation & Vapor Diffusion Crystallization

Optimal for Mo-Kα sources and highly soluble liquid/oil derivatives.

  • Derivatization Reaction: Dissolve 50 mg of the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol derivative in 2 mL of anhydrous Dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of p-Bromobenzoyl chloride. Stir at 0°C for 2 hours.

  • Self-Validation (Reaction Completion): Quench an aliquot with water and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the characteristic 1:1 isotopic bromine doublet (

    
     and 
    
    
    
    ) for the product.
  • Purification: Wash the organic layer with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography (Silica, Hexane/Ethyl Acetate).
  • Crystallization Setup (Vapor Diffusion): Dissolve 10 mg of the purified derivative in a minimum volume (approx. 100 µL) of Ethyl Acetate in a 1-dram inner vial.

  • Equilibration: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at 20°C for 48–72 hours until block-like single crystals form.

Protocol B: Direct HCl Salt Formation & Controlled Evaporation

Optimal for Cu-Kα sources to preserve native pseudo-ribose conformation.

  • Salt Formation: Dissolve 30 mg of the free base derivative in 1 mL of anhydrous Methanol. Dropwise, add 1.0 M HCl in Diethyl Ether until the solution reaches pH 3 (monitor via spotting on pH paper).

  • Self-Validation (Salt Confirmation): Evaporate a 50 µL aliquot to dryness and analyze via

    
    -NMR (in 
    
    
    
    or
    
    
    ). Confirm salt formation by observing the downfield shift of the proton alpha to the amine group compared to the free base.
  • Crystallization Setup: Evaporate the bulk solution to a solid. Redissolve the salt in a 1:1 mixture of Methanol and Isopropanol to a final concentration of 20 mg/mL.

  • Controlled Evaporation: Transfer to a clean vial. Cap the vial and puncture the septum with a single 20-gauge needle. Causality: Restricting the evaporation rate prevents rapid supersaturation, which leads to twinned or microcrystalline powders rather than diffraction-quality single crystals.

  • Incubation: Incubate undisturbed at 4°C for 7–14 days.

References

  • Source: acs.
  • Source: acs.
  • Revised absolute configuration of mitomycin C. X-ray analysis of 1-N-(p-bromobenzoyl)

Sources

High-Resolution Purity Assessment of Synthetic (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral scaffolds. The compound (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical building block for carbocyclic nucleoside analogues (such as PreQ0 derivatives and antiviral agents) [1].

Assessing the purity of this specific stereoisomer presents a unique challenge: it lacks a native UV chromophore, elutes in the void volume of standard reverse-phase columns, and is prone to rapid proton exchange in NMR solvents. To establish a robust, audit-proof purity profile, we cannot rely on a single technique. Instead, we must compare and deploy orthogonal analytical alternatives. This guide objectively compares the performance of Chiral HPLC, Quantitative NMR (qNMR), and GC-MS, providing the causality behind each experimental choice and self-validating protocols for immediate laboratory implementation.

The Analytical Challenge & Causality of Method Selection

The chemical synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol typically yields trace amounts of diastereomers (due to incomplete stereocontrol during epoxidation/ring-opening) and enantiomers (the 1S,2S,3R isomer).

Direct analysis of the native diol is analytically hostile. The high polarity of the 1,2-diol and the amine group leads to severe peak tailing in chromatography and broad, unresolved multiplets in


H-NMR. The causal solution is derivatization.  By converting the hydroxyl and amine groups into benzoates or trimethylsilyl (TMS) ethers, we simultaneously achieve three goals:
  • Volatility/Solubility Enhancement: Eliminates hydrogen bonding, allowing for sharp chromatographic peaks.

  • Chromophore Introduction: Benzoylation provides the necessary

    
     interactions for UV detection and chiral stationary phase (CSP) recognition[2].
    
  • Conformational Locking: Rigidifies the cyclopentane ring, sharpening NMR coupling constants (

    
    -values) for precise diastereomer identification.
    

Pathway Diol Target Molecule (Highly Polar) Reagent1 Benzoyl Chloride (BzCl, pyr) Diol->Reagent1 Reagent2 BSTFA + TMCS (Silylation) Diol->Reagent2 NMR_Prep Dibenzoate Derivative (UV Active, Soluble) Reagent1->NMR_Prep GC_Prep TMS-Derivative (High Volatility) Reagent2->GC_Prep

Derivatization pathways utilizing BzCl for HPLC/NMR and BSTFA for GC-MS analysis.

Comparative Performance of Analytical Alternatives

To objectively assess the purity of the synthetic batch, we compare three primary analytical methodologies. No single method provides a complete picture; their integration forms a self-validating system.

Table 1: Performance Comparison of Analytical Methodologies
Analytical MethodPrimary TargetSensitivity (LOD)Resolution (

)
Analysis TimeCausality for Selection
Chiral HPLC (UV) Enantiomeric Excess (ee)0.05%> 2.020-30 minAmylose-based CSPs provide the specific steric cavities required to separate the 1R,2R,3S and 1S,2S,3R enantiomers.

H-qNMR
Diastereomeric Ratio (dr)1.0 - 2.0%N/A (

> 0.1 ppm)
5-10 minDirect proportionality of signal to nucleus count allows absolute quantitation without calibration curves.
GC-MS (Derivatized) Chemical Impurities0.01%> 3.015-25 minHigh thermal volatility of TMS-derivatives allows detection of trace synthetic byproducts and residual solvents.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives/negatives are caught before data integration.

Protocol A: Diastereomeric Purity via H-qNMR

This protocol utilizes benzoylation to shift the carbinolic protons into an uncluttered spectral region, allowing for accurate integration of diastereomeric impurities [1].

Step 1: Derivatization

  • Dissolve 50 mg of the crude synthetic (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in 2 mL of anhydrous pyridine.

  • Add 3.5 equivalents of Benzoyl Chloride (BzCl) dropwise at 0 °C.

  • Causality: The low temperature prevents exothermic degradation and minimizes side-reactions at the amine center. Stir for 12 hours, quench with water, and extract with EtOAc.

Step 2: qNMR Sample Preparation (The Self-Validating Step)

  • Weigh exactly 15.0 mg of the derivatized product and 5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., 1,3,5-Trimethoxybenzene) into a vial using a microbalance.

  • Dissolve in 0.6 mL of CDCl

    
    .
    
  • Validation Check: The use of the CRM ensures mass balance. If the calculated purity is drastically lower than the chromatographic purity, it indicates the presence of "invisible" polymeric impurities or inorganic salts.

Step 3: Acquisition & Analysis

  • Acquire a

    
    H-NMR spectrum (minimum 400 MHz, 
    
    
    
    relaxation delay > 5 seconds to ensure complete relaxation of all protons).
  • Integrate the distinct carbinolic proton signals (typically between 5.0–6.0 ppm). The cis/trans relationships of the cyclopentane ring protons will yield distinct

    
    -values, confirming the (1R,2R,3S) relative stereochemistry.
    
Protocol B: Enantiomeric Excess (ee) via Chiral HPLC

While NMR confirms the relative stereochemistry, Chiral HPLC is mandatory to prove absolute enantiomeric purity.

Step 1: System Suitability & Racemate Validation

  • Self-Validation: Before injecting the synthetic sample, inject a synthesized racemic mixture (1RS, 2RS, 3SR) of the benzoylated derivative.

  • Adjust the mobile phase (e.g., Hexane/Isopropanol 85:15) until the two enantiomer peaks achieve a resolution (

    
    ) of 
    
    
    
    . If the racemate does not split into two equal-area peaks, the column chemistry is incompatible, and the run is invalidated.

Step 2: Sample Analysis

  • Inject 10

    
    L of the derivatized synthetic sample (1 mg/mL in mobile phase).
    
  • Monitor UV absorbance at 254 nm.

  • Calculate the enantiomeric excess:

    
    .
    

Orthogonal Data Synthesis Workflow

To confidently release a synthetic batch of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol for downstream drug development, data from the aforementioned protocols must be synthesized. Relying solely on HPLC might miss diastereomers that co-elute, while relying solely on NMR might miss trace enantiomers below the 1% LOD.

Workflow Start Synthetic Batch (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Split Sample Aliquoting Start->Split HPLC Chiral HPLC (Enantiomeric Purity) Split->HPLC NMR 1H qNMR (Diastereomeric Purity) Split->NMR GCMS Derivatization + GC-MS (Chemical Purity) Split->GCMS Data Orthogonal Data Synthesis HPLC->Data NMR->Data GCMS->Data Release Batch Release / Reject Data->Release

Orthogonal analytical workflow for comprehensive purity assessment of the synthetic diol.

By structuring your analytical pipeline to require agreement across all three orthogonal methods, you establish a mathematically and chemically rigorous defense of your compound's purity profile.

References

  • Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333–1338. URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle, backed by robust safety procedures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them.

Hazard Assessment: Understanding the Compound

While comprehensive toxicological data for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is not thoroughly established, the known hazards associated with structurally similar aminocyclopentane derivatives provide a strong basis for a cautious approach.[1][2][3] The primary anticipated risks are:

  • Skin Irritation (H315): The compound may cause skin irritation upon direct contact.[4][5][6]

  • Serious Eye Irritation (H319): Contact with the eyes is likely to cause serious irritation.[4][5][6]

  • Respiratory Irritation (H335): As a solid, the compound can form dust, which may cause respiratory tract irritation if inhaled.[2][4][5]

  • Potential for Harm: It may be harmful if inhaled, ingested, or absorbed through the skin.[1][3][4]

Given the incomplete toxicological profile, this compound must be handled as if it were hazardous, applying the principles of As Low As Reasonably Practicable (ALARP) for exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is critical to understand the hierarchy of controls. PPE is the last line of defense.[7] The most effective safety measures are those that eliminate or reduce the hazard at its source.

cluster_0 Hierarchy of Hazard Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, Engineering Controls are the most critical step.

Core Protective Measures & Handling Protocol

Engineering Controls: Your Primary Shield

All handling of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in its solid form or in volatile solutions must be performed within a certified chemical fume hood.[1][4][6] This is non-negotiable. The fume hood's primary function is to capture and exhaust dusts, vapors, and aerosols, preventing them from entering the laboratory environment and your breathing zone.

Causality: The primary inhalation risk stems from the compound's potential to form airborne dust particles.[2][4] A fume hood provides localized exhaust ventilation, directly addressing this hazard at the source.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety goggles & face shieldChemical-resistant gloves (Nitrile)Full-length lab coatRequired only if fume hood fails or for large spills
Preparing Solutions Safety gogglesChemical-resistant gloves (Nitrile)Full-length lab coatNot required inside a fume hood
Cleaning & Maintenance Safety goggles & face shieldHeavy-duty rubber glovesChemical-resistant apron or coverallsNIOSH-approved respirator (N95 minimum)

Step-by-Step PPE Selection & Use:

  • Eye and Face Protection:

    • Requirement: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] Standard safety glasses with side shields are inadequate as they do not protect against splashes or fine dust.

    • Rationale: The potential for serious eye irritation necessitates a complete seal around the eyes.[4][5][6] For tasks with a higher splash risk, such as transferring solutions or cleaning spills, a face shield should be worn in addition to safety goggles.[7]

  • Skin and Body Protection:

    • Gloves: Wear compatible chemical-resistant gloves, such as nitrile rubber.[1] Inspect gloves for any signs of degradation or puncture before each use.[8] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water after handling the compound.[9]

    • Lab Coat: A clean, full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[1]

  • Respiratory Protection:

    • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is not typically required. The engineering control is sufficient.

    • Non-Routine & Emergency Operations: For situations where dust or aerosols may not be adequately controlled (e.g., a large spill, cleaning equipment outside a hood), a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.[1][2] It is crucial to note that surgical masks provide no protection from chemical dusts or vapors.[7]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures that safety is integrated into the experimental process.

prep 1. Preparation - Verify fume hood certification - Don all required PPE weigh 2. Weighing - Use anti-static weigh paper - Handle gently to minimize dust prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly - Keep container covered weigh->dissolve cleanup 4. Post-Handling - Decontaminate work surfaces - Segregate waste dissolve->cleanup dispose 5. Disposal - Place in labeled hazardous waste container cleanup->dispose

Caption: A standard workflow for safely handling the chemical from preparation to disposal.

Disposal Plan: Waste Management Protocol

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, including excess solid, contaminated gloves, weigh paper, and pipette tips, must be treated as hazardous waste.[10]

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6] The label must include the words "Hazardous Waste" and the full chemical name.[10]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]

  • Final Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10] Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[2][10]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE (including respiratory protection for large spills), contain the spill.

  • Gently sweep up solid material, avoiding dust creation.[2][4] Place into a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and decontaminate.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]

In all cases of exposure, show the Safety Data Sheet (SDS) for a related compound to the medical personnel.[2][4]

References

  • MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018). Capot Chemical. [Link]

  • MATERIAL SAFETY DATA SHEET. (2023). CPC Biotech. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products Magazine. [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. [Link]

  • HSP 307 APPENDIX 2: MINIMUM PROTECTIVE CLOTHING REQUIRED FOR POSSIBLE CHEMICAL CONTACT1. (2019). Shintech. [Link]

  • SAFETY DATA SHEET. (2009). Fisher Scientific. [Link]

  • 4-Aminocyclopentane-1,3-diol. (n.d.). PubChem. [Link]

  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. (n.d.). Royal Society of Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Reactant of Route 2
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.